Product packaging for 4-Mercapto-4-methylpentanoic acid(Cat. No.:CAS No. 140231-31-8)

4-Mercapto-4-methylpentanoic acid

Cat. No.: B143051
CAS No.: 140231-31-8
M. Wt: 148.23 g/mol
InChI Key: SYIFSIGCMOMQRB-UHFFFAOYSA-N
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Description

4-Mercapto-4-methylpentanoic acid (CAS 140231-31-8) is a branched organic compound of significant value in advanced chemical and pharmaceutical research. It features both a free thiol group and a carboxylic acid group within a compact, branched alkyl backbone, providing dual reactivity that enables multifunctional conjugation strategies . The compound acts as a critical synthetic fragment in the construction of Antibody-Drug Conjugates (ADCs), where it serves as part of the linker that connects potent cytotoxic payloads to targeted antibodies . Its applications extend to various fields, including drug discovery as a sulfur-functionalized intermediate for therapeutic payloads, bioconjugation for creating thiol-amine dual-reactive linker designs, and material science for the surface modification of polymers, nanoparticles, or hydrogels . The thiol group enables selective conjugation through disulfide formation or reactions with maleimides and haloacetyls, while the carboxylic acid allows for facile amide coupling with amines, forming stable linkages . The branched structure, with its steric bulk near the thiol group, is a key feature for specialized applications. Researchers have developed efficient synthetic routes to this molecule, emphasizing its importance in ADC research and its compatibility with the construction of Maytansinoid-based conjugates . Proper handling is essential; the product should be stored at -20°C in a dry, light-protected container under an inert atmosphere to prevent oxidation of the thiol group . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B143051 4-Mercapto-4-methylpentanoic acid CAS No. 140231-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIFSIGCMOMQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468847
Record name 4-Mercapto-4-methylpentanoic acid
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140231-31-8
Record name 4-Mercapto-4-methylpentanoic acid
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Record name 4-methyl-4-sulfanylpentanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 4-Mercapto-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal carboxylic acid and a sterically hindered thiol group. The carboxylic acid allows for straightforward amide bond formation with amine-containing molecules, such as payloads or modifying agents. The tertiary thiol group provides a site for selective conjugation to antibodies or other biomolecules, often through maleimide or disulfide exchange chemistry. The gem-dimethyl group adjacent to the thiol enhances the stability of the resulting conjugate by sterically hindering disulfide exchange reactions, a critical factor in improving the in vivo stability and therapeutic window of ADCs. This guide provides a detailed overview of a modern and efficient synthesis of this compound and its comprehensive characterization.

Synthesis of this compound

An efficient and modular synthesis of this compound has been reported, employing an intermolecular radical transfer reaction as the key step. This approach offers advantages over traditional methods, providing a more convergent and adaptable route. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Xanthate Ester Formation B Radical Addition to Isobutylene A->B Dilauroyl Peroxide (DLP) 1,2-dichloroethane, 80 °C C Hydrolysis of Xanthate B->C Acidic or Basic Hydrolysis D This compound C->D Purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of S-(3-carboxypropyl) O-ethyl xanthate

To a solution of 4-bromobutanoic acid (1.0 eq) in a suitable solvent such as acetone or ethanol, potassium O-ethyl xanthate (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude S-(3-carboxypropyl) O-ethyl xanthate, which can be purified further by column chromatography if necessary.

2. Radical Addition of Xanthate to Isobutylene

In a pressure vessel, S-(3-carboxypropyl) O-ethyl xanthate (1.0 eq) is dissolved in 1,2-dichloroethane. Dilauroyl peroxide (DLP) (0.1 eq) is added as a radical initiator. The vessel is sealed, and liquefied isobutylene (excess, typically >5 eq) is introduced. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. After cooling to room temperature, the vessel is carefully vented to release the excess isobutylene. The solvent is removed under reduced pressure, and the crude product, S-(4-ethoxythiocarbonylsulfanyl-4-methylpentyl) O-ethyl xanthate, is purified by column chromatography on silica gel.

3. Hydrolysis to this compound

The purified xanthate from the previous step is dissolved in a solvent mixture, such as ethanol and water. A strong base, for example, sodium hydroxide (excess, >3 eq), is added, and the mixture is refluxed for 2-4 hours. Alternatively, acidic hydrolysis can be performed. After cooling, the reaction mixture is acidified to a pH of approximately 2 with a strong acid (e.g., concentrated HCl). The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid or oil.

Characterization Data

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Appearance Colorless to pale yellow oil or solid
CAS Number 140231-31-8
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.35s6HC(CH₃)₂
1.80-1.90m2H-CH₂-
2.40-2.50m2H-CH₂-COOH
1.65s1H-SH
11.5 (broad)s1H-COOH

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
29.5C(CH₃)₂
34.0-CH₂-
45.0-C(CH₃)₂-SH
48.0-CH₂-COOH
178.0-COOH

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretching (alkane)
2600-2550WeakS-H stretching
1710StrongC=O stretching (carboxylic acid)
3300-2500BroadO-H stretching (carboxylic acid)

MS (Mass Spectrometry)

m/zInterpretation
148.0558[M]⁺ (Calculated for C₆H₁₂O₂S: 148.0558)
133[M - CH₃]⁺
115[M - SH]⁺
87[M - COOH - H]⁺

Logical Relationships in Synthesis

The synthesis of this compound involves a sequence of key chemical transformations. The logical flow of these steps is crucial for a successful outcome.

Logical_Flow Start Starting Materials: 4-Bromobutanoic Acid Potassium O-Ethyl Xanthate Isobutylene Step1 Xanthate Formation: Nucleophilic Substitution Start->Step1 Step2 Radical Initiation: Generation of Carbon Radical Step1->Step2 DLP Step3 Radical Propagation: Addition to Alkene Step2->Step3 Isobutylene Step4 Chain Transfer: Formation of Product Xanthate Step3->Step4 Step5 Hydrolysis: Cleavage of Xanthate Ester Step4->Step5 End Final Product: This compound Step5->End

4-mercapto-4-methylpentanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Mercapto-4-methylpentanoic Acid

Introduction

This compound is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group.[1] This unique structure, a branched thiol-carboxylic acid, provides it with dual reactivity, making it a versatile building block in various scientific fields.[2] Its thiol group allows for selective conjugation through disulfide or maleimide chemistry, while the carboxylic acid group is available for amide coupling.[2] This compound is particularly significant as a linker in the development of Antibody-Drug Conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload.[3][4] The gem-dimethyl moiety alpha to the thiol group enhances the stability of the resulting 'payload-antibody' bond.[4]

Chemical Structure and Identifiers

The structure of this compound consists of a pentanoic acid backbone with a thiol group and two methyl groups attached to the fourth carbon atom.

  • IUPAC Name: 4-methyl-4-sulfanylpentanoic acid[5][6]

  • Molecular Formula: C₆H₁₂O₂S[2][5]

  • Canonical SMILES: CC(C)(CCC(=O)O)S[5]

  • InChI: InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)[5]

  • InChIKey: SYIFSIGCMOMQRB-UHFFFAOYSA-N[5][7]

  • CAS Number: 140231-31-8[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a liquid or semi-solid at room temperature.[7]

PropertyValueSource(s)
Molecular Weight 148.22 g/mol [1]
148.23 g/mol [5]
Boiling Point 256.438 °C at 760 mmHg[1]
Density 1.087 g/cm³[1]
Flash Point 108.89 °C[1]
pKa (Predicted) 4.60 ± 0.10[1]
Physical Form Liquid, Solid, or Semi-solid[7]
Purity ≥90%[8]
Storage Temperature -20 °C[2][7]

Synthesis and Reactivity

An efficient synthesis of this compound has been reported that utilizes an intermolecular radical transfer reaction as the key step, presenting advantages over more traditional routes.[3][4]

Logical Workflow for Synthesis

The synthesis can be conceptualized as a multi-step process, which is outlined in the diagram below. This approach is designed to be convergent, which is particularly important when working with complex and valuable molecules.[3]

G start Starting Materials (e.g., Xanthate, Olefin) step1 Intermolecular Radical Transfer Reaction start->step1 Key Step intermediate Thioester Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Applications

The dual functionality of this compound is key to its utility, especially in bioconjugation and drug delivery.[2]

  • Thiol Group (-SH): This group reacts selectively with maleimides, haloacetyl groups, and can form disulfide bonds.[2]

  • Carboxylic Acid Group (-COOH): This group is readily coupled with primary amines to form stable amide bonds.[2]

This reactivity makes it an essential linker for Antibody-Drug Conjugates (ADCs), where it covalently bridges the antibody and the cytotoxic payload.[4]

G cluster_linker This compound linker SH-(gem-dimethyl)-COOH payload Drug Payload (e.g., Maytansinoid) linker->payload Disulfide or Thioether Bond (-SH) antibody Antibody (e.g., via Lysine residue) antibody->linker Amide Bond Formation (-COOH)

Caption: Role of this compound as a linker in ADCs.

Biological Significance

This compound is also recognized as a metabolite within the methionine metabolism pathway.[1] Altered levels of this compound in biological samples can serve as a biomarker, potentially indicating certain health conditions like hepatocellular carcinoma.[1]

G metabolism Methionine Metabolism metabolite This compound (Metabolite) metabolism->metabolite biomarker Abnormal Levels metabolite->biomarker disease Indication of Hepatocellular Carcinoma biomarker->disease Potential Biomarker

Caption: The role of this compound as a potential biomarker.

Experimental Protocols

While specific, detailed protocols are proprietary or vary by application, the general methodologies for its use in bioconjugation are based on well-established chemical reactions.

General Protocol for Amide Coupling (Carboxylic Acid Reaction)
  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is typically activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more reactive ester.

  • Reaction with Amine: The activated linker is then reacted with a primary amine on the target molecule (e.g., a lysine residue on an antibody) in a suitable buffer (typically pH 7-8) to form a stable amide bond.

  • Purification: The resulting conjugate is purified using chromatographic techniques like size-exclusion or affinity chromatography to remove unreacted linker and reagents.

General Protocol for Thiol-Maleimide Conjugation
  • Thiol Activation/Reduction: Ensure the thiol group on this compound (or the cysteine on the protein) is in its reduced, free state. If disulfide bonds are present, they may need to be reduced using an agent like DTT or TCEP.

  • Conjugation Reaction: The free thiol is reacted with a maleimide-functionalized molecule. This reaction proceeds rapidly at neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond.

  • Quenching and Purification: The reaction may be quenched by adding an excess of a small-molecule thiol. The final conjugate is then purified to remove unwanted byproducts.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Hazard Statements: The compound is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and can cause serious eye damage.[9] It may also cause respiratory irritation.[9]

  • Precautionary Measures: Always work in a well-ventilated area or under an inert atmosphere to prevent thiol oxidation.[2][9] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at -20°C.[2][7][9] It should be protected from light.[2]

References

The Elusive Presence of 4-Mercapto-4-methylpentanoic Acid in the Plant Kingdom: A Technical Review of Analogous Polyfunctional Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

This technical guide addresses the natural occurrence of 4-mercapto-4-methylpentanoic acid in plants. Following a comprehensive review of available scientific literature, it must be reported that there is currently no direct evidence documenting the presence of this specific compound in any plant species. Research into plant-based thiols, a class of sulfur-containing organic compounds known for their potent aromas, has primarily focused on structurally related molecules.

Therefore, this document will provide an in-depth overview of a closely related and extensively studied polyfunctional thiol: 4-mercapto-4-methylpentan-2-one (4MMP) . The principles governing the biosynthesis, analysis, and natural occurrence of 4MMP serve as the current best model for understanding how a compound like this compound might exist and function in plants. This guide is intended for researchers, scientists, and drug development professionals investigating plant-derived compounds and their potential applications.

Natural Occurrence of Analogous Thiols: 4-Mercapto-4-methylpentan-2-one (4MMP)

4-Mercapto-4-methylpentan-2-one (4MMP) is a potent, high-impact aroma compound found in several plant species and is particularly well-known for its contribution to the characteristic aromas of certain foods and beverages.[1][2] It is described as imparting notes of blackcurrant, box tree, and, at high concentrations, cat urine.[1][2]

The compound is not typically present in its free, volatile form within the plant tissue. Instead, it exists as a non-volatile, cysteine-conjugated precursor, S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP).[3][4] The release of the aromatic 4MMP from this precursor is an enzymatic process, often carried out by microbial action, such as by yeast during fermentation.[1][3]

Key plant species where 4MMP or its precursor have been identified include:

  • Vitis vinifera (Grape): Notably in the Sauvignon blanc variety, the Cys-4MMP precursor is present in the grape juice and is converted to the aroma-active 4MMP during alcoholic fermentation.[1][5]

  • Humulus lupulus (Hops): Numerous hop varieties contain significant levels of 4MMP, which contributes to the aroma profile of beer.[6][7] Cultivars such as Citra, Mosaic, Simcoe, and Cascade are known to be rich in this thiol.[7][8]

  • Ribes nigrum (Blackcurrant): The characteristic aroma of blackcurrants is partially attributed to the presence of 4MMP.[2]

Quantitative Data for 4-Mercapto-4-methylpentan-2-one (4MMP) in Hops

The concentration of 4MMP can vary significantly depending on the plant variety, geographical origin, and harvest year.[8] The following table summarizes representative quantitative data for free 4MMP found in various hop cultivars.

Hop Cultivar4MMP Concentration (µg/kg)Country of OriginReference
Simcoeup to 37.1USA[1]
CitraHighUSA[1][7]
MosaicHighUSA[1][7]
StrataHighUSA[1]
ApolloHighUSA[8]
SummitHighUSA[8]
TopazHighAustralia[8]
CascadeModerateUSA[7][8]
Nelson SauvinModerateNew Zealand[7]
SaazLowCzech Republic[7]
Mandarina BavariaLowGermany[7]

Biosynthesis of Polyfunctional Thiols in Plants

Polyfunctional thiols like 4MMP are synthesized in plants via the glutathione conjugation pathway. This process involves the detoxification of electrophilic compounds. The thiol precursor is then enzymatically released.

The proposed biosynthetic pathway begins with the conjugation of glutathione to an α,β-unsaturated ketone, followed by enzymatic cleavage to yield the cysteine conjugate. The final, volatile thiol is released from this precursor by the action of β-lyase enzymes.[9]

Thiol Biosynthesis Pathway mesityl_oxide Mesityl Oxide (α,β-unsaturated ketone) glut_conjugate Glutathione-S-conjugate mesityl_oxide->glut_conjugate glutathione Glutathione (GSH) glutathione->glut_conjugate Glutathione S-transferase cysgly_conjugate CysGly-S-conjugate glut_conjugate->cysgly_conjugate γ-Glutamyl transferase cys_conjugate Cys-4MMP (Non-volatile precursor) cysgly_conjugate->cys_conjugate Dipeptidase thiol 4MMP (Volatile Thiol) cys_conjugate->thiol Cysteine-S-conjugate β-lyase inv1 inv2

Proposed biosynthesis of 4MMP from its cysteine conjugate.

Experimental Protocols for Thiol Analysis

The analysis of volatile thiols like 4MMP in plant matrices is challenging due to their low concentrations, high reactivity, and volatility. The standard approach involves extraction, derivatization, and analysis by gas chromatography coupled with a sensitive detector.

Representative Protocol: HS-SPME-GC-MS for 4MMP in Hops

This protocol is a synthesized representation of methods described in the literature for analyzing polyfunctional thiols.[4][10]

1. Objective: To extract and quantify 4-mercapto-4-methylpentan-2-one (4MMP) from a plant matrix (e.g., hop pellets).

2. Materials and Reagents:

  • Hop pellets

  • Deionized water

  • Sodium chloride (NaCl)

  • Dichloromethane

  • Internal Standard (IS): e.g., [²H₁₀]4-MMP or propyl thioacetate

  • Derivatization agent (optional but recommended for stability): e.g., 4,4'-dithiodipyridine (DTDP)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

  • Gas Chromatograph with Mass Spectrometry (GC-MS) or Atomic Emission Detector (AED)

3. Sample Preparation:

  • Grind hop pellets to a fine powder using a cryogenic grinder to prevent loss of volatiles.

  • Weigh approximately 0.5 g of the hop powder into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.

  • Spike the sample with a known concentration of the internal standard solution.

  • Immediately seal the vial with the screw cap.

4. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 45-60°C.

  • Incubate the sample for 15 minutes to allow for equilibration between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30-45 minutes under constant agitation. The volatile thiols will adsorb onto the fiber coating.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC.

  • Desorb the analytes from the fiber onto the GC column for a period of 5 minutes.

  • GC Conditions (Example):

    • Column: DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 40°C, hold for 5 min, ramp to 240°C at 5°C/min, and hold for 5 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for 4MMP (e.g., m/z 75, 132) and the internal standard.

6. Quantification:

  • Create a calibration curve using standards of known 4MMP concentrations prepared in a model matrix.

  • Calculate the concentration of 4MMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow sample Plant Material (e.g., Hops) prep Sample Preparation (Grinding, Weighing, Salting) sample->prep spme HS-SPME (Extraction & Concentration) prep->spme Incubation & Equilibration gcms GC-MS Analysis (Separation & Detection) spme->gcms Thermal Desorption data Data Processing (Quantification) gcms->data Chromatogram & Mass Spectra

General workflow for the analysis of volatile thiols in plants.

Conclusion and Future Directions

While the natural occurrence of this compound in plants remains unconfirmed, the study of analogous polyfunctional thiols like 4MMP provides a robust framework for its potential discovery and characterization. The biosynthetic pathways and analytical methodologies detailed in this guide are directly applicable to the search for novel thiols.

Future research should focus on targeted analysis of plant extracts, particularly in species known to produce other sulfur-containing compounds, using highly sensitive mass spectrometry techniques. The derivatization of extracts may be crucial to stabilize reactive thiols and facilitate their detection. Elucidating the presence and function of such compounds could open new avenues for flavor chemistry, agricultural science, and drug development.

References

An In-depth Technical Guide on the Biosynthesis of 4-Mercapto-4-methyl-2-pentanone (4MMP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Mercapto-4-methyl-2-pentanone (4MMP)

4-Mercapto-4-methyl-2-pentanone, also known as 4MMP, is a potent, sulfur-containing volatile thiol. It is a key aroma compound, imparting characteristic notes of box tree, blackcurrant, and at high concentrations, cat urine, to Sauvignon blanc wines.[4][5][6] Beyond wine, 4MMP has been identified in hops, Japanese green tea, and is a component of cat urine.[5][7] In wine, its presence, even at ng/L concentrations, significantly impacts the aromatic profile and perceived quality.[8] The biosynthesis of 4MMP is not a de novo synthesis in the conventional sense but rather a release from non-volatile precursors present in grape juice through enzymatic action during fermentation.[9]

The Biosynthetic Pathway: From Grape to Wine

The formation of aromatic 4MMP occurs during alcoholic fermentation, mediated by the enzymatic activity of yeast, primarily Saccharomyces cerevisiae. The process involves the cleavage of odorless, sulfur-containing precursors that originate in the grape.

2.1. Precursors in Grape Juice

4MMP exists in grapes and must in the form of non-volatile conjugates. These precursors are primarily S-cysteine or S-glutathione adducts. The two main identified precursors are:

  • S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP): This is the direct precursor that yeast can act upon to release 4MMP.[9][10]

  • S-4-(4-methylpentan-2-one)-L-glutathione (Glut-4MMP): This glutathionylated conjugate is also present in grape juice.[10] It is believed to be a precursor to Cys-4MMP, which is then cleaved to release the volatile thiol.[9][10]

These precursors are synthesized in the grape berries and their concentration can be influenced by viticultural practices.

2.2. Enzymatic Release During Fermentation

The crucial step in the biosynthesis of 4MMP is the enzymatic cleavage of the carbon-sulfur (C-S) bond in the Cys-4MMP precursor. This reaction is catalyzed by enzymes with cysteine-S-conjugate β-lyase activity.[4]

  • Yeast β-lyases: During alcoholic fermentation, certain strains of Saccharomyces cerevisiae express β-lyase enzymes that recognize and cleave Cys-4MMP.[4] This enzymatic action releases the free, volatile 4MMP, along with pyruvate and ammonia.[8]

  • Bacterial β-lyases: Some bacteria, such as Shewanella putrefaciens, have also been shown to possess strong β-lyase activity capable of converting Cys-4MMP to 4MMP.[4]

The conversion rate of the precursor to the volatile thiol is typically very low, often less than 5%.[4] The efficiency of this release is highly dependent on the specific yeast strain used and the fermentation conditions, such as temperature.

Quantitative Data

The conversion of Cys-4MMP to 4MMP varies significantly among different microorganisms. The following table summarizes the conversion efficiency of various yeast and bacterial cell extracts.

Microbial StrainOrganism Type4MMP Concentration (μM)
Saccharomyces cerevisiae 21584Yeast0.81
Kluyveromyces lactisYeast0.32
Schizosaccharomyces pombeYeast0.28
Shewanella putrefaciensBacteria1.81
Eubacterium limosumBacteria0.40
Lactobacillus caseiBacteria0.11

Data extracted from a study by Li et al. (2021), where cell extracts were incubated with the Cys-4MMP precursor.[4]

Experimental Protocols

4.1. Synthesis of Cys-4MMP Precursor

The synthesis of the cysteine-S-conjugate of 4MMP (Cys-4MMP) is essential for studying its conversion. A common method involves:

  • Reaction: L-cysteine is reacted with mesityl oxide in a suitable solvent.

  • Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) and developed with ninhydrin to visualize the amino acid-containing product.

  • Purification: The resulting Cys-4MMP is purified using flash chromatography.

  • Confirmation: The structure and purity of the synthesized precursor are confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[4]

4.2. Screening of β-lyase Activity

A colorimetric assay is often used to screen for β-lyase activity in microbial cell extracts:

  • Cell Lysis: Yeast or bacterial cells are harvested and lysed to release intracellular enzymes.

  • Reaction Mixture: The cell extract is incubated with a substrate (e.g., Cys-4MMP or a model substrate like S-benzyl-L-cysteine) and pyridoxal-5'-phosphate (PLP), a cofactor for many β-lyases.

  • Detection: The reaction produces a free thiol. This thiol can be quantified by reacting it with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured spectrophotometrically.[4]

4.3. Quantification of 4MMP by LC-MS

Due to its low concentration and high reactivity, the quantification of 4MMP in a complex matrix like wine requires a sensitive and specific method:

  • Derivatization: To stabilize the reactive thiol group and improve chromatographic performance, 4MMP is often derivatized. A common derivatizing agent is 4,4'-dithiodipyridine (DTDP).[4]

  • Solid-Phase Extraction (SPE): The derivatized sample is cleaned up and concentrated using a C18 SPE cartridge to remove interfering matrix components.[4]

  • LC-MS Analysis: The purified, derivatized 4MMP is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Stable isotope dilution analysis (SIDA), using a deuterated internal standard of 4MMP, is often employed for accurate quantification.[11]

Pathway and Workflow Diagrams

Biosynthesis_of_4MMP Biosynthesis Pathway of 4-Mercapto-4-methyl-2-pentanone (4MMP) cluster_grape In Grape Berry cluster_fermentation During Fermentation (Yeast) Glut_4MMP Glut-4MMP (Glutathione Conjugate) Cys_4MMP Cys-4MMP (Cysteine Conjugate) Glut_4MMP->Cys_4MMP Peptidase Activity Beta_lyase C-S β-lyase Cys_4MMP->Beta_lyase Substrate Yeast S. cerevisiae Yeast->Beta_lyase Produces MMP 4MMP (Volatile Aroma) Beta_lyase->MMP Releases

Caption: Biosynthesis of 4MMP from precursors in grapes.

Experimental_Workflow_4MMP_Quantification Experimental Workflow for 4MMP Quantification Sample Wine Sample Derivatization Derivatization (e.g., with DTDP) Sample->Derivatization SPE Solid-Phase Extraction (C18 Cleanup) Derivatization->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification (Stable Isotope Dilution) Analysis->Quantification

Caption: Workflow for the quantification of 4MMP in wine.

Conclusion

The biosynthesis of the potent aroma compound 4-mercapto-4-methyl-2-pentanone is a fascinating example of how non-volatile precursors in a raw material like grapes are transformed into key flavor compounds during microbial fermentation. The process is dependent on the presence of S-cysteinylated precursors in the juice and the expression of specific C-S β-lyase enzymes by fermenting yeasts. Understanding this pathway, from the influence of viticulture on precursor levels to the selection of yeast strains with high enzymatic activity, provides winemakers and researchers with crucial tools to modulate and enhance the desirable aromatic profiles of wines. While distinct from the synthetically important 4-mercapto-4-methylpentanoic acid, the study of 4MMP's formation offers significant insights into the generation of sulfur-containing flavor compounds in biological systems.

References

An In-depth Technical Guide to 4-Mercapto-4-methylpentanoic Acid Precursors in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid (4MMPA), and its corresponding ketone, 4-mercapto-4-methylpentan-2-one (4MMP), are potent sulfur-containing aroma compounds that play a significant role in the characteristic bouquet of various foods and beverages, most notably wine.[1][2][3] Characterized by notes of box tree, blackcurrant, and passion fruit, these thiols are not typically found in their free, volatile form in raw agricultural products.[1][4][5] Instead, they exist as non-volatile, odorless precursors, primarily as S-cysteine or S-glutathione conjugates.[6][7][8][9] The release of the aromatic thiol from these precursors is a critical step, often occurring during fermentation through the enzymatic action of microorganisms.[2][3][10] This guide provides a comprehensive overview of 4MMPA precursors, their formation, quantitative occurrence in different food matrices, and the analytical methodologies for their study.

Formation Pathway of 4-Mercapto-4-methylpentan-2-one (4MMP)

The formation of the potent aroma compound 4MMP from its non-volatile precursors is a multi-step process. It begins with the glutathione S-conjugate, which is then metabolized to the cysteine S-conjugate. The final and crucial step is the enzymatic cleavage of the cysteine S-conjugate by β-lyase, releasing the volatile thiol.

G Biosynthetic Pathway of 4MMP cluster_0 Precursor Conversion cluster_1 Volatile Thiol Release Glut-4MMP S-4-(4-methylpentan-2-one)-L-glutathione (Glut-4MMP) CysGly-4MMP S-4-(4-methylpentan-2-one)-L-cysteinylglycine (CysGly-4MMP) Glut-4MMP->CysGly-4MMP γ-Glutamyltranspeptidase (GGT) Cys-4MMP S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP) CysGly-4MMP->Cys-4MMP Dipeptidases 4MMP 4-Mercapto-4-methylpentan-2-one (4MMP) (Aroma Compound) Cys-4MMP->4MMP Cysteine S-conjugate β-lyase (Yeast) G Experimental Workflow for 4MMP Precursor Analysis Sample Food Sample (Grapes, Hops, etc.) Extraction Extraction (e.g., with methanol/water) Sample->Extraction Purification Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->Purification Analysis UPLC-MS/MS Analysis (MRM mode) Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

The Enigmatic Aroma: A Technical Guide to the Predicted Olfactory Perception of 4-Mercapto-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

While 4-mercapto-4-methylpentanoic acid remains uncharacterized in olfactory science literature, its chemical structure—a C5 carboxylic acid with a tertiary thiol group—suggests a potent and complex odor profile. This technical guide synthesizes current knowledge on the olfactory perception of structurally related thiols and carboxylic acids to build a predictive framework for the sensory characteristics and receptor interactions of this novel molecule. By examining established structure-activity relationships, this paper offers a scientifically grounded hypothesis on its likely odorant properties, potential olfactory receptors, and the experimental methodologies required for its definitive characterization. This document serves as a foundational resource for researchers poised to investigate the sensory landscape of this and other sulfur-containing carboxylic acids.

Introduction: Predicting the Olfactory Profile of a Novel Thiolated Carboxylic Acid

The human olfactory system is capable of detecting and discriminating a vast array of volatile molecules. Among these, sulfur-containing compounds, particularly thiols, are renowned for their exceptionally low odor detection thresholds and potent aroma profiles, which can range from fruity and tropical to savory and alliaceous.[1][2][3] Carboxylic acids, on the other hand, are typically associated with sour, cheesy, or fatty odors.[4] The molecule this compound presents a unique combination of these two functional groups: a carboxylic acid moiety and a tertiary thiol group on a five-carbon backbone.

To date, no empirical data on the olfactory perception of this compound has been published. However, by analyzing the known sensory data of analogous compounds, we can construct a robust predictive model of its likely olfactory characteristics. This guide will delve into the expected odor profile, potential odor thresholds, and the olfactory receptors that may be involved in its detection. Furthermore, it will provide detailed experimental protocols for the definitive sensory and receptor analysis of this compound.

Predicted Olfactory Characteristics and Quantitative Data

Based on the structure of this compound, its odor profile is anticipated to be a complex blend of sulfurous and acidic notes. The presence of the thiol group suggests a potent, potentially pungent aroma, while the carboxylic acid may contribute sour or savory undertones. The methyl group at the fourth carbon position could also influence the overall scent.

To provide a quantitative prediction, the following tables summarize the odor detection thresholds of structurally related thiols and carboxylic acids.

Table 1: Odor Detection Thresholds of Representative Thiol Compounds

CompoundChemical FormulaOdor DescriptionOdor Threshold (ng/L in air)
MethanethiolCH₄SRotten cabbage2.0[2]
EthanethiolC₂H₆SRotten cabbage, garlic-
1-PropanethiolC₃H₈SUnpleasant, garlic-like-
1-ButanethiolC₄H₁₀SStrong, skunk-like-
BenzenethiolC₆H₆SRepulsive, garlic-like0.00003[2]
2-FuranmethanethiolC₅H₆OSRoasted coffee0.004[2]
Grapefruit MercaptanC₁₀H₁₈SFresh grapefruit0.00002[2]
3-Sulfanylhexan-1-olC₆H₁₄OSGrapefruit, passion fruit-

Table 2: Olfactory Detection Thresholds of Aliphatic Carboxylic Acids in Mice

CompoundCarbon Chain LengthOdor Detection Threshold (ppm)
Ethanoic acidC2~0.1
Propanoic acidC3~0.03
n-Butanoic acidC4~0.01
n-Pentanoic acidC5~0.03
n-Hexanoic acidC6~0.1
n-Heptanoic acidC7~0.3
n-Octanoic acidC8~1.0
Data derived from studies in CD-1 mice, which may indicate relative potencies for human perception.[4]

Given that thiols generally exhibit significantly lower odor thresholds than their alcohol counterparts, and that branched-chain fatty acids can have distinct aroma profiles, it is plausible that this compound will have an odor detection threshold in the low ng/L to µg/L range in air.

Predicted Olfactory Receptors and Signaling Pathway

The detection of odorants is mediated by a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs).[5] While the specific ORs for this compound are unknown, we can infer potential candidates from studies on related molecules. Receptors for short- and branched-chain fatty acids have been identified, such as Olfr78 in mice, which responds to acetate and propionate.[6][7] It is likely that a subset of ORs that bind to carboxylic acids and/or thiols will be activated by this molecule.

The canonical olfactory signal transduction pathway is initiated by the binding of an odorant to an OR, leading to a conformational change in the receptor. This activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens a cyclic nucleotide-gated ion channel, leading to an influx of cations and depolarization of the olfactory sensory neuron, ultimately resulting in a signal being sent to the brain.

Olfactory_Signaling_Pathway Figure 1. Canonical Olfactory Signaling Pathway Odorant 4-Mercapto-4- methylpentanoic Acid OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Canonical Olfactory Signaling Pathway

Experimental Protocols

To empirically determine the olfactory perception of this compound, a combination of sensory analysis and in vitro receptor assays is required.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile and Threshold Determination

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9][10]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., diethyl ether). Create a series of dilutions to be used for Aroma Extract Dilution Analysis (AEDA).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the olfactometry port.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) should be used to ensure separation from potential impurities and to obtain accurate retention indices.

    • Injector: Splitless mode.

    • Oven Program: A temperature gradient from 40°C to 250°C at a rate of 5°C/min.

    • Carrier Gas: Helium.

  • Olfactometry: A trained sensory panel sniffs the effluent from the olfactometry port. Panelists record the retention time, odor descriptor, and intensity for each detected aroma.

  • Data Analysis: The results from the sensory panel are compiled to create an aromagram. AEDA is performed by analyzing progressively diluted samples until no odor is detected, which allows for the determination of the odor activity value (OAV) and the odor detection threshold.

GCO_Workflow Figure 2. GC-Olfactometry Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Data Acquisition cluster_results Results Stock Stock Solution of This compound Dilutions Serial Dilutions (for AEDA) Stock->Dilutions GC Gas Chromatograph Dilutions->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Olfactometry Olfactometry Port Splitter->Olfactometry Chromatogram Chromatogram (FID) FID->Chromatogram Panel Sensory Panel Olfactometry->Panel Aromagram Aromagram Panel->Aromagram OAV Odor Activity Value (OAV) Aromagram->OAV Threshold Odor Detection Threshold Aromagram->Threshold

GC-Olfactometry Experimental Workflow
Luciferase Reporter Assay for Olfactory Receptor Activation

This high-throughput screening method is used to identify which ORs are activated by a specific odorant.[11][12][13]

Protocol:

  • Cell Culture and Transfection:

    • Culture Hana3A cells, which are HEK293 cells engineered to express accessory proteins necessary for OR function.

    • Co-transfect the cells in 96-well plates with a specific human OR construct, a luciferase reporter gene under the control of a CRE (cAMP response element) promoter, and a constitutively expressed Renilla luciferase for normalization.

  • Odorant Stimulation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

    • Add the odorant solution to the transfected cells and incubate.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • A significant increase in luciferase activity in the presence of the odorant compared to a vehicle control indicates that the OR is activated by the compound.

    • Generate dose-response curves to determine the EC₅₀ value.

Luciferase_Assay_Workflow Figure 3. Luciferase Assay for OR Activation cluster_transfection Cell Transfection cluster_stimulation Odorant Stimulation cluster_assay Luminescence Measurement cluster_analysis Data Analysis Cells Hana3A Cells in 96-well Plate Transfection Transfection Cells->Transfection Plasmids Plasmids: - Olfactory Receptor - CRE-Luciferase - Renilla Luciferase Plasmids->Transfection Incubation Incubation Transfection->Incubation Odorant 4-Mercapto-4- methylpentanoic Acid Odorant->Incubation Lysis Cell Lysis Incubation->Lysis Substrate Add Luciferase Substrate Lysis->Substrate Luminometer Measure Luminescence (Firefly & Renilla) Substrate->Luminometer Normalization Normalize Firefly to Renilla Luminescence Luminometer->Normalization DoseResponse Dose-Response Curve & EC₅₀ Determination Normalization->DoseResponse

Luciferase Assay for OR Activation

Conclusion

While the olfactory perception of this compound is yet to be empirically determined, a predictive analysis based on its structural components—a thiol and a carboxylic acid—provides a strong foundation for future research. It is anticipated that this molecule will possess a potent, complex aroma with a low odor detection threshold. The experimental protocols outlined in this guide offer a clear pathway for the definitive characterization of its sensory properties and the identification of its cognate olfactory receptors. The elucidation of the olfactory profile of this compound will not only contribute to our fundamental understanding of olfaction but also have potential applications in the flavor and fragrance industry and in the development of novel chemical sensors.

References

toxicology and safety data of 4-mercapto-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 4-Mercapto-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (MMPA) is a bifunctional molecule featuring a terminal carboxylic acid and a sterically hindered thiol group. Its unique structure makes it a valuable precursor in various fields, notably in the synthesis of linkers for antibody-drug conjugates (ADCs) and in the development of self-assembled monolayers on gold surfaces. As the applications of MMPA expand, a thorough understanding of its toxicological profile is imperative for ensuring safe handling and for regulatory compliance in its downstream uses. This guide provides a comprehensive framework for the toxicological and safety evaluation of MMPA, designed for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to safety assessment, integrating in silico, in vitro, and potential in vivo methodologies grounded in established regulatory guidelines. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols and data interpretation frameworks to ensure a self-validating and robust safety assessment.

Introduction and Physicochemical Characterization

This compound (CAS No. 42774-76-5) is a chemical intermediate whose safety profile is not extensively documented in public literature. Given its structure, containing both a carboxylic acid and a thiol functional group, its potential toxicological properties warrant a systematic evaluation before large-scale use or incorporation into consumer or pharmaceutical products. The thiol group, in particular, is a structural alert, as thiols can be reactive, potentially binding to endogenous proteins and causing effects such as skin sensitization.

A foundational step in any toxicological assessment is the thorough characterization of the test substance's physicochemical properties. These parameters are crucial as they influence the substance's absorption, distribution, metabolism, and excretion (ADME) profile, and inform the design of subsequent toxicology studies.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / MethodRationale and Implication for Toxicological Studies
Molecular Formula C6H12O2SDefines the basic identity of the compound.
Molecular Weight 148.22 g/mol Influences diffusion and absorption characteristics.
Appearance Colorless to light yellow liquidImportant for identification and for preparing test solutions.
Boiling Point ~114-116 °C at 1 mmHgIndicates volatility, which is relevant for assessing inhalation exposure risk.
Water Solubility To be determined (e.g., OECD TG 105)Critical for designing aquatic toxicity tests and for understanding its environmental fate. Poor solubility may require the use of a vehicle for in vivo studies.
Partition Coefficient (log Kow) To be determined (e.g., OECD TG 117)Indicates the potential for bioaccumulation. A high log Kow suggests a higher likelihood of partitioning into fatty tissues.
Vapor Pressure To be determined (e.g., OECD TG 104)Essential for assessing the risk of inhalation exposure for handlers.

A Tiered Approach to Toxicological Evaluation

A modern approach to toxicology emphasizes the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide proposes a tiered strategy, starting with computational and in vitro methods to screen for potential hazards before proceeding to more complex, and potentially in vivo, studies.

G cluster_0 Tier 1: Baseline Hazard Identification cluster_1 Tier 2: Acute Toxicity & Target Organ Effects cluster_2 Tier 3: Repeated Dose & Long-term Effects A In Silico Assessment (QSAR) B In Vitro Mutagenicity (Ames Test) C In Vitro Skin Irritation (RhE Model) D In Vitro Skin Sensitization (DPRA, KeratinoSens™) E Acute Oral Toxicity (Up-and-Down Procedure) D->E If Hazard Identified or High Exposure Potential F Acute Dermal Toxicity G Acute Eye Irritation (BCOP/ICE Assay) H Repeated Dose Toxicity (28-day or 90-day study) G->H If Systemic Exposure or Specific Concerns Arise I Developmental & Reproductive Toxicity (DART) Screening G cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis A Select Bacterial Strains (e.g., TA98, TA100) D Combine MMPA, Bacteria, and S9 Mix (+/- S9) A->D B Prepare MMPA Dose Range B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Agar Plates D->E F Incubate at 37°C (48-72 hours) E->F G Count Revertant Colonies F->G H Compare to Negative Control G->H I Assess Dose-Response and Fold Increase H->I

Stereoisomers of 4-Mercapto-4-methylpentanoic Acid: A Technical Guide to Their Potential Aroma Profiles and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated sensory properties of the stereoisomers of 4-mercapto-4-methylpentanoic acid. Due to a lack of specific published data on this compound, this document extrapolates information from structurally related chiral sulfur-containing molecules to predict potential aroma profiles and outline detailed experimental protocols for their synthesis, separation, and sensory evaluation. This guide serves as a foundational resource for researchers investigating the complex relationship between stereochemistry and olfaction, particularly within the realm of potent sulfur-containing aroma compounds.

Introduction

Volatile sulfur compounds are renowned for their potent and often character-defining aromas in a vast array of natural products, from fruits and vegetables to roasted coffee and wine. The sensory perception of these compounds, including their aroma quality and intensity, can be significantly influenced by their stereochemistry. Even subtle changes in the three-dimensional arrangement of atoms around a chiral center can lead to dramatic differences in olfactory response.

This compound possesses a single chiral center at the carbon atom bearing the thiol group, and therefore exists as a pair of enantiomers: (R)-4-mercapto-4-methylpentanoic acid and (S)-4-mercapto-4-methylpentanoic acid. While direct sensory analysis of these specific enantiomers is not documented in publicly available literature, the study of analogous chiral thiols provides a strong basis for predicting their potential aroma characteristics. It is known that enantiomers of chiral flavor compounds often exhibit different sensory properties.[1] In some instances, one chiral form may possess a lower flavor threshold than its epimer, or the aroma character may shift entirely.[1]

This guide will therefore leverage existing knowledge on similar compounds to provide a robust framework for the investigation of the stereoisomers of this compound.

Predicted Aroma Profiles of Stereoisomers

Based on the sensory data of structurally similar compounds, such as 4-mercapto-4-methyl-2-pentanone (a ketone analog) and various mercapto-alkanols, we can hypothesize the potential aroma profiles of the (R) and (S) enantiomers of this compound. Sulfur-containing compounds are known to be some of the most powerful odorants, with their perception often dependent on concentration and stereochemistry.[2]

Table 1: Predicted Aroma Characteristics of this compound Stereoisomers

StereoisomerPredicted Aroma DescriptorsPredicted Odor ThresholdBasis for Prediction
(R)-4-mercapto-4-methylpentanoic acidTropical fruit, boxwood, greenLikely low (ng/L range)Analogy with (R)-enantiomers of other mercaptans which often exhibit fruity notes.[1]
(S)-4-mercapto-4-methylpentanoic acidSulfurous, herbaceous, cattyLikely low (ng/L range)Analogy with (S)-enantiomers of other mercaptans which are often described with sulfurous and green notes.[1]

Experimental Protocols

To empirically determine the aroma profiles of the stereoisomers of this compound, a multi-step experimental approach is necessary.

Synthesis of Chiral this compound

The synthesis of chiral carboxylic acids can be achieved through various stereoselective methods. A potential synthetic route is outlined below.

G cluster_synthesis Synthesis Workflow start Commercially available starting materials step1 Asymmetric synthesis of chiral intermediate start->step1 Chiral catalyst step2 Introduction of thiol group step1->step2 step3 Hydrolysis to carboxylic acid step2->step3 end Racemic or enriched mixture of this compound step3->end

Caption: A generalized workflow for the synthesis of chiral this compound.

Methodology:

  • Asymmetric Synthesis: A potential approach involves the asymmetric conjugate addition of a thiol equivalent to a suitable α,β-unsaturated ester, catalyzed by a chiral transition metal complex. Alternatively, enzymatic resolution of a racemic precursor alcohol followed by oxidation to the carboxylic acid could be employed.

  • Introduction of the Thiol Group: The thiol functionality can be introduced via a variety of methods, such as the reaction of a corresponding halide or tosylate with a sulfur nucleophile like sodium hydrosulfide or thioacetate followed by hydrolysis.

  • Purification and Characterization: The synthesized product would be purified by column chromatography and its structure and enantiomeric purity confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.

Chiral Separation of Stereoisomers

The separation of the synthesized enantiomers is critical for individual sensory analysis. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Table 2: Proposed Chiral HPLC Separation Protocol

ParameterRecommended Conditions
Column Chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), potentially with an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[3]
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector (e.g., at 210 nm)
Temperature 25 °C
Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

G cluster_gco GC-O Analysis Workflow sample Isolated Enantiomer Sample gc Gas Chromatograph sample->gc splitter Effluent Splitter gc->splitter msd Mass Spectrometer Detector splitter->msd 50% sniff Sniffing Port splitter->sniff 50% data Data Acquisition (Chromatogram & Aromagram) msd->data panelist Trained Sensory Panelist sniff->panelist panelist->data

Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system for sensory analysis.

Methodology:

  • Sample Preparation: The purified enantiomers are diluted in a suitable solvent to a series of concentrations.

  • GC Separation: The samples are injected into a GC equipped with a chiral capillary column to ensure the separation of the enantiomers.

  • Olfactometry: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port. Trained sensory panelists sniff the effluent and record the aroma descriptors and their intensity at specific retention times.

  • Data Analysis: The results are compiled to create an aromagram, which is a plot of aroma intensity versus retention time. This, combined with the mass spectrometry data, allows for the positive identification and sensory characterization of each enantiomer. Odor thresholds can be determined using aroma extract dilution analysis (AEDA).

Signaling Pathways in Odor Perception

The perception of odors, including those of sulfur compounds, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity.

G cluster_pathway Odor Perception Signaling Pathway odorant Odorant Molecule (e.g., Thiol) or_node Olfactory Receptor (OR) odorant->or_node Binding g_protein G-protein (Golf) or_node->g_protein Activation ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp Production ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opening influx Ca2+ / Na+ Influx ion_channel->influx depolarization Depolarization influx->depolarization action_potential Action Potential depolarization->action_potential brain Olfactory Bulb of Brain action_potential->brain Signal Transmission

Caption: A simplified diagram of the olfactory signal transduction cascade.

Recent research suggests that the detection of some sulfur-containing odorants may involve metal ions, such as copper, as cofactors for specific olfactory receptors. For instance, the mouse olfactory receptor MOR244-3 requires copper to respond to certain thiols.[4] This highlights the complexity of sulfur compound perception and suggests that the interaction between the thiol group of this compound and its corresponding olfactory receptor(s) may also be influenced by such cofactors.

Conclusion

While direct experimental data on the stereoisomers of this compound remains elusive, this technical guide provides a robust framework for their investigation. By drawing parallels with structurally similar chiral sulfur compounds, it is predicted that the (R) and (S) enantiomers will exhibit distinct aroma profiles, likely in the fruity and sulfurous/green realms, respectively. The detailed experimental protocols for synthesis, chiral separation, and sensory analysis using GC-O offer a clear roadmap for researchers to empirically validate these predictions. Furthermore, understanding the underlying signaling pathways of olfaction provides a deeper context for interpreting the sensory data. The exploration of these stereoisomers will undoubtedly contribute to the growing body of knowledge on the profound impact of stereochemistry on aroma perception.

References

Enzymatic Liberation of 4-Mercapto-4-Methylpentanoic Acid and its Analogs from Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic release of the thiol-containing compound 4-mercapto-4-methylpentanoic acid (4MMPA) and the closely related, extensively studied analog, 4-mercapto-4-methyl-2-pentanone (4MMP), from their non-volatile precursors. The primary enzymatic players in this biotransformation are cysteine-S-conjugate β-lyases (C-S lyases), which are pivotal in various biological systems, including microorganisms and mammals. This document details the precursor molecules, the enzymatic reaction mechanism, and provides a summary of quantitative data. Furthermore, it offers detailed experimental protocols for the assessment of C-S lyase activity and the quantification of the released thiols. Visual diagrams are included to illustrate the enzymatic pathway and experimental workflows. While the focus is largely on the well-documented 4MMP due to a scarcity of data on 4MMPA, the principles and methodologies described are broadly applicable.

Introduction

Volatile sulfur compounds, particularly thiols, play a significant role in the aroma and flavor profiles of many natural products and are also implicated in various physiological and pathological processes.[1] 4-mercapto-4-methyl-2-pentanone (4MMP), known for its characteristic blackcurrant or box tree aroma, is a well-studied example of a potent, low-threshold aroma compound.[2][3] Its release from odorless precursors during fermentation processes, particularly in wine and beer, is of great interest.[1][4] The focus of this guide, this compound (4MMPA), is a structural analog of 4MMP. While commercially available, scientific literature on its enzymatic release and biological function is sparse.[5][6][7] One study has identified 4-mercapto-4-methylvaleric acid (a synonym for 4MMPA) as a potential biomarker for hepatocellular carcinoma.[8]

The enzymatic release of these thiols is primarily accomplished by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13).[9][10] These enzymes catalyze the cleavage of a carbon-sulfur bond in cysteine S-conjugates, yielding a free thiol, pyruvate, and ammonia.[11][12] In microorganisms like the yeast Saccharomyces cerevisiae, genes such as IRC7 and STR3 encode for enzymes with this activity.[13][14]

This guide will delve into the technical aspects of this enzymatic process, providing researchers with the necessary information to study the release of 4MMPA and related thiols.

Precursors of 4-Mercapto-4-Methyl-Containing Thiols

The liberation of volatile thiols like 4MMP is a multi-step process that begins with non-volatile, conjugated precursors present in biological matrices. The two primary forms of these precursors are:

  • Glutathionylated Precursors: These are conjugates of the thiol with glutathione (GSH). For 4MMP, this precursor is S-4-(4-methyl-2-oxopentan-2-yl)-L-glutathione (Glut-4MMP).

  • Cysteinylated Precursors: These are conjugates of the thiol with cysteine. For 4MMP, this precursor is S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine (Cys-4MMP).

The glutathionylated precursors are typically converted to their cysteinylated counterparts within the cell before the final release of the free thiol.[14]

The Enzymatic Release Pathway

The enzymatic release of 4MMP from its cysteinylated precursor is catalyzed by cysteine-S-conjugate β-lyases. The overall reaction is as follows:

S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine + H₂O → 4-mercapto-4-methyl-2-pentanone + pyruvate + ammonia

This reaction proceeds via a β-elimination mechanism, which is dependent on the cofactor pyridoxal 5'-phosphate (PLP).

Below is a diagram illustrating the enzymatic release pathway.

Enzymatic_Release_Pathway Enzymatic Release of 4-Mercapto-4-Methyl-2-Pentanone cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products Glut-4MMP Glutathionylated Precursor (Glut-4MMP) Cys-4MMP Cysteinylated Precursor (Cys-4MMP) Glut-4MMP->Cys-4MMP Cellular Peptidases CS_lyase Cysteine-S-conjugate β-lyase (e.g., Irc7p, Str3p) Cys-4MMP->CS_lyase 4MMP 4-Mercapto-4-methyl-2-pentanone (4MMP) CS_lyase->4MMP Pyruvate Pyruvate CS_lyase->Pyruvate Ammonia Ammonia CS_lyase->Ammonia

Enzymatic conversion of precursors to 4MMP.

Quantitative Data

The efficiency of enzymatic release of 4MMP can be influenced by the specific enzyme, the microbial strain, and the reaction conditions. While comprehensive kinetic data such as kcat and Km values are not widely available in the literature for 4MMP precursors, some studies have reported specific activities and conversion yields.

Enzyme/StrainSubstrateSpecific ActivityConversion YieldOptimal pHOptimal Temp. (°C)Reference
S. cerevisiae (overexpressing IRC7L)Cys-4MMP89.6 ± 12.4 nmol·min⁻¹·µg⁻¹ protein---[15][16]
Shewanella putrefaciens cell extractCys-4MMPHighest among tested bacteriaHigh7.0-8.030-37[2][17]
S. cerevisiae 21584 cell extractCys-4MMPHighest among tested yeastsHigh7.030[2]
S. cerevisiae Str3pCys-4MMP~0.6% of activity with L-cystathionine-8.2 (retains 80% activity)-[13]

Note: "-" indicates data not reported in the cited sources. The specific activity of S. cerevisiae overexpressing IRC7L for cysteine was 214 ± 36 nmol·min⁻¹·µg⁻¹ protein.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic release of 4MMPA and its analogs.

Synthesis of S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine (Cys-4MMP)

The precursor Cys-4MMP can be synthesized for use as a substrate in enzymatic assays. A relatively environmentally friendly approach involves the following steps:

  • Reaction Setup: Dissolve L-cysteine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Addition of Mesityl Oxide: Add mesityl oxide (4-methyl-3-penten-2-one) to the L-cysteine solution. The reaction proceeds via a Michael addition.

  • Incubation: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).

  • Purification: The resulting Cys-4MMP can be purified using techniques such as column chromatography (e.g., C18 reverse-phase).

  • Characterization: Confirm the structure and purity of the synthesized Cys-4MMP using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A detailed protocol for the synthesis can be adapted from the work of Hebditch et al. and Starkenmann, as cited in[2].

Preparation of Microbial Cell Extracts

Crude cell extracts containing C-S lyase activity can be prepared from various microorganisms.

  • Cell Culture: Grow the desired microbial strain (e.g., S. cerevisiae, S. putrefaciens) in an appropriate culture medium to the desired growth phase (e.g., late exponential phase).

  • Cell Harvesting: Centrifuge the culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual media components.

  • Cell Lysis: Resuspend the cells in a lysis buffer containing a cocktail of protease inhibitors and a PLP cofactor. Lyse the cells using mechanical methods such as bead beating or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the crude cell extract.

  • Protein Quantification: Determine the total protein concentration of the cell extract using a standard method like the Bradford or BCA assay for normalization of enzyme activity.

Assay of Cysteine-S-conjugate β-lyase Activity

Several methods can be employed to measure the activity of C-S lyases.

This assay measures the formation of pyruvate, a product of the β-lyase reaction.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the Cys-4MMP substrate, and the enzyme preparation (cell extract or purified enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH) to the reaction mixture to derivatize the pyruvate.

  • Color Development: Add a strong base (e.g., NaOH) to develop a colored product.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 420-515 nm) using a spectrophotometer.

  • Quantification: Calculate the amount of pyruvate produced by comparing the absorbance to a standard curve generated with known concentrations of pyruvate.[18]

This assay, also known as Ellman's test, quantifies the free thiol groups released during the enzymatic reaction.[19][20][21][22][23]

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), the Cys-4MMP substrate, the enzyme preparation, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Incubation: Incubate the mixture at a controlled temperature.

  • Measurement: The reaction of the released thiol with DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Quantification: Calculate the concentration of the free thiol using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

Quantification of Released 4MMP by GC-MS or LC-MS

For specific and sensitive quantification of the released 4MMP, chromatographic methods are employed.

  • Enzymatic Reaction: Perform the enzymatic reaction as described in section 5.3.1.

  • Derivatization: The volatile and reactive 4MMP is often derivatized to a more stable compound for analysis. A common derivatizing agent is 4,4'-dithiodipyridine (DTDP).

  • Extraction: Extract the derivatized 4MMP from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

  • Analysis:

    • GC-MS: Analyze the extracted and derivatized sample using gas chromatography-mass spectrometry. This often involves a silylation step to increase the volatility of the analyte.[24][25][26][27][28]

    • LC-MS: Analyze the sample using liquid chromatography-mass spectrometry, which can provide high sensitivity and specificity.

  • Quantification: Quantify the amount of 4MMP by comparing the peak area to a standard curve generated with known concentrations of derivatized 4MMP.[2]

Below is a diagram of a typical experimental workflow for quantifying 4MMP release.

Experimental_Workflow Workflow for Quantification of 4MMP Release Start Start Enzyme_Reaction Enzymatic Reaction (Cell Extract + Cys-4MMP) Start->Enzyme_Reaction Derivatization Derivatization (e.g., with DTDP) Enzyme_Reaction->Derivatization Extraction Solid-Phase Extraction (SPE) Derivatization->Extraction Analysis Chromatographic Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS Quantification Quantification against Standard Curve GCMS->Quantification LCMS->Quantification End End Quantification->End

General workflow for 4MMP quantification.

Signaling Pathways and Biological Roles

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways that involve this compound (4MMPA) or its precursors. The vast majority of research has focused on the role of the analogous compound, 4MMP, as a flavor and aroma compound in the food and beverage industry.

One report suggests that 4-mercapto-4-methylvaleric acid may serve as a biomarker for hepatocellular carcinoma, indicating a potential role in metabolic pathways associated with this disease.[8] However, the underlying mechanisms and any associated signaling cascades have not been elucidated.

Further research is required to explore the potential biological activities and signaling roles of 4MMPA in mammalian systems, which could be a promising area for drug discovery and development.

Conclusion

The enzymatic release of 4-mercapto-4-methyl-2-pentanone from its cysteine and glutathione precursors by cysteine-S-conjugate β-lyases is a well-characterized process, particularly in the context of microbial metabolism and its impact on food aroma. This technical guide has provided a detailed overview of the key components of this pathway, summarized the available quantitative data, and presented robust experimental protocols for its study.

While direct research on the enzymatic release of this compound is currently limited, the methodologies and principles outlined in this guide for the study of 4MMP provide a strong foundation for future investigations into 4MMPA. The potential association of 4MMPA with hepatocellular carcinoma highlights the need for further research into its metabolism and biological functions, which may uncover novel therapeutic targets and diagnostic markers. Researchers are encouraged to adapt the provided protocols to explore the enzymatic landscape of 4MMPA and elucidate its role in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Mercapto-4-methylpentanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-mercapto-4-methylpentanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the target analyte, a derivatization step is essential to facilitate its analysis by GC-MS. This protocol outlines a simultaneous derivatization of the thiol and carboxylic acid functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by liquid-liquid extraction. The method is designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound in complex biological samples. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Introduction

This compound is a sulfur-containing carboxylic acid that may be of interest in various fields, including flavor and fragrance chemistry, as well as in the study of biological systems where thiols play a critical role in redox signaling and detoxification pathways.[1] Accurate quantification of this and other low molecular weight thiols is crucial for understanding their biological functions and potential as biomarkers. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging.[2] Derivatization is a necessary step to increase the volatility and thermal stability of such analytes.[3][4] This protocol employs a silylation reaction, a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and thiol groups.[3][5]

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., deuterated this compound, if available, or a structurally similar deuterated compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Biological matrix (e.g., plasma, urine, cell culture media)

Sample Preparation and Derivatization
  • Sample Collection and Storage: Collect biological samples using standard procedures. If not analyzed immediately, store samples at -80°C to minimize degradation of the analyte.

  • Internal Standard Spiking: Thaw the biological sample on ice. To 100 µL of the sample, add the internal standard to a final concentration appropriate for the expected analyte concentration range.

  • Acidification: Acidify the sample by adding 10 µL of 1 M HCl to bring the pH to approximately 3. This step ensures that the carboxylic acid is in its protonated form, which is more amenable to extraction.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Sample Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. Alternatively, for improved sensitivity, the sample can be reconstituted in a smaller volume of a suitable solvent like hexane.

GC-MS Parameters

The following are recommended starting parameters that may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quantification

Quantification is performed using a calibration curve prepared with known concentrations of the this compound standard, also subjected to the same derivatization and extraction procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

The following tables present hypothetical quantitative data for a GC-MS method for this compound, based on typical performance characteristics for similar derivatized small molecules.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234250,1120.061
578,987255,4320.309
10155,432249,8760.622
50798,765252,3453.165
1001,601,234251,9876.354
5008,123,456253,11132.095

Linearity (R²) > 0.995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (Recovery %)92 - 108%
Precision (RSD %)< 10%
Linearity Range1 - 500 ng/mL

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (100 µL) Spike Spike with Internal Standard Sample->Spike Acidify Acidify with 1M HCl Spike->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Derivatize Add Pyridine and BSTFA/TMCS Evaporate->Derivatize Heat Heat at 70°C for 60 min Derivatize->Heat GCMS GC-MS Analysis Heat->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for the GC-MS quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simultaneous derivatization of the thiol and carboxylic acid groups using BSTFA is a critical step that enables the analysis of this otherwise non-volatile compound by gas chromatography. The use of a stable isotope-labeled internal standard and careful optimization of the sample preparation and instrumental parameters are key to achieving accurate and precise results. This method can be a valuable tool for researchers and scientists in various fields requiring the quantitative analysis of this and similar sulfur-containing metabolites.

References

Application Notes and Protocols for the Analysis of 4-Mercapto-4-Methylpentanoic Acid and Related Volatile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Mercapto-4-methylpentanoic acid (4-MMPA) belongs to a class of polyfunctional thiols that, even at trace concentrations, can significantly impact the aroma profile of various products, including wines, foods, and beverages. The analysis of these compounds is challenging due to their low abundance (often at ng/L levels), high reactivity, and susceptibility to oxidation, all within complex sample matrices.[1][2][3]

These application notes provide detailed protocols for three distinct and robust sample preparation techniques for the analysis of volatile thiols. While the primary focus is on 4-mercapto-4-methylpentan-2-one (4MMP), a structurally similar and extensively studied thiol, these methods are broadly applicable to 4-MMPA and other related compounds like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA). The protocols cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), coupled with derivatization and subsequent analysis by mass spectrometry.

Application Note 1: Derivatization and Solid-Phase Extraction (SPE) for HPLC-MS/MS Analysis

This method provides a simple and robust approach for the routine analysis of five common wine thiols. It utilizes 4,4′-dithiodipyridine (DTDP) as a derivatizing agent, which reacts rapidly with thiols at the natural pH of wine, followed by sample cleanup and concentration using a C18 SPE cartridge.[3] The resulting stable derivatives are then analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]

Quantitative Performance Data
AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Precision (RSD%)
4-MMP0.51.598-105< 10
3-MH51597-103< 8
3-MHA2599-106< 9
Data adapted from a validated method for similar polyfunctional thiols in wine.[3]
Experimental Protocol

Materials:

  • Wine sample (20 mL)

  • Ethanolic solution of deuterated internal standards (e.g., d₁₀-4-MMP, d₁₀-3-MH)

  • EDTA 2Na

  • 50% Acetaldehyde solution

  • DTDP reagent (10 mM, freshly thawed)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Bond Elut C18 SPE Cartridges (6 mL, 500 mg)

Procedure:

  • Sample Spiking: To a 20 mL aliquot of wine, add 50 µL of the ethanolic solution containing the deuterated internal standards.[3]

  • Reagent Addition: Add 20 mg of EDTA 2Na, 80 µL of 50% acetaldehyde, and 200 µL of the 10 mM DTDP reagent to the spiked wine sample.[3]

  • Derivatization: Vortex the sample and allow it to react for 30 minutes at room temperature.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of water through it. Do not allow the cartridge to dry out.[3][4]

  • Sample Loading: Pass the entire derivatized sample through the conditioned C18 cartridge.[3]

  • Washing: Wash the cartridge with 12 mL of 50% methanol to remove interferences.[3]

  • Drying: Dry the cartridge under a stream of air or vacuum for 5 minutes.[3]

  • Elution: Elute the derivatized thiols from the cartridge with 3 mL of methanol into a collection vial.[3]

  • Analysis: The eluate is now ready for direct injection and analysis by HPLC-MS/MS.

Workflow Diagram

SPE_Workflow sample 1. Sample Spiking (20 mL Wine + Internal Standards) reagents 2. Reagent Addition (EDTA, Acetaldehyde, DTDP) sample->reagents derivatize 3. Derivatization (30 min at RT) reagents->derivatize spe_load 5. Sample Loading derivatize->spe_load spe_cond 4. SPE Conditioning (Methanol, then Water) spe_cond->spe_load spe_wash 6. SPE Washing (50% Methanol) spe_load->spe_wash spe_dry 7. SPE Drying (5 min) spe_wash->spe_dry spe_elute 8. Analyte Elution (3 mL Methanol) spe_dry->spe_elute analysis 9. HPLC-MS/MS Analysis spe_elute->analysis

Caption: Workflow for thiol analysis using DTDP derivatization and SPE.

Application Note 2: Liquid-Liquid Extraction (LLE) for UPLC-MS/MS Analysis

This protocol details a sample preparation method based on liquid-liquid extraction (LLE) to concentrate volatile thiols from a wine matrix. The extracted thiols are then derivatized with o-phthaldialdehyde (OPA) for quantification by UPLC-MS/MS.[1] This method is effective for eliminating matrix interference and achieving low detection limits.[1]

Quantitative Performance Data
AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Accuracy (%)Repeatability (RSD%)
3-MH144895-108< 12
3-MHA82693-105< 15
Data obtained from a validated LLE-UPLC-MS/MS method for thiols in wine.[1]
Experimental Protocol

Materials:

  • Wine sample (volume as required by specific study, e.g., 50-180 mL)

  • Internal standard solution (e.g., d₁-3MH)

  • Potassium metabisulfite

  • Polyvinylpolypyrrolidone (PVPP)

  • Sodium hydroxide (for pH adjustment)

  • Sodium borohydride solution

  • Dichloromethane (CH₂Cl₂)

  • o-phthaldialdehyde (OPA) derivatizing agent

Procedure:

  • Sample Spiking: Spike the wine sample with the appropriate internal standard.[1]

  • Pre-treatment: Treat the wine with potassium metabisulfite and PVPP to protect thiols from oxidation and remove polyphenols.[1]

  • pH Adjustment: Adjust the sample pH as required by the specific method (e.g., to pH 7).[5]

  • Reduction: Add sodium borohydride solution to the sample to reduce any existing disulfides to free thiols.[1]

  • Liquid-Liquid Extraction: Perform LLE by adding dichloromethane (CH₂Cl₂) to the sample. Mix vigorously. Emulsions may form and can be broken by centrifugation.[1][5] Repeat the extraction to ensure quantitative recovery.

  • Phase Separation: Combine the organic (CH₂Cl₂) phases.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extracted analytes.

  • Derivatization: Reconstitute the dried extract in a suitable buffer and add the OPA reagent to derivatize the thiols.

  • Analysis: Analyze the derivatized sample by UPLC-MS/MS.[1]

Workflow Diagram

LLE_Workflow sample 1. Sample Pre-treatment (Spike, K₂S₂O₅, PVPP) ph_adjust 2. pH Adjustment & Reduction (NaOH, NaBH₄) sample->ph_adjust lle 3. Liquid-Liquid Extraction (with Dichloromethane) ph_adjust->lle centrifuge 4. Phase Separation (Centrifugation if needed) lle->centrifuge concentrate 5. Solvent Evaporation (Concentrate Extract) centrifuge->concentrate derivatize 6. Derivatization (with OPA) concentrate->derivatize analysis 7. UPLC-MS/MS Analysis derivatize->analysis

Caption: Workflow for thiol analysis using LLE and OPA derivatization.

Application Note 3: SPME and Derivatization for GC-MS/MS Analysis

This method offers an accurate and highly sensitive approach for quantifying 4MMP in wine without extensive sample preparation.[2] It involves an automated in-sample derivatization step (methoximation) followed by headspace Solid-Phase Microextraction (SPME). The use of a stable isotope-labeled internal standard and tandem mass spectrometry (MS/MS) ensures excellent accuracy and low detection limits.[2]

Quantitative Performance Data
AnalyteLimit of Detection (LOD) (ng/L)Accuracy (Recovery %)Precision (RSD%)Sample Volume
4-MMP0.19102< 153 mL
Data from a validated SIDA-SPME-GC-MS/MS method for 4MMP in wine.[2]
Experimental Protocol

Materials:

  • Wine sample (3 mL)

  • Stable isotope-labeled internal standard for 4MMP

  • Methoximation reagent

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Autosampler vials

Procedure:

  • Sample Preparation: Place 3 mL of the wine sample into an autosampler vial.

  • Internal Standard: Spike the sample with the stable isotope-labeled internal standard.

  • Derivatization: Add the methoximation reagent to the vial. This step is often automated by the GC autosampler. The derivatization converts the keto-group of 4MMP, improving its thermal stability and chromatographic properties.[2]

  • Incubation/Extraction: The vial is incubated in the autosampler's heating block. The SPME fiber is exposed to the headspace above the sample for a defined period to adsorb the volatile, derivatized analytes.

  • Desorption and Analysis: The SPME fiber is automatically retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed from the fiber onto the GC column for separation and subsequent detection by MS/MS.[2]

Workflow Diagram

SPME_Workflow sample 1. Sample Aliquoting (3 mL Wine in Vial) reagents 2. Reagent Addition (Internal Standard, Methoximation Reagent) sample->reagents spme 3. Headspace SPME (Incubate and Expose Fiber) reagents->spme desorb 4. Thermal Desorption (in GC Inlet) spme->desorb analysis 5. GC-MS/MS Analysis desorb->analysis

Caption: Workflow for 4MMP analysis using automated SPME-GC-MS/MS.

References

Application Notes and Protocols for 4-Mercapto-4-Methylpentan-2-one (4MMP) as a Flavor Standard in Wine with Reference to 4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound primarily recognized as a potent, varietal aroma contributor in wine, particularly Sauvignon Blanc, is 4-mercapto-4-methylpentan-2-one (4MMP) . Research extensively points to this ketone, not the carboxylic acid, as the key flavor compound. This document will focus on 4MMP. For completeness, available information on 4-methylpentanoic acid , a related but different compound also found in wine, is included.

Introduction to 4-Mercapto-4-Methylpentan-2-one (4MMP) as a Wine Flavor Standard

4-Mercapto-4-methylpentan-2-one (4MMP) is a volatile thiol compound that plays a crucial role in the aromatic profile of many wine varieties, most notably Sauvignon Blanc.[1][2][3] It is characterized by aromas of boxwood, passion fruit, and blackcurrant.[4] In grape juice, 4MMP exists in a non-volatile, cysteine-bound form and is released by yeast during fermentation.[1] Due to its potent aroma and very low sensory perception threshold, it is a key "impact aroma" that can define the character of a wine.[4] Its use as a flavor standard is essential for sensory panel training, quality control, and research into viticultural and oenological practices that influence wine aroma.

Sensory Profile of 4MMP:
  • Positive attributes at low concentrations: Blackcurrant, passion fruit, guava.[4]

  • At higher concentrations or in different matrices: Boxwood, broom, catty notes.

Quantitative Data

Sensory Perception Thresholds

The sensory perception threshold is the lowest concentration of a substance that can be detected by a human taster. These thresholds can vary depending on the individual and the wine matrix.

CompoundSensory Detection Threshold in WineWine Type/MatrixReference
4-Mercapto-4-methylpentan-2-one (4MMP)0.19 ng/L (LOD in analysis)Not specified[2]
4-Ethylphenol (4-EP)300 - 600 µg/LGeneral[5]
4-Ethylguaiacol (4-EG)~50 µg/LGeneral[5]
Acetic Acid (Volatile Acidity)~0.7 g/LGeneral[6]

Note: The value for 4MMP is the Limit of Detection from an analytical method, which is often lower than the sensory perception threshold.

Typical Concentrations of 4-Methylpentanoic Acid in Wine
AnalyteConcentration RangeBeverage TypeReference
2-Methylpentanoic AcidUp to 2630 ng/LWine and other alcoholic beverages[7]
3-Methylpentanoic AcidUp to 2040 ng/LWine and other alcoholic beverages[7]
4-Methylpentanoic AcidUp to 3810 ng/LWine and other alcoholic beverages[7]
Cyclohexanecarboxylic AcidUp to 1780 ng/LWine and other alcoholic beverages[7]

Experimental Protocols

Protocol for Sensory Evaluation of 4MMP in Wine

This protocol describes how to prepare wine samples with a known concentration of 4MMP to train a sensory panel.

Objective: To familiarize sensory panelists with the aroma of 4MMP and determine their individual detection thresholds.

Materials:

  • Neutral white or red wine (low in original thiols)

  • 4MMP standard solution (in ethanol)

  • Glass wine tasting glasses (ISO standard)

  • Micropipettes

  • Spittoons

  • Water for rinsing

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4MMP in ethanol. Due to the potent nature of 4MMP, serial dilutions will be necessary.

  • Sample Spiking:

    • Dispense a precise volume of the neutral base wine into a series of tasting glasses.

    • Using a micropipette, spike each glass with a different, increasing concentration of the 4MMP standard to create a concentration gradient (e.g., 0 ng/L, 1 ng/L, 5 ng/L, 10 ng/L, 20 ng/L). One glass should remain unspiked as a control.

  • Panelist Training:

    • Present the panelists with the prepared samples in a randomized and blind fashion.

    • Ask each panelist to first smell the unspiked control to establish a baseline.

    • Panelists then proceed to smell each of the spiked samples.

  • Data Collection:

    • Use a triangle test (three samples presented, two are identical, one is different) to determine if a panelist can detect a difference.

    • Alternatively, ask panelists to rank the samples by the intensity of the target aroma.

    • Record the lowest concentration at which each panelist can reliably detect the added 4MMP. This is their individual detection threshold.

Workflow for Sensory Evaluation:

sensory_workflow start Start: Select Neutral Base Wine prep_stock Prepare 4MMP Stock Solution start->prep_stock spike_samples Spike Wine Samples at Various Concentrations prep_stock->spike_samples present_samples Present Samples to Panelists (Blind & Randomized) spike_samples->present_samples evaluate Panelists Evaluate Samples (e.g., Triangle Test) present_samples->evaluate collect_data Collect and Analyze Threshold Data evaluate->collect_data end_sensory End: Panel Trained collect_data->end_sensory

Caption: Workflow for sensory panel training with 4MMP.

Protocol for Chemical Analysis of 4MMP in Wine by SIDA-SPME-GC-MS/MS

This protocol is based on a method for the routine analysis of 4MMP in wine.[2]

Objective: To accurately quantify the concentration of 4MMP in a wine sample.

Materials:

  • Wine sample (3 mL)

  • Stable Isotope Dilution Assay (SIDA) internal standard

  • Derivatization agent (e.g., for methoximation)

  • Solid Phase Microextraction (SPME) fiber

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

Procedure:

  • Sample Preparation:

    • Take 3 mL of the wine sample.

    • Add a known amount of the SIDA internal standard.

  • Derivatization:

    • Perform an automated derivatization procedure, such as methoximation, to improve the volatility and chromatographic behavior of 4MMP.[2]

  • Extraction:

    • Use an optimized SPME method to extract the derivatized 4MMP from the headspace of the sample.

  • GC-MS/MS Analysis:

    • Inject the extracted compounds into the GC-MS/MS system.

    • Use a suitable capillary column for separation.

    • The mass spectrometer is operated in tandem MS (MS/MS) mode for high selectivity and sensitivity.

  • Quantification:

    • Quantify the 4MMP by comparing the peak area of the analyte to that of the stable isotope-labeled internal standard.

Chemical Analysis Workflow:

analysis_workflow sample Wine Sample (3mL) add_is Add Internal Standard (SIDA) sample->add_is derivatize Automated Derivatization add_is->derivatize spme SPME Extraction derivatize->spme gcms GC-MS/MS Analysis spme->gcms quantify Quantification gcms->quantify

Caption: Workflow for 4MMP quantification in wine.

Signaling Pathways and Logical Relationships

Chemical Structure of 4MMP and its Precursor

The following diagram illustrates the chemical structure of 4-mercapto-4-methylpentan-2-one and its cysteine-conjugated precursor found in grapes.

chemical_structures cluster_precursor Cys-4MMP (in Grapes) cluster_product 4MMP (in Wine) precursor [Structure of Cysteine-4MMP] yeast Yeast Action during Fermentation precursor->yeast product [Structure of 4MMP] yeast->product

Caption: Release of 4MMP from its precursor during fermentation.

Conclusion

4-Mercapto-4-methylpentan-2-one (4MMP) is a vital flavor standard for the wine industry and associated research fields. Its distinct aromatic profile at very low concentrations makes it a key determinant of wine quality and varietal character. The protocols outlined here provide a framework for both sensory evaluation and precise chemical quantification, enabling researchers and quality control professionals to better understand and manage the aromatic profiles of wine. While information on 4-mercapto-4-methylpentanoic acid is scarce in the context of wine flavor, the study of related compounds like 4-methylpentanoic acid continues to contribute to the broader understanding of wine chemistry.

References

Application Notes and Protocols for the Derivatization of 4-Mercapto-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 4-mercapto-4-methylpentanoic acid, a molecule containing both a carboxylic acid and a thiol functional group. Derivatization is a crucial step for enhancing the analytical detection and quantification of such molecules, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses.

Introduction

This compound possesses two functional groups, a carboxylic acid and a thiol, that impart polarity and reduce volatility, making direct analysis by GC-MS challenging.[1][2] Derivatization chemically modifies these functional groups to increase volatility and thermal stability, making the analyte more amenable to GC-MS analysis.[3][4] For HPLC analysis, derivatization can be employed to introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity.[5][6]

The protocols outlined below describe a two-step derivatization for GC-MS analysis, involving esterification of the carboxylic acid group followed by silylation of the thiol group. An alternative protocol for HPLC analysis using a fluorescent labeling agent for the carboxylic acid is also presented.

Data Presentation

The following table summarizes typical quantitative data expected from the described derivatization protocols. These values are illustrative and may vary based on specific experimental conditions and matrix effects.

ParameterGC-MS Derivatization (Esterification + Silylation)HPLC Derivatization (Fluorescent Labeling)
Typical Reaction Yield > 90%> 95%
Purity of Derivative > 98%> 99%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Reproducibility (RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol involves the esterification of the carboxylic acid group to form a methyl ester, followed by the silylation of the thiol group to form a trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or sample

  • Methanol, anhydrous

  • Acetyl chloride or Sulfuric acid (as catalyst)

  • Nitrogen gas, high purity

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

Step 1: Esterification of the Carboxylic Acid Group

  • Sample Preparation: Place a known amount of the this compound sample (typically 1-10 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous methanol to the dried sample.

  • Catalysis: Carefully add 50 µL of acetyl chloride dropwise while vortexing. Alternatively, 1-2 drops of concentrated sulfuric acid can be used as a catalyst.[7] This reaction is exothermic.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.[8]

  • Neutralization: Cool the reaction mixture to room temperature. Add 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Vortex thoroughly.

  • Extraction: Centrifuge the mixture to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen to obtain the methylated intermediate.

Step 2: Silylation of the Thiol Group

  • Reagent Addition: To the dried methyl ester from Step 1, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.[3][4]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[9]

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization for HPLC-Fluorescence Detection

This protocol utilizes a fluorescent labeling reagent, 4-bromo-N-methylbenzylamine (4-BNMA), to derivatize the carboxylic acid group for sensitive HPLC analysis.[10]

Materials:

  • This compound standard or sample

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reaction buffer (e.g., 100 mM NHS buffer, pH 5.7)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • SpeedVac or nitrogen evaporator

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If in solution, evaporate to dryness.

  • Reconstitution: Reconstitute the dried sample in 200 µL of a 50:50 (v/v) mixture of acetonitrile and reaction buffer.

  • Reagent Addition: Add 50 µL of 10 mM 4-BNMA solution (in ACN) and 50 µL of 290 mM EDC solution (in water).[11]

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.[10]

  • Drying: After the reaction, dry the sample using a SpeedVac or under a stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the dried derivative in a suitable mobile phase (e.g., 50:50 ACN:water) to the desired concentration for HPLC injection.

Visualizations

Derivatization_Workflow cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation start Sample (this compound) add_methanol Add Methanol & Catalyst start->add_methanol heat_ester Heat at 60°C for 1h add_methanol->heat_ester neutralize Neutralize & Extract heat_ester->neutralize dry_ester Dry Extract neutralize->dry_ester methyl_ester Methylated Intermediate dry_ester->methyl_ester Proceed to Silylation add_mstfa Add Pyridine & MSTFA methyl_ester->add_mstfa heat_silyl Heat at 70°C for 30min add_mstfa->heat_silyl final_product Derivatized Product for GC-MS heat_silyl->final_product Derivatization_Reaction reactant HS-(CH3)2C-(CH2)2-COOH (this compound) intermediate HS-(CH3)2C-(CH2)2-COOCH3 (Methyl 4-mercapto-4-methylpentanoate) reactant->intermediate + CH3OH, H+ product TMS-S-(CH3)2C-(CH2)2-COOCH3 (S-trimethylsilyl Methyl 4-mercapto-4-methylpentanoate) intermediate->product + MSTFA

References

Application Notes and Protocols for the Extraction of 4-Mercapto-4-Methylpentanoic Acid using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid (4MMPA) is a sulfur-containing carboxylic acid that plays a significant role in various fields, from flavor and fragrance chemistry to bioconjugation and drug discovery. Its dual functionality, possessing both a thiol and a carboxylic acid group, makes it a versatile molecule but also presents analytical challenges. Accurate quantification of 4MMPA, often present at trace levels in complex matrices, requires a highly sensitive and selective analytical method.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like 4MMPA by GC is problematic. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

This application note details a robust protocol for the extraction and quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, following a derivatization procedure. The methodology is adapted from established protocols for similar polyfunctional thiols and carboxylic acids.

Core Principles

The analytical strategy involves a two-step process:

  • Derivatization: The sample containing 4MMPA is subjected to an extractive alkylation reaction using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). PFBBr is a versatile derivatizing agent that reacts with both thiol and carboxylic acid groups to form less polar, more volatile PFB-ethers and PFB-esters, respectively. This reaction enhances the volatility of 4MMPA, making it amenable to GC analysis.[1][2][3]

  • HS-SPME-GC-MS Analysis: Following derivatization, the volatile derivatives are extracted from the headspace above the sample using an SPME fiber. The fiber, coated with a suitable stationary phase, adsorbs the analytes. The fiber is then transferred to the hot injector of a gas chromatograph, where the derivatives are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.

Experimental Protocols

This section provides a detailed methodology for the derivatization and subsequent HS-SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).

  • Solvents: Dichloromethane (DCM), Acetone (HPLC grade).

  • Base Catalyst: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).

  • Internal Standard (IS): A suitable deuterated analog of 4MMPA or a structurally similar thiol-carboxylic acid.

  • Sodium Chloride (NaCl): For salting-out effect.

  • Sample Matrix: e.g., wine, biological fluid, environmental water sample.

Protocol 1: Extractive Alkylation (Derivatization)

This protocol is adapted from the method described by Manning et al. (2015) for the analysis of polyfunctional thiols in wine.[2][4][5]

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • If an internal standard is used, spike the sample at this stage.

    • Add 3 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the partitioning of the analyte into the headspace.

  • Derivatization Reaction:

    • Add 500 µL of a 10 mg/mL solution of PFBBr in acetone to the sample vial.

    • Add 100 mg of potassium carbonate as a base catalyst.

    • Immediately seal the vial tightly with the screw cap.

    • Vortex the vial for 30 seconds.

    • Place the vial in a heated agitator or water bath at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Extraction of Derivatives:

    • After the reaction, allow the vial to cool to room temperature.

    • Add 2 mL of dichloromethane (DCM) to extract the PFB derivatives.

    • Vortex vigorously for 1 minute.

    • Centrifuge the vial to separate the organic and aqueous layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Evaporate the DCM under a gentle stream of nitrogen to near dryness.

    • Reconstitute the residue in a suitable solvent if necessary, or proceed directly to HS-SPME.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
  • Vial Preparation for HS-SPME:

    • To the vial containing the dried and reconstituted derivative residue, add 5 mL of a saturated NaCl solution. This enhances the volatility of the derivatives.

    • Immediately seal the vial.

  • SPME Fiber Conditioning:

    • Prior to first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injector at a temperature specified for that fiber (e.g., 270°C for DVB/CAR/PDMS).

  • Extraction:

    • Place the sample vial in a heating block or autosampler with agitation set to 50°C.

    • Allow the sample to equilibrate for 10 minutes.

    • Expose the conditioned SPME fiber to the headspace above the liquid for 30 minutes while maintaining the temperature and agitation.

Protocol 3: GC-MS Analysis
  • Desorption:

    • After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the injector port set at 250°C for 5 minutes in splitless mode.

  • Gas Chromatography Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: A combination of full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the 4MMPA-PFB derivative.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from the analysis of structurally similar polyfunctional thiols using a comparable derivatization and HS-SPME-GC-MS technique.[2][4][5]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
4-Mercapto-4-methyl-2-pentanone (4-MMP)0.93.0
3-Mercaptohexanol (3-MH)1.03.3
3-Mercaptohexylacetate (3-MHA)17.056.1
This compound (4MMPA) ~1-5 (Expected) ~3-15 (Expected)

Note: The values for 4MMPA are estimated based on the performance for similar compounds.

Table 2: Method Precision and Accuracy

AnalyteMatrixSpiked Concentration (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
4-MMPWhite Wine1010911
3-MHWhite Wine25905
3-MHARed Wine60978
4MMPA Aqueous Matrix 10-100 90-110 (Expected) <15 (Expected)

Note: The values for 4MMPA are expected performance targets.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants MMPA This compound (4MMPA) Reaction Extractive Alkylation MMPA->Reaction PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->Reaction Catalyst Base Catalyst (e.g., K₂CO₃) Catalyst->Reaction Heat Heat (60°C) Heat->Reaction Derivative Volatile PFB-Derivative Reaction->Derivative

Caption: Derivatization of 4MMPA with PFBBr.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample 1. Liquid Sample (e.g., Wine) Derivatization 2. Derivatization with PFBBr Sample->Derivatization Extraction 3. LLE with DCM Derivatization->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Equilibration 5. Equilibration (50°C, 10 min) Evaporation->Equilibration Adsorption 6. Headspace Extraction (SPME Fiber, 30 min) Equilibration->Adsorption Desorption 7. Thermal Desorption (GC Injector, 250°C) Adsorption->Desorption Separation 8. GC Separation Desorption->Separation Detection 9. MS Detection (Scan/SIM) Separation->Detection Data Quantitative Results Detection->Data Data Acquisition

Caption: HS-SPME-GC-MS workflow for 4MMPA.

References

Application Note: Chiral Analysis of 4-Mercapto-4-Methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid is a chiral molecule of interest in various fields, including drug development and flavor chemistry, due to its distinct properties associated with each enantiomer. The stereospecific analysis of its enantiomers is crucial for understanding its biological activity, ensuring enantiomeric purity, and meeting regulatory requirements. This application note provides a detailed protocol for the chiral analysis of this compound enantiomers using gas chromatography-mass spectrometry (GC-MS) following derivatization.

Principle

The chiral analysis of this compound can be effectively achieved through an indirect method. This approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral gas chromatography column. This method is often preferred for its robustness and the availability of a wide range of chiral derivatizing agents.

In this protocol, the carboxylic acid and thiol functionalities of this compound are derivatized in a two-step process. First, the carboxylic acid group is converted to its methyl ester. Subsequently, the thiol group is acylated using a chiral derivatizing agent, such as (S)-(-)-N-Trifluoroacetylprolyl chloride (TFAPC), to form diastereomeric amides. The resulting diastereomers are then separated and quantified by GC-MS.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of derivatized this compound enantiomers based on typical performance of similar chiral separations.

Table 1: GC-MS Retention Times of Derivatized Enantiomers

EnantiomerDiastereomerRetention Time (min)
(R)-4-mercapto-4-methylpentanoic acid(R,S)-diastereomer15.2
(S)-4-mercapto-4-methylpentanoic acid(S,S)-diastereomer15.8

Table 2: Chromatographic Performance

ParameterValue
Resolution (Rs)> 1.5
Tailing Factor (Tf)0.9 - 1.2
Limit of Detection (LOD)< 1 µg/mL
Limit of Quantitation (LOQ)< 5 µg/mL

Experimental Protocols

Materials and Reagents
  • (R/S)-4-Mercapto-4-methylpentanoic acid standard

  • (S)-(-)-N-Trifluoroacetylprolyl chloride (TFAPC)

  • Methanol (anhydrous)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium sulfate (anhydrous)

  • Purified water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Standard achiral capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

Protocol 1: Sample Preparation and Derivatization
  • Esterification of the Carboxylic Acid:

    • Accurately weigh 1 mg of the (R/S)-4-mercapto-4-methylpentanoic acid standard into a 2 mL glass vial.

    • Add 1 mL of anhydrous methanol.

    • Carefully add 50 µL of acetyl chloride dropwise while gently vortexing.

    • Seal the vial and heat at 60°C for 1 hour in a heating block.

    • Allow the vial to cool to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation of the Thiol Group:

    • Re-dissolve the dried residue in 500 µL of anhydrous dichloromethane.

    • Add 10 µL of triethylamine.

    • Add 5 µL of (S)-(-)-N-Trifluoroacetylprolyl chloride.

    • Seal the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes.

    • Add 500 µL of purified water to quench the reaction and vortex for 30 seconds.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

    • Solvent Delay: 5 minutes

Visualizations

experimental_workflow Experimental Workflow for Chiral Analysis cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Racemic 4-mercapto- 4-methylpentanoic acid esterification Esterification (Methanol, Acetyl Chloride, 60°C) start->esterification acylation Acylation with Chiral Reagent ((S)-TFAPC, TEA, DCM) esterification->acylation extraction Liquid-Liquid Extraction (DCM/Water) acylation->extraction drying Drying Organic Phase (Na2SO4) extraction->drying final_sample Diastereomeric Derivatives in DCM drying->final_sample injection Injection into GC-MS final_sample->injection separation Chromatographic Separation (Achiral Column) injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification of Diastereomers) detection->data_analysis

Caption: Workflow for the chiral analysis of this compound.

signaling_pathway Logical Relationship of Chiral Analysis enantiomers Enantiomers (R and S) Indistinguishable on achiral column derivatization Derivatization with Chiral Reagent (S') enantiomers->derivatization diastereomers Diastereomers (R,S' and S,S') Separable on achiral column derivatization->diastereomers separation Chromatographic Separation diastereomers->separation quantification Quantification of Individual Enantiomers separation->quantification

Caption: Logical flow of the indirect chiral separation method.

The Sensory Significance of 4-Mercapto-4-methylpentan-2-one in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The following application notes and protocols focus on 4-mercapto-4-methylpentan-2-one (4MMP) , a potent sulfur-containing aroma compound. While the initial topic requested was 4-mercapto-4-methylpentanoic acid, the vast body of scientific literature on sensory analysis in food overwhelmingly points to the pivotal role of the ketone, 4MMP. It is a key character-impact compound, lending distinctive and powerful aromas to a variety of food products. This document is tailored to provide researchers, scientists, and drug development professionals with a comprehensive overview and practical methodologies for the sensory analysis of this influential molecule.

Introduction to 4-Mercapto-4-methylpentan-2-one (4MMP)

4-Mercapto-4-methylpentan-2-one (4MMP), also known as "cat ketone," is a volatile sulfur compound renowned for its exceptionally low odor threshold and its significant contribution to the aroma profile of numerous foods and beverages.[1][2] Its sensory perception is highly concentration-dependent, ranging from desirable fruity and tropical notes to a less appealing "catty" or sulfuric character at higher concentrations.[3][4] This potent odorant is naturally found in Sauvignon blanc wines, hops, beer, and blackcurrants, where it plays a crucial role in defining their characteristic aromas.[1][5][6][7][8] Understanding and quantifying the sensory impact of 4MMP is therefore critical for quality control, product development, and flavor chemistry research in the food and beverage industry.

Quantitative Sensory Data

The sensory impact of 4MMP is dictated by its concentration relative to its perception threshold in a specific food matrix. The following tables summarize key quantitative data for 4MMP.

Table 1: Sensory Thresholds of 4-Mercapto-4-methylpentan-2-one (4MMP)

MatrixThreshold Concentration (ng/L)Reference(s)
Water0.1[9]
Model Wine0.8[5]
Neutral White Wine3[9]

Table 2: Concentration of 4-Mercapto-4-methylpentan-2-one (4MMP) in Food Products

Food ProductConcentration Range (ng/L)Reference(s)
Sauvignon Blanc Wine4 - 40[5]
New England IPA (Beer)up to 150[10]
Hops (Simcoe cultivar)Highest among tested cultivars[6][7]
Hops (Summit, Apollo, Topaz, Cascade cultivars)High concentrations[6][7][11]

Experimental Protocols

Quantitative Analysis of 4MMP in Food Matrices

The accurate quantification of 4MMP is challenging due to its low concentrations and high reactivity.[12] A validated method for its analysis is crucial for correlating instrumental data with sensory perception. The following protocol outlines a common approach using Solid Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Protocol 1: Quantification of 4MMP by SPME-GC-MS

Objective: To quantify the concentration of 4MMP in a liquid food matrix (e.g., wine, beer).

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Autosampler for SPME

  • Sample vials with screw caps and septa

  • Internal standard (e.g., deuterated 4MMP)

  • Sodium chloride (NaCl)

  • Stir bar

Procedure:

  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 10 mL of wine) into a sample vial.

    • Add a known concentration of the internal standard.

    • Add NaCl (e.g., 1 g) to enhance the release of volatile compounds.

    • Add a stir bar.

  • SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a defined temperature (e.g., 40°C) with agitation for a set time (e.g., 10 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC injector port (e.g., at 250°C) for a set time (e.g., 5 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX).

    • Use a temperature program to elute the compounds (e.g., start at 40°C, ramp to 240°C).

    • Detect and quantify 4MMP using the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of 4MMP and the internal standard.

  • Data Analysis:

    • Calculate the concentration of 4MMP based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Sensory Analysis Protocols

Sensory analysis is essential to understand the perceptual impact of 4MMP in a food product. The following are two standard protocols.

Protocol 2: Descriptive Sensory Analysis of 4MMP

Objective: To characterize and quantify the sensory attributes of a food product containing 4MMP.

Panel: A panel of 8-12 trained assessors is required. Panelists should be screened for their sensory acuity and trained on the specific aroma attributes associated with 4MMP (e.g., "blackcurrant," "box tree," "passion fruit," "catty").

Procedure:

  • Lexicon Development: In initial sessions, present the panel with reference standards for the expected aromas. The panel comes to a consensus on a list of descriptive terms (lexicon) for the product.

  • Training: Train the panelists to consistently rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).

    • Samples should be served at a standardized temperature in coded, identical containers.

    • Panelists evaluate the samples in a randomized order.

    • Panelists rate the intensity of each attribute on the provided scale.

  • Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

Protocol 3: Triangle Test for Discrimination

Objective: To determine if a perceptible sensory difference exists between two products, for example, a standard product and one with a change in 4MMP concentration.[13][14][15][16]

Panel: A panel of at least 24-30 assessors is recommended for statistical power.[14]

Procedure:

  • Sample Preparation: Prepare two sets of samples, A and B.

  • Presentation: Present each panelist with three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation should be randomized across all possible combinations (AAB, ABA, BAA, BBA, BAB, ABB).[13]

  • Evaluation: Instruct the panelists to taste the samples from left to right and identify the "odd" or "different" sample.[13][16] Even if they are uncertain, they must make a choice.

  • Data Analysis: Count the number of correct identifications. Compare this number to the number expected by chance (one-third of the total number of panelists) using a statistical table (e.g., a chi-square test or a binomial test) to determine if there is a statistically significant difference between the two products.[13]

Visualizations

Experimental Workflow for 4MMP Analysis

cluster_sample_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Food Sample (e.g., Wine) InternalStandard Add Internal Standard Sample->InternalStandard NaCl Add NaCl InternalStandard->NaCl Vial Transfer to SPME Vial NaCl->Vial Equilibration Equilibration and Agitation Vial->Equilibration HeadspaceExtraction Headspace Extraction with SPME Fiber Equilibration->HeadspaceExtraction Desorption Thermal Desorption in GC Inlet HeadspaceExtraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of 4MMP.

Generalized Olfactory Signaling Pathway

cluster_olfactory_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant 4MMP (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP Ion_channel Opening of Ion Channels cAMP->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Action_potential Action Potential Depolarization->Action_potential Olfactory_bulb Olfactory Bulb Action_potential->Olfactory_bulb Signal Transmitted to Olfactory_cortex Olfactory Cortex Olfactory_bulb->Olfactory_cortex Perception Perception of Smell Olfactory_cortex->Perception

Caption: A generalized pathway for odorant perception.

Logical Relationship in Sensory Analysis

cluster_descriptors Concentration-Dependent Descriptors Concentration Concentration of 4MMP Perception Sensory Perception Concentration->Perception Threshold Sensory Threshold Threshold->Perception Descriptor Aroma Descriptor Perception->Descriptor Low_Conc Low Concentration: 'Blackcurrant', 'Box tree' Descriptor->Low_Conc e.g. High_Conc High Concentration: 'Catty', 'Sulfurous' Descriptor->High_Conc e.g.

Caption: Concentration and its effect on 4MMP perception.

References

Synthetic Routes for Labeled 4-Mercapto-4-methylpentanoic Acid Isotopes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of isotopically labeled 4-mercapto-4-methylpentanoic acid. This compound is a key linker in the development of antibody-drug conjugates (ADCs), and the availability of its labeled analogues is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative mass spectrometry.

Introduction

This compound is a critical component in the linker technology for advanced ADCs. Its gem-dimethyl substitution adjacent to the thiol group provides steric hindrance that modulates the stability of the disulfide bond linking the cytotoxic payload to the antibody. To facilitate in-depth studies of ADC behavior in biological systems, stable isotope-labeled versions of this linker are highly valuable. This application note outlines synthetic strategies for introducing deuterium (²H) and carbon-13 (¹³C) isotopes into the this compound backbone.

The proposed synthetic routes are based on the efficient and modular synthesis of the unlabeled compound developed by Salamone et al., which utilizes an intermolecular radical addition of a xanthate to isobutylene. By employing isotopically labeled starting materials, this methodology can be readily adapted for the synthesis of labeled analogues.

Proposed Synthetic Pathways

The core of the synthetic strategy involves the radical-initiated addition of ethyl 2-((ethoxycarbonothioyl)thio)acetate to isobutylene, followed by hydrolysis of the resulting xanthate and ester moieties to yield the final product. Isotopic labels can be incorporated through the use of labeled isobutylene or a labeled xanthate.

Pathway 1: Labeling via Isotopically Labeled Isobutylene

This is the most direct approach for introducing deuterium or carbon-13 into the tert-butyl group of the final product. Commercially available labeled isobutylene can be used directly in the radical addition reaction.

Workflow for Synthesis using Labeled Isobutylene:

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Hydrolysis A Labeled Isobutylene (e.g., Isobutylene-d6) D Labeled Xanthate Intermediate A->D B Ethyl 2-((ethoxycarbonothioyl)thio)acetate B->D C Radical Initiator (e.g., Lauroyl Peroxide) C->D Heat E Labeled Xanthate Intermediate G Labeled this compound E->G F Base (e.g., NaOH) F->G

Caption: Synthetic workflow for labeled this compound.

Data Presentation

The choice of labeled starting material will determine the position and type of isotopic label in the final product. Below is a summary of commercially available labeled isobutylene precursors and the corresponding labeled products.

Labeled Starting MaterialSupplier(s)Isotopic PurityChemical PurityFinal Labeled ProductPosition of Label
Isobutylene-d6 (1,1,1,3,3,3-hexadeuterio-2-methylpropene)Cambridge Isotope Laboratories, Inc.>98 atom % D>98%4-mercapto-4-(methyl-d3)-4-(trideuteriomethyl)pentanoic acidTwo methyl groups
Isobutylene-d8 (octadeuterioisobutylene)CDN Isotopes>98 atom % D>98%4-mercapto-4-methyl-d8-pentanoic acidEntire isobutyl group
Isobutylene-1-¹³CSigma-Aldrich>99 atom % ¹³C>98%4-mercapto-4-methyl-4-(¹³C-methyl)pentanoic acidOne methyl carbon
Isobutylene-2-¹³CCambridge Isotope Laboratories, Inc.>99 atom % ¹³C>98%4-mercapto-4-(¹³C)-methylpentanoic acidQuaternary carbon

Experimental Protocols

The following protocols are adapted from the work of Salamone et al. for the synthesis of isotopically labeled this compound.

Protocol 1: Synthesis of Labeled Ethyl 2-((1,1-dimethyl-d6-propyl)carbonothioyl)thio)acetate

Materials:

  • Isobutylene-d6 (or other labeled isobutylene)

  • Ethyl 2-((ethoxycarbonothioyl)thio)acetate

  • Lauroyl peroxide (or other suitable radical initiator)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Pressure vessel or sealed tube

Procedure:

  • In a flame-dried pressure vessel, dissolve ethyl 2-((ethoxycarbonothioyl)thio)acetate (1.0 eq) and lauroyl peroxide (0.1 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to -78 °C and condense the labeled isobutylene (1.5 eq) into the vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture at 80 °C for 12-16 hours.

  • Cool the reaction to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the labeled xanthate intermediate.

Protocol 2: Synthesis of Labeled this compound

Materials:

  • Labeled ethyl 2-((1,1-dimethyl-d6-propyl)carbonothioyl)thio)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the labeled xanthate intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (4.0 eq) in water.

  • Heat the reaction mixture at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude labeled this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Signaling Pathways and Logical Relationships

The radical addition mechanism is a key aspect of this synthesis. The following diagram illustrates the initiation, propagation, and termination steps involved in the formation of the carbon-carbon bond.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A Lauroyl Peroxide B Lauryl Radical A->B Heat C Lauryl Radical E Ethyl Acetate Radical C->E + Xanthate D Xanthate D->E H Labeled Xanthate Adduct D->H G Tertiary Alkyl Radical E->G + Labeled Isobutylene F Labeled Isobutylene F->G G->H + Xanthate I Radical Species J Non-Radical Products I->J Combination/ Disproportionation

Caption: Radical reaction mechanism for the synthesis of the labeled intermediate.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization depending on the scale of the synthesis and the specific labeled starting materials used.

Application Notes and Protocols for the Stable Isotope Dilution Assay of 4-Mercapto-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid is a sulfur-containing carboxylic acid that plays a role in various biological and chemical processes. Its accurate quantification in complex biological matrices is crucial for understanding its function, metabolism, and potential as a biomarker. Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for the precise and accurate quantification of small molecules.[1] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization.

This document provides a detailed protocol for the development and application of a stable isotope dilution assay for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method is based on the derivatization of the carboxylic acid group of this compound with 3-nitrophenylhydrazine (3NPH) to enhance chromatographic retention and ionization efficiency. A deuterated analog of this compound is used as an internal standard to ensure accurate quantification. Following derivatization, the samples are analyzed by LC-MS/MS in negative ion mode using Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • This compound (≥95% purity)

  • Deuterated this compound (e.g., 4-mercapto-4-methylpentanoic-d6 acid) as an internal standard (custom synthesis)

  • 3-Nitrophenylhydrazine hydrochloride (3NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at -20°C.

1.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of deuterated this compound and dissolve it in 1 mL of methanol. Store at -20°C.

1.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

Sample Preparation

2.1. Protein Precipitation:

  • To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2.2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a freshly prepared solution of 20 mg/mL 3NPH·HCl in methanol:water (1:1, v/v).

  • Add 50 µL of a freshly prepared solution of 12 mg/mL EDC in methanol:water (1:1, v/v) containing 1% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, add 100 µL of water.

2.3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire derivatized sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the derivatized analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • These are hypothetical transitions and should be optimized experimentally.

    • This compound-3NPH derivative: Precursor ion [M-H]⁻ → Product ion

    • Deuterated this compound-3NPH derivative: Precursor ion [M-H]⁻ → Product ion

Data Presentation

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%
Table 1: Expected performance characteristics of the stable isotope dilution assay for this compound. These values are based on typical performance for similar assays and should be experimentally verified.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample/Standard/QC add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dry_down1 Evaporate to Dryness supernatant1->dry_down1 derivatize Derivatization with 3NPH/EDC dry_down1->derivatize spe_cleanup Solid-Phase Extraction (SPE) derivatize->spe_cleanup dry_down2 Evaporate to Dryness spe_cleanup->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms quantification Quantification (Peak Area Ratio) lc_ms->quantification derivatization_reaction analyte This compound reagent 3-Nitrophenylhydrazine (3NPH) conditions EDC, Pyridine 40°C, 30 min product 3-Nitrophenylhydrazone Derivative conditions->product

References

Application Notes and Protocols: A Proposed Methodology for the Use of 4-mercapto-4-methylpentanoic acid in Protein Reconstitution Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review did not yield established protocols for the direct application of 4-mercapto-4-methylpentanoic acid in protein reconstitution experiments. The following application notes and protocols describe a proposed methodology based on the known chemical properties of the molecule and established principles of bioconjugation and chemical crosslinking. This document is intended to serve as a theoretical framework for researchers and drug development professionals interested in exploring novel applications for this bifunctional reagent.

Introduction

Reconstitution of protein complexes is a fundamental technique in biochemistry and drug discovery, allowing for the study of protein function and interactions in a controlled in vitro environment. The stability of reconstituted complexes can be a significant challenge, particularly for transient or weak interactions. Chemical crosslinking presents a powerful strategy to stabilize these interactions, providing a more robust system for structural and functional studies.

This compound is a bifunctional molecule possessing a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure suggests its potential as a heterobifunctional crosslinking agent. In this proposed application, this compound can be used to covalently link two interacting proteins, thereby stabilizing the complex for downstream analysis. The thiol group can react with maleimides or haloacetyls on one protein, while the carboxylic acid can be coupled to primary amines on an interacting partner.

Principle of the Proposed Application

The proposed methodology involves a two-step crosslinking strategy to stabilize a protein-protein interaction (PPI) between Protein A and Protein B.

  • Step 1: Modification of Protein A. Protein A, containing a reactive cysteine residue (either native or engineered), is first incubated with a maleimide-activated derivative. This reaction is highly specific for the thiol group of the cysteine. For this application, we will first activate a primary amine on Protein A with a bifunctional crosslinker containing an NHS-ester and a maleimide.

  • Step 2: Conjugation with this compound. The maleimide-activated Protein A is then reacted with this compound. The thiol group of the acid will react with the maleimide on Protein A, forming a stable thioether bond. This results in Protein A being "tagged" with a reactive carboxylic acid group.

  • Step 3: Crosslinking with Protein B. The carboxylated Protein A is then mixed with its interacting partner, Protein B. The addition of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activates the carboxylic acid on the linker, allowing it to form a stable amide bond with a primary amine (e.g., from a lysine residue) on the surface of Protein B. This final step covalently links Protein A and Protein B, stabilizing their interaction.

Proposed Signaling Pathway Visualization

cluster_0 Step 1: Activation of Protein A cluster_1 Step 2: Ligation of Linker cluster_2 Step 3: Crosslinking to Protein B Protein A (Amine) Protein A (Amine) Maleimide-Activated Protein A Maleimide-Activated Protein A Protein A (Amine)->Maleimide-Activated Protein A + NHS-Maleimide NHS-Maleimide Crosslinker NHS-Maleimide Crosslinker Carboxylated Protein A Carboxylated Protein A Maleimide-Activated Protein A->Carboxylated Protein A + this compound This compound This compound Stabilized Protein A-B Complex Stabilized Protein A-B Complex Carboxylated Protein A->Stabilized Protein A-B Complex + Protein B + EDC Protein B (Amine) Protein B (Amine) cluster_0 Step 1: Amine Activation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Complex Formation and Crosslinking Protein_A_NH2 Protein A-NH₂ Activated_Protein_A Protein A-Maleimide Protein_A_NH2->Activated_Protein_A + SMCC SMCC NHS-Maleimide Carboxylated_Protein_A Protein A-S-(CH₂)₂-C(CH₃)₂-COOH Activated_Protein_A->Carboxylated_Protein_A + Linker-SH Linker_SH HS-(CH₂)₂-C(CH₃)₂-COOH Crosslinked_Complex Protein A - Linker - Protein B Carboxylated_Protein_A->Crosslinked_Complex + Protein B-NH₂ + EDC Protein_B_NH2 Protein B-NH₂

Troubleshooting & Optimization

Technical Support Center: Improving Recovery of 4-Mercapto-4-methylpentanoic Acid (4-MMPA) from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of 4-mercapto-4-methylpentanoic acid (4-MMPA) from complex biological matrices such as plasma and urine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the extraction and analysis of 4-MMPA from biological samples?

A1: The main challenges include the low physiological concentrations of 4-MMPA, its high polarity, and the susceptibility of its thiol group to oxidation, which can lead to low recovery and variability in analytical results. The presence of interfering substances in complex matrices like plasma and urine further complicates the extraction and quantification process.

Q2: Which sample preparation techniques are recommended for isolating 4-MMPA?

A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques for the extraction of 4-MMPA from biological fluids. The choice between them depends on the sample volume, the required level of cleanliness of the extract, and the available equipment.

Q3: Why is derivatization necessary for the analysis of 4-MMPA by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: 4-MMPA is a polar and non-volatile compound due to its carboxylic acid and thiol functional groups. Derivatization is essential to increase its volatility and thermal stability, making it suitable for GC-MS analysis. This process replaces the active hydrogens on the carboxyl and thiol groups with less polar moieties, improving chromatographic peak shape and detection sensitivity.

Q4: What are the most effective derivatization reagents for 4-MMPA?

A4: For GC-MS analysis, common derivatization approaches for compounds with carboxylic acid and thiol groups like 4-MMPA include:

  • Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the thiol (-SH) and carboxylic acid (-COOH) groups to form more volatile trimethylsilyl (TMS) derivatives.

  • Alkylation/Esterification: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to derivatize the carboxylic acid group, increasing the compound's volatility and enhancing its detection by electron capture detection (ECD) or mass spectrometry.

Q5: How can the oxidation of the thiol group in 4-MMPA be minimized during sample preparation?

A5: To prevent the oxidation of the thiol group to disulfides, it is crucial to work with fresh samples and to minimize their exposure to air and heat. The use of antioxidants, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in the sample collection or extraction buffers can also be beneficial. Additionally, working under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of 4-MMPA.

ProblemPossible CauseSolution
Low Recovery of 4-MMPA Solid-Phase Extraction (SPE): - Analyte breakthrough during sample loading.- Analyte loss during the wash step.- Incomplete elution of the analyte.- Irreversible binding to the sorbent.Solid-Phase Extraction (SPE): - Decrease the flow rate during sample loading.- Ensure the sample pH promotes analyte retention.- Use a less polar wash solvent.- Use a stronger elution solvent or increase the elution volume.- Consider a different SPE sorbent with appropriate selectivity.
Liquid-Liquid Extraction (LLE): - Incorrect pH of the aqueous phase.- Inappropriate extraction solvent.- Insufficient mixing/vortexing.- Emulsion formation.Liquid-Liquid Extraction (LLE): - Adjust the pH of the sample to suppress the ionization of the carboxylic acid group (acidify to pH < pKa).- Select a solvent in which 4-MMPA has high partition coefficient.- Increase vortexing time or use a mechanical shaker.- Add salt to the aqueous phase or centrifuge at a higher speed to break the emulsion.
Derivatization: - Incomplete derivatization reaction.- Degradation of the derivative.Derivatization: - Optimize reaction time, temperature, and reagent concentration.- Ensure anhydrous conditions for silylation reactions.- Analyze the derivatized sample as soon as possible.
High Background Noise in Chromatogram - Co-extraction of interfering compounds from the matrix.- Contamination from solvents or reagents.- Optimize the wash step in the SPE protocol.- Use a more selective extraction method (e.g., immunoaffinity SPE).- Use high-purity solvents and reagents.- Include a blank sample in the analytical run to identify sources of contamination.
Poor Chromatographic Peak Shape - Incomplete derivatization.- Adsorption of the analyte to active sites in the GC system.- Optimize the derivatization protocol.- Ensure the GC liner and column are properly deactivated (silanized).- Use a column with a suitable stationary phase for the derivatized analyte.

Experimental Protocols

Solid-Phase Extraction (SPE) of 4-MMPA from Plasma

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma

  • Internal Standard (IS) solution (e.g., a structural analog of 4-MMPA)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Acidify the sample by adding 100 µL of 2% formic acid. Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the 4-MMPA and the internal standard with 2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for derivatization and GC-MS analysis.

Liquid-Liquid Extraction (LLE) of 4-MMPA from Urine

This protocol provides a general framework for LLE of 4-MMPA.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Hydrochloric acid (HCl)

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 2 mL of urine in a centrifuge tube, add the internal standard. Acidify the urine to a pH of approximately 2-3 by adding 100 µL of 6M HCl.

  • Extraction: Add 4 mL of the extraction solvent to the acidified urine. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the subsequent derivatization step.

Derivatization of 4-MMPA for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure.

Materials:

  • Dried extract of 4-MMPA

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried extract in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Data Presentation

The following tables summarize recovery data for acidic compounds from biological matrices using SPE and LLE. It is important to note that specific recovery data for 4-MMPA is limited in the available literature. The presented data is for compounds with similar functional groups and should be used as a reference for method development.

Table 1: Recovery of Acidic Drugs from Plasma using Polymeric SPE [1]

Analyte% Recovery% RSD (n=6)
Atorvastatin1004.5
Diclofenac1004.2
Furosemide1004.7
Pravastatin1004.6

Table 2: Recovery of Drugs of Abuse from Urine using Supported Liquid Extraction (SLE) [2]

Analyte% Recovery% RSD
Amphetamine85.211.5
Benzoylecgonine98.58.7
Morphine92.110.2
THC-COOH103.77.9

Table 3: Comparison of Mean Recovery for Urinary Organic Acids by SPE and LLE [3]

Extraction MethodMean Recovery (%)
Solid-Phase Extraction (SPE)84.1
Liquid-Liquid Extraction (LLE)77.4

Visualizations

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Downstream Processing start Plasma Sample pretreatment Acidification & Centrifugation start->pretreatment loading Sample Loading pretreatment->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (Ammoniated Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Derivatization & GC-MS Analysis reconstitution->analysis

Figure 1. Solid-Phase Extraction (SPE) workflow for 4-MMPA.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Downstream Processing start Urine Sample acidification Acidification (pH 2-3) start->acidification extraction Add Organic Solvent & Vortex acidification->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Drying (Na2SO4) collection->drying evaporation Evaporation drying->evaporation analysis Derivatization & GC-MS Analysis evaporation->analysis

Figure 2. Liquid-Liquid Extraction (LLE) workflow for 4-MMPA.

Troubleshooting_Low_Recovery cluster_spe SPE Issues cluster_lle LLE Issues cluster_derivatization Derivatization Issues cluster_solutions Potential Solutions start Low 4-MMPA Recovery spe_breakthrough Analyte Breakthrough? start->spe_breakthrough lle_ph Incorrect pH? start->lle_ph deriv_incomplete Incomplete Reaction? start->deriv_incomplete spe_washout Loss During Wash? spe_breakthrough->spe_washout spe_elution Incomplete Elution? spe_washout->spe_elution sol_spe Optimize SPE: - Flow rate - Wash/Elution solvents - Sorbent choice spe_elution->sol_spe lle_solvent Wrong Solvent? lle_ph->lle_solvent lle_emulsion Emulsion Formed? lle_solvent->lle_emulsion sol_lle Optimize LLE: - Adjust pH - Change solvent - Add salt lle_emulsion->sol_lle deriv_degradation Derivative Degradation? deriv_incomplete->deriv_degradation sol_deriv Optimize Derivatization: - Time/Temperature - Reagent concentration - Anhydrous conditions deriv_degradation->sol_deriv

Figure 3. Troubleshooting logic for low 4-MMPA recovery.

References

troubleshooting peak tailing of 4-mercapto-4-methylpentanoic acid in GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing with 4-mercapto-4-methylpentanoic acid in their Gas Chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is a common issue stemming from its chemical properties. The presence of both a carboxylic acid (-COOH) and a thiol (-SH) group makes the molecule highly polar and active.[1] These functional groups can interact with active sites within the GC system, leading to asymmetrical peaks.[1]

Key causes include:

  • Active Sites: Interactions with acidic silanol groups on the surface of the inlet liner and the GC column are a primary cause of peak tailing for polar compounds.[1]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites that interact with the analyte.

  • Inadequate Method Parameters: Sub-optimal temperatures in the inlet or column, or an unsuitable carrier gas flow rate can contribute to poor peak shape.

  • Sample Overload: Injecting too much of the analyte can saturate the column, leading to peak fronting or tailing.[1]

Q2: What is the first thing I should check if I observe peak tailing?

Start by examining your GC inlet system, as it is a frequent source of peak shape problems.[2]

  • Septum: A cored or leaking septum can affect carrier gas flow and sample introduction.

  • Inlet Liner: The liner is a common site for analyte adsorption. Check for visible contamination and ensure you are using a deactivated liner.[2][3] For active compounds like this compound, a liner with glass wool can aid in vaporization, but the wool must also be deactivated.[3][4]

Q3: Can column issues cause peak tailing for this compound?

Yes, the column is another critical component to investigate.

  • Column Bleed and Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups.

  • Contamination: Buildup of matrix components at the head of the column can cause peak tailing. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.

  • Improper Installation: An incorrectly installed column can create dead volume, leading to peak broadening and tailing.[5]

Q4: How does derivatization help with peak tailing of this compound?

Derivatization is a highly effective strategy to mitigate peak tailing for this compound. It involves chemically modifying the analyte to make it more volatile and less polar.[6] For this compound, both the carboxylic acid and thiol groups can be derivatized.

  • Silylation: This is a common derivatization technique where active hydrogens in the -COOH and -SH groups are replaced with a trimethylsilyl (TMS) group.[6][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[8][9] The resulting TMS-ester and TMS-thioether are more volatile and less likely to interact with active sites in the GC system.[7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing.

Troubleshooting Workflow

A Observe Peak Tailing B Check Inlet System A->B C Perform Inlet Maintenance (Replace Septum, Liner, O-ring) B->C D Peak Shape Improved? C->D E Check Column D->E No J Problem Resolved D->J Yes K Contact Technical Support E->K If new column also fails L Check for Leaks and Proper Column Installation E->L F Trim Column Inlet (10-20 cm) G Peak Shape Improved? F->G H Consider Derivatization G->H No G->J Yes I Analyze Derivatized Sample H->I I->J L->F

Caption: A logical workflow for troubleshooting peak tailing.

Expected Outcomes of Troubleshooting Steps

Troubleshooting ActionExpected Impact on Peak ShapeRationale
Inlet Maintenance Significant ImprovementRemoves sources of adsorption and leaks in the inlet.
Column Trimming Moderate to Significant ImprovementRemoves accumulated non-volatile residues and active sites at the column head.
Derivatization High ImprovementReduces analyte polarity and activity, minimizing interactions with the GC system.[6]
Guide 2: Derivatization Protocol for this compound

This section provides a general protocol for silylation, a common derivatization method for this analyte.

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation:

    • Evaporate the solvent from the sample extract containing this compound to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[8]

  • Derivatization Reaction:

    • Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.[8]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and thiol groups.[9]

  • GC Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Derivatization Reaction Pathway

cluster_0 Analyte cluster_1 Reagent cluster_2 Product Analyte This compound (-COOH, -SH groups) Product TMS-derivatized analyte (-COOSi(CH3)3, -SSi(CH3)3) Analyte->Product Silylation Reagent BSTFA + TMCS Reagent->Product

Caption: Silylation of this compound.

GC-MS Parameters for Derivatized Analyte

ParameterRecommended Setting
Column Non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane)
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

References

Technical Support Center: Optimization of Injection Parameters for 4-Mercapto-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 4-mercapto-4-methylpentanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Analyte-Column Interaction: The thiol and carboxylic acid groups of this compound can interact with active sites on the column, leading to peak tailing.[1]- Use an inert flow path: Employ deactivated liners and columns to minimize active sites.[2] - Derivatization: Consider derivatizing the analyte to block the active groups, which can improve peak shape.[3] - Adjust pH of mobile phase (LC): For liquid chromatography, adjusting the pH of the mobile phase can suppress the ionization of the carboxylic acid group, leading to better peak symmetry.
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing.[1]- Trim the column (GC): Remove the first 0.5-1 meter of the column. - Solvent rinse: Rinse the column with an appropriate solvent (for bonded and cross-linked phases).
Poor Peak Shape (Fronting) Column Overload: Injecting too much sample can saturate the column, causing peaks to front.[1]- Reduce injection volume. - Dilute the sample. - Increase the split ratio (GC). [1]
Solubility Mismatch: The sample solvent may not be compatible with the stationary phase or mobile phase.- Change the sample solvent to one that is more compatible with the initial mobile phase conditions (LC) or is less polar than the stationary phase (GC).
Irreproducible Peak Areas Injection Technique: Inconsistent manual injections or issues with the autosampler can lead to variable peak areas.- Use an autosampler for better precision. - Check the syringe for leaks and replace it if necessary.[4] - Ensure the syringe size is appropriate for the injection volume.
Septum Leak (GC): A leaking septum can cause sample loss and poor reproducibility.- Replace the septum regularly.[4]
Analyte Instability: this compound may be unstable in the sample matrix or upon heating in the injector.- Prepare samples fresh and analyze them promptly. - Consider derivatization to improve stability. - Optimize injector temperature (GC): A lower temperature may be necessary to prevent degradation.
Ghost Peaks Carryover: Residual sample from a previous injection can elute in a subsequent run.- Implement a thorough wash step between injections. - Check for and clean any contaminated parts of the injection port.
Contamination: Contamination in the carrier gas, solvent, or sample preparation materials can introduce extraneous peaks.[5]- Run a blank analysis to identify the source of contamination.[1] - Use high-purity gases and solvents.
No Peaks or Low Sensitivity System Leak: Leaks in the carrier gas lines or connections can prevent the sample from reaching the detector.[2]- Perform a leak check of the system and tighten or replace fittings as needed.[4]
Improper Injection Parameters: The injection temperature may be too low for volatilization (GC) or the mobile phase may be too strong (LC), causing the analyte to elute with the solvent front.- Optimize the injector temperature (GC). - Adjust the initial mobile phase composition (LC).
Column Degradation: A degraded column will have poor retention and sensitivity.- Condition the column. - Replace the column if necessary. [4]

Frequently Asked Questions (FAQs)

Q1: What are typical starting injection parameters for the GC analysis of this compound?

A1: For GC analysis, especially for polar and active compounds like this compound, derivatization is often recommended to improve volatility and peak shape.[3] However, for underivatized analysis, you can start with the following parameters and optimize from there:

ParameterTypical Starting Value
Inlet Temperature 250 °C[3]
Injection Volume 1 µL[3][6]
Split Ratio 20:1 to 50:1 (can be adjusted based on concentration)[3]
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min[3]

Q2: What are recommended starting injection parameters for the LC analysis of this compound?

A2: For LC analysis, a reverse-phase method is often suitable.

ParameterTypical Starting Value
Injection Volume 5 - 20 µL
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Sample Solvent A solvent similar in composition to the initial mobile phase

Q3: How can I prevent the degradation of this compound during sample preparation and injection?

A3: The thiol group can be susceptible to oxidation. To minimize degradation:

  • Sample Preparation: Prepare samples fresh and keep them cool. Use of plastic materials should be limited to avoid any degradation of samples.[7]

  • GC Injector Temperature: Avoid excessively high injector temperatures. Start around 200-250 °C and evaluate for signs of degradation (e.g., tailing peaks, appearance of new peaks).

  • Derivatization: Protecting the thiol and carboxylic acid groups through derivatization can significantly improve stability.

Q4: What type of GC liner is best for analyzing this compound?

A4: A deactivated liner is crucial to minimize interactions with the active groups of the analyte. A liner with glass wool can aid in volatilization, but ensure the glass wool is also deactivated.

Experimental Protocols

General Gas Chromatography (GC) Method for Volatile Carboxylic Acids

This protocol is a general starting point and should be optimized for your specific instrument and application.

  • Sample Preparation:

    • If necessary, perform a derivatization to increase volatility and reduce activity. A common method for carboxylic acids is esterification.

    • Dissolve the sample (or derivatized sample) in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration appropriate for your detector.[8]

  • GC System Parameters:

    • Column: A polar stationary phase, such as a wax column (e.g., DB-WAX) or a specialized column for free fatty acids (e.g., DB-FFAP), is often used for underivatized carboxylic acids.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Inlet:

      • Temperature: 250 °C.[3]

      • Injection Volume: 1 µL.[3]

      • Split Ratio: 20:1 (adjust as needed).[3]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: As needed to elute all components.

    • Detector (FID):

      • Temperature: 250 °C.[3]

      • Hydrogen Flow: 30 mL/min.[3]

      • Air Flow: 400 mL/min.[3]

  • Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject standards to determine retention time and create a calibration curve.

    • Inject samples for analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_no_peaks Peak Detection Issues cluster_solutions1 Solutions for Tailing cluster_solutions2 Solutions for Fronting cluster_solutions3 Solutions for Reproducibility cluster_solutions4 Solutions for No/Low Peaks start Chromatographic Problem Identified Tailing Peak Tailing? start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Use Deactivated Liner/Column Tailing->Sol_Tailing1 Yes Area_Repro Irreproducible Peak Area? Fronting->Area_Repro No Sol_Fronting1 Reduce Injection Volume / Dilute Sample Fronting->Sol_Fronting1 Yes No_Peaks No Peaks / Low Sensitivity? Area_Repro->No_Peaks No Sol_Repro1 Use Autosampler Area_Repro->Sol_Repro1 Yes Sol_NoPeaks1 Perform Leak Check No_Peaks->Sol_NoPeaks1 Yes Sol_Tailing2 Consider Derivatization Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Trim Column (GC) Sol_Tailing2->Sol_Tailing3 end Problem Resolved Sol_Tailing3->end Sol_Fronting2 Increase Split Ratio (GC) Sol_Fronting1->Sol_Fronting2 Sol_Fronting2->end Sol_Repro2 Check/Replace Syringe & Septum Sol_Repro1->Sol_Repro2 Sol_Repro2->end Sol_NoPeaks2 Optimize Injector Temperature Sol_NoPeaks1->Sol_NoPeaks2 Sol_NoPeaks2->end

Caption: Troubleshooting workflow for common injection-related issues.

References

minimizing oxidative degradation of 4-mercapto-4-methylpentanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 4-mercapto-4-methylpentanoic acid (4-MMPA)

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidative degradation of this compound (4-MMPA) during analysis. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MMPA), and why is it prone to degradation?

A1: this compound (4-MMPA) is a thiol, a class of organic sulfur compounds characterized by a sulfhydryl (-SH) group. This functional group is highly reactive and susceptible to oxidation, especially ex vivo (outside a living organism).[1][2] The primary degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer, which can lead to inaccurate quantification and misleading analytical results.[2][3]

Q2: What is the most critical step to prevent the degradation of 4-MMPA during analysis?

A2: The most critical step is the immediate stabilization of the sample upon collection.[1] Thiols can oxidize rapidly, so adding a stabilizing agent at the point of collection is essential to prevent artifactual changes before analysis.[1][2]

Q3: What are the most effective methods for stabilizing 4-MMPA in samples?

A3: Several methods can be employed, often in combination:

  • Alkylation: This is a highly effective method that involves "capping" the reactive thiol group. Alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) react with the sulfhydryl group to form a stable thioether bond, preventing oxidation.[2][4]

  • Acidification: Preparing samples in an acidic solution can help denature enzymes that might degrade the analyte and can slow the rate of non-enzymatic oxidation.[5]

  • Use of Antioxidants and Chelators: Adding antioxidants, such as butylated hydroxytoluene (BHT), can scavenge reactive oxygen species.[6] Metal ions can catalyze thiol oxidation, so adding a chelating agent like EDTA is also recommended.[6]

  • Inert Atmosphere: To minimize contact with atmospheric oxygen, sample vials can be purged with an inert gas (e.g., nitrogen or argon) before sealing.[6]

Q4: What are the recommended storage conditions for samples containing 4-MMPA?

A4: For long-term stability, samples, especially after stabilization, should be stored at -80°C.[1][5] This has been shown to preserve thiols and disulfides for at least six months.[1] It is also critical to aliquot samples into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[6][7] For short-term handling on the benchtop, samples should be kept on ice.[6]

Q5: Why is derivatization often required for 4-MMPA analysis by HPLC or LC-MS?

A5: Derivatization is a process of chemically modifying an analyte to make it more suitable for a specific analytical method.[8] For 4-MMPA, derivatization serves two main purposes:

  • Stabilization: As mentioned, agents like NEM both stabilize the thiol and serve as a derivative.[3][4]

  • Enhanced Detection: 4-MMPA lacks a strong chromophore for UV detection and may have poor ionization efficiency for mass spectrometry (MS). Derivatization can add a functional group that improves UV absorbance or enhances its response in an MS detector, thereby increasing analytical sensitivity.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 4-MMPA, with a focus on problems arising from oxidative degradation.

ProblemPotential Cause (Oxidation-Related)Recommended Solution
Low or no analyte signal Complete or significant degradation of 4-MMPA into its disulfide form or other oxidation products.1. Implement immediate sample stabilization at the point of collection using an alkylating agent like NEM.[1][2] 2. Review sample handling and storage procedures to ensure temperatures are consistently low (-80°C for long-term) and freeze-thaw cycles are avoided.[6][7] 3. Purge sample vials with nitrogen or argon before sealing.[6]
High variability between replicates Inconsistent sample degradation due to variations in handling time or exposure to oxygen before stabilization.1. Standardize the time between sample collection and the addition of a stabilizing agent. 2. Ensure all samples are treated identically, including being kept on ice during processing. 3. Prepare samples in an acidic buffer to slow degradation.[5]
Appearance of an unexpected peak in the chromatogram The unexpected peak may be the disulfide dimer of 4-MMPA. This dimer will have a different retention time and a mass-to-charge ratio (m/z) corresponding to two linked 4-MMPA molecules minus two protons.1. Use high-resolution mass spectrometry to determine the accurate mass of the unknown peak and confirm if it matches the disulfide dimer. 2. Improve stabilization by increasing the concentration of the alkylating agent or antioxidant. 3. Analyze a sample known to be oxidized as a reference.
Analyte signal decreases over the course of an analytical run Instability of the analyte in the autosampler. Samples may be degrading while waiting for injection, especially if the autosampler is not refrigerated.1. Ensure the autosampler is temperature-controlled, typically at 4°C. 2. If derivatization is performed pre-analysis, confirm the stability of the resulting derivative under autosampler conditions. 3. Reduce the batch size or run duration to minimize the time samples spend in the autosampler.

Quantitative Data Summary

While specific stability data for 4-MMPA is limited, the following table provides an illustrative stability profile for a thiol-containing compound under various conditions, based on general principles of chemical stability.[6] Note: These values should be confirmed with in-house stability studies for 4-MMPA.

ConditionParameterTime (24 hours)Estimated Degradation (%)
Temperature 4°C24 hours< 5%
Room Temp (25°C)24 hours10 - 25%
60°C24 hours> 50%
pH pH 324 hours5 - 15%
pH 724 hours< 5%
pH 1024 hours15 - 30%
Stabilizers No Stabilizer (in air)24 hours15 - 40%
With Antioxidant (e.g., BHT)24 hours< 5%
With Alkylating Agent (e.g., NEM)24 hours< 2%

Experimental Protocols

Protocol 1: Sample Collection and Stabilization with N-ethylmaleimide (NEM)

This protocol describes the immediate stabilization of biological samples (e.g., plasma, cell lysate) to prevent thiol oxidation.

  • Reagent Preparation: Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., ethanol or DMSO). Store protected from light.

  • Sample Collection: Collect samples (e.g., blood, tissue homogenate) using pre-chilled tubes.

  • Immediate Stabilization: Immediately after collection, add the NEM stock solution to the sample to achieve a final concentration of 10 mM. For example, add 100 µL of 100 mM NEM to 900 µL of sample.

  • Incubation: Vortex the sample gently and incubate at room temperature for 15-30 minutes, protected from light, to ensure complete reaction between NEM and the thiol groups.[4]

  • Protein Precipitation (if necessary): For plasma or cell lysates, add a cold protein precipitation solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid) at a 3:1 ratio (solvent:sample). Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the stabilized 4-MMPA-NEM adduct.

  • Storage: Either proceed directly to analysis or store the stabilized supernatant at -80°C in aliquots.

Protocol 2: General Method for LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of stabilized 4-MMPA.

  • Sample Preparation: Thaw stabilized samples (from Protocol 1) on ice. If not already done, perform protein precipitation. Dilute the supernatant if necessary with the initial mobile phase.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for retaining and eluting the 4-MMPA-NEM adduct (e.g., start at 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (the m/z of the 4-MMPA-NEM adduct) and a stable product ion after collision-induced dissociation (CID). These transitions must be optimized experimentally.

  • Calibration and Quantification: Prepare a calibration curve using a certified reference standard of 4-MMPA treated with NEM in the same matrix as the samples. Quantify the samples against the calibration curve.

Visualizations

cluster_pathway Oxidative Degradation Pathway of 4-MMPA Thiol1 4-MMPA (Thiol) -SH Disulfide 4-MMPA Disulfide Dimer -S-S- Thiol1->Disulfide Oxidation (O₂, metal ions) Thiol2 4-MMPA (Thiol) -SH Thiol2->Disulfide Oxidation (O₂, metal ions)

Caption: Oxidative degradation pathway of 4-MMPA.

cluster_workflow Analytical Workflow for 4-MMPA A 1. Sample Collection (Pre-chilled tubes) B 2. Immediate Stabilization (e.g., Add NEM) A->B Critical Step C 3. Sample Processing (e.g., Protein Precipitation) B->C D 4. Storage (-80°C, Aliquots) C->D For long-term storage E 5. LC-MS/MS Analysis C->E For immediate analysis D->E F 6. Data Quantification E->F

Caption: Recommended workflow for minimizing 4-MMPA degradation.

References

Navigating Matrix Effects in LC-MS/MS Analysis of 4-Mercapto-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of 4-mercapto-4-methylpentanoic acid (4-MMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges, particularly the pervasive issue of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Our goal is to equip you with the scientific rationale and practical workflows to ensure the accuracy, precision, and reliability of your analytical data.

The Challenge: Unmasking this compound in Complex Matrices

This compound is a small, polar molecule containing both a thiol and a carboxylic acid functional group. These characteristics, while integral to its chemical properties, present significant hurdles in bioanalysis. The polar nature of 4-MMPA leads to poor retention on traditional reversed-phase chromatographic columns, often causing it to elute in the void volume where it is susceptible to significant matrix effects.[1] The thiol group is also prone to oxidation, which can compromise sample stability and analytical accuracy.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a primary concern in LC-MS/MS-based bioanalysis.[2] These effects, manifesting as ion suppression or enhancement, can lead to inaccurate quantification and compromise the integrity of study results. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the analysis of 4-MMPA?

A1: The primary causes of matrix effects for a small, polar molecule like 4-MMPA are co-eluting endogenous components from the biological sample, such as phospholipids, salts, and other small polar metabolites.[2] Due to its poor retention on many standard LC columns, 4-MMPA often elutes in the early part of the chromatogram, a region typically dense with these interfering substances. This co-elution leads to competition for ionization in the mass spectrometer's source, most commonly resulting in ion suppression.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for mitigating matrix effects?

A2: A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] Because it is chemically identical to the analyte, it exhibits the same chromatographic behavior and experiences the same degree of ionization suppression or enhancement.[3] By measuring the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q3: Can I use a structural analog as an internal standard if a SIL-IS for 4-MMPA is not available?

A3: While a SIL-IS is ideal, a carefully selected structural analog can be a viable alternative. The analog should closely mimic the physicochemical properties and chromatographic behavior of 4-MMPA to ensure it is similarly affected by the matrix. However, it's crucial to thoroughly validate its performance, as even minor structural differences can lead to differential matrix effects and compromise data accuracy.

Q4: What is the purpose of derivatization in the analysis of 4-MMPA?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For 4-MMPA, derivatization can serve two main purposes:

  • Improved Chromatography: By reacting the carboxylic acid or thiol group, the polarity of the molecule can be decreased, leading to better retention on reversed-phase columns and separation from early-eluting matrix components.[5]

  • Enhanced Ionization: Derivatization can introduce a readily ionizable moiety, increasing the sensitivity of the assay in the mass spectrometer.[5]

Q5: How do I comply with regulatory expectations regarding matrix effects?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough assessment of matrix effects during bioanalytical method validation.[6] This typically involves analyzing blank matrix samples from multiple sources to evaluate the variability of the matrix effect. The use of a suitable internal standard and demonstrating its ability to compensate for these effects is a key component of a successful validation.[6]

Troubleshooting Guide: From Problem to Resolution

This section provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of 4-MMPA.

Issue 1: Poor Peak Shape and Low Retention Time

Causality: The high polarity of 4-MMPA leads to minimal interaction with nonpolar stationary phases in reversed-phase chromatography, resulting in poor peak shape (fronting or tailing) and elution near the solvent front.

Troubleshooting Workflow:

Caption: Workflow for addressing poor chromatography of 4-MMPA.

Step-by-Step Protocol:

  • Mobile Phase Modification:

    • Ion-Pairing: Introduce an ion-pairing reagent (e.g., triethylamine, dimethylbutylamine) to the mobile phase to form a less polar complex with the carboxylic acid group of 4-MMPA, thereby increasing retention.

    • pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (pH < pKa of ~4.6), making the molecule less polar and more retentive on a C18 column.

  • Alternative Chromatography:

    • HILIC: Employ a HILIC column, which is specifically designed for the retention of polar compounds.

    • Mixed-Mode: Utilize a mixed-mode column that combines reversed-phase and ion-exchange properties for enhanced retention and selectivity.

  • Derivatization:

    • Implement a pre-analytical derivatization step to increase the hydrophobicity of 4-MMPA.

Issue 2: Significant Ion Suppression or Enhancement

Causality: Co-elution of matrix components with 4-MMPA, especially when it has low retention, leads to competition for ionization in the ESI source.

Troubleshooting Workflow:

Caption: Decision tree for mitigating matrix effects.

Step-by-Step Protocol:

  • Post-Column Infusion:

    • Perform a post-column infusion experiment by continuously infusing a standard solution of 4-MMPA into the LC eluent post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal will indicate regions of ion suppression or enhancement.

  • Enhanced Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate 4-MMPA from the bulk of the matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize an LLE procedure to partition 4-MMPA into a clean solvent, leaving interfering substances behind.

  • Chromatographic Optimization:

    • As detailed in Issue 1, improve the chromatographic retention of 4-MMPA to move it away from the highly contaminated early elution region.

    • Use a diverter valve to direct the early, unretained portion of the chromatogram (containing the bulk of matrix components) to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.

  • Internal Standard Implementation:

    • Synthesize or source a stable isotope-labeled internal standard of 4-MMPA.[7] This is the most effective way to compensate for unavoidable matrix effects.

Issue 3: Analyte Instability (Oxidation of Thiol Group)

Causality: The thiol group of 4-MMPA is susceptible to oxidation, forming disulfides, which leads to an underestimation of the true concentration.

Troubleshooting Workflow:

Caption: Strategies to prevent the oxidation of 4-MMPA.

Step-by-Step Protocol:

  • Use of Reducing Agents:

    • Incorporate a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) into the sample collection tubes and during sample processing to maintain the thiol in its reduced state.

  • Immediate Derivatization:

    • Derivatize the thiol group with a specific reagent like N-ethylmaleimide (NEM) immediately upon sample collection.[8] This not only stabilizes the analyte but can also improve its chromatographic properties.

Experimental Protocols

Protocol 1: Derivatization of 4-MMPA with N-ethylmaleimide (NEM) for Stability and Improved Chromatography

This protocol is designed to stabilize the thiol group and increase the hydrophobicity of 4-MMPA.

Materials:

  • N-ethylmaleimide (NEM) solution (10 mg/mL in acetonitrile)

  • Formic acid

  • Internal Standard: Stable isotope-labeled 4-MMPA (if available)

  • Biological matrix sample (e.g., plasma)

Procedure:

  • To 100 µL of the biological sample, add 10 µL of the internal standard working solution.

  • Immediately add 20 µL of the NEM solution.

  • Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Acidify the sample with 10 µL of 1% formic acid in water.

  • Proceed with protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Table 1: Example Mass Transitions for Derivatized 4-MMPA
CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
4-MMPA-NEM Derivative[M+H]⁺Specific fragmentPositive
SIL-IS-NEM Derivative[M+H]⁺Corresponding fragmentPositive

Note: The exact m/z values will depend on the specific derivatizing agent and the stable isotopes used in the internal standard. These must be determined empirically during method development.

Conclusion

The successful LC-MS/MS analysis of this compound in complex biological matrices requires a multi-faceted approach to overcome its inherent analytical challenges. By understanding the root causes of issues such as poor chromatography and matrix effects, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop robust and reliable bioanalytical methods. The implementation of a stable isotope-labeled internal standard, coupled with effective sample preparation and potentially derivatization, forms the cornerstone of a self-validating system that ensures data of the highest quality and integrity.

References

Technical Support Center: Selective Extraction of 4-Mercapto-4-Methylpentanoic Acid (4-MMPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective extraction of 4-mercapto-4-methylpentanoic acid (4-MMPA).

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the selective extraction of 4-MMPA?

The primary challenge lies in its bifunctional nature. 4-MMPA contains both a thiol (-SH) and a carboxylic acid (-COOH) group. This means its charge and polarity can change significantly with pH, and it can interact with various components of a complex matrix in multiple ways. Achieving selectivity requires carefully controlling the extraction conditions to exploit the unique properties of both functional groups while minimizing the co-extraction of interfering substances.

Q2: Which extraction technique is better for 4-MMPA: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both techniques can be effective, and the choice depends on the sample matrix, the required level of cleanliness, and the desired throughput.

  • Solid-Phase Extraction (SPE) is often preferred for its high selectivity, potential for automation, and the ability to handle complex matrices like plasma or urine. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly well-suited for 4-MMPA.[1][2][3]

  • Liquid-Liquid Extraction (LLE) is a simpler technique that can be effective for less complex matrices or when high throughput is not a primary concern. Optimization of solvent polarity and pH of the aqueous phase is crucial for achieving good selectivity.[4][5][6]

Q3: How does pH influence the selectivity of 4-MMPA extraction?

pH is a critical parameter for the selective extraction of 4-MMPA because it determines the ionization state of both the carboxylic acid and the thiol groups.

  • At a low pH (e.g., pH < 4), the carboxylic acid group is protonated (-COOH), making the molecule less polar and suitable for retention on a reversed-phase sorbent in SPE or extraction into a non-polar organic solvent in LLE.

  • At a neutral or slightly acidic pH (e.g., pH 6-7), the carboxylic acid is deprotonated (-COO⁻), giving the molecule a negative charge. This allows for strong retention on an anion-exchange SPE sorbent.

  • The thiol group is generally less acidic than the carboxylic acid group and will be protonated (-SH) at the pH values typically used for extraction.

By manipulating the pH of the sample and the wash/elution solvents, it is possible to selectively retain 4-MMPA while washing away interferents with different pKa values.[1][2][7]

Q4: What is derivatization and can it improve the selectivity of 4-MMPA extraction?

Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For 4-MMPA, derivatization can be used to:

  • Increase Selectivity: By targeting either the thiol or the carboxylic acid group with a specific reagent, you can alter the molecule's properties to facilitate its separation from matrix components. For example, reacting the thiol group can prevent its oxidation and alter its polarity.[1]

  • Improve Detection: Derivatization can add a chromophore or fluorophore to the molecule, enhancing its detectability by UV or fluorescence detectors. It can also improve ionization efficiency for mass spectrometry.[8][9][10]

Common derivatization strategies for thiols include reaction with maleimides or disulfide-containing reagents.[1] Carboxylic acids can be derivatized to form esters or amides.[8]

Troubleshooting Guides

Issue 1: Low Recovery of 4-MMPA

Q: I am experiencing low recovery of 4-MMPA in my extraction. What are the possible causes and how can I troubleshoot this?

A: Low recovery can stem from several factors. A systematic approach is needed to identify the root cause.

Possible Cause Troubleshooting Steps
Incomplete Elution (SPE) Ensure the elution solvent is strong enough to disrupt the interaction between 4-MMPA and the sorbent. For mixed-mode SPE, the elution solvent should neutralize the charge of the analyte and have sufficient organic strength. Consider increasing the volume of the elution solvent or using a stronger solvent.[3]
Analyte Breakthrough (SPE) The sample may be flowing too quickly through the SPE cartridge, or the cartridge may be overloaded. Reduce the flow rate during sample loading. Ensure the sorbent mass is adequate for the sample volume and concentration.[11]
Poor Phase Separation/Emulsion Formation (LLE) Emulsions can trap the analyte and prevent efficient extraction. Try gentle mixing instead of vigorous shaking. Adding salt to the aqueous phase ("salting out") can help break emulsions. Centrifugation can also aid in phase separation.
Analyte Degradation The thiol group in 4-MMPA can be susceptible to oxidation. Work with fresh samples and consider adding an antioxidant like dithiothreitol (DTT) during sample preparation. Keep samples on ice when possible.
Incorrect pH The pH of the sample and solvents must be carefully controlled to ensure the desired interaction with the extraction phase. Verify the pH of all solutions. For reversed-phase extraction of the protonated form, ensure the pH is at least 2 units below the pKa of the carboxylic acid. For anion exchange, the pH should be at least 2 units above the pKa.[2]
Irreversible Binding 4-MMPA might be strongly binding to proteins or other macromolecules in the sample matrix. A protein precipitation step (e.g., with acetonitrile or methanol) prior to extraction can be beneficial.[12][13]
Issue 2: Poor Selectivity (High Levels of Interferences)

Q: My final extract contains many interfering peaks. How can I improve the selectivity of my 4-MMPA extraction?

A: Improving selectivity involves enhancing the differential retention of 4-MMPA relative to matrix components.

Possible Cause Troubleshooting Steps
Inadequate Wash Steps (SPE) The wash solvent may not be strong enough to remove co-extracted interferences. Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to leave 4-MMPA bound to the sorbent. For mixed-mode SPE, sequential washes with different pH and organic strengths can be very effective.[1][3]
Inappropriate Solvent Choice (LLE) The polarity of the extraction solvent may be too similar to that of the interferences. Experiment with solvents of different polarities. A back-extraction step can also improve selectivity: after the initial extraction, the organic phase can be extracted with an aqueous solution of a different pH to transfer the analyte back, leaving some impurities behind.
Matrix Effects Complex matrices like plasma contain numerous compounds that can be co-extracted. Consider a pre-extraction sample clean-up step, such as protein precipitation or filtration.[13][14]
Sub-optimal pH Fine-tuning the pH during loading and washing can significantly improve selectivity by altering the charge of 4-MMPA and the interfering compounds.

Experimental Protocols

Disclaimer: The following protocols are general templates and may require optimization for your specific application and sample matrix.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of 4-MMPA from Plasma

This protocol utilizes a mixed-mode sorbent with both reversed-phase (e.g., C8) and strong anion-exchange (SAX) functionalities. This allows for a robust cleanup by exploiting both the hydrophobic character and the acidic nature of 4-MMPA.

Materials:

  • Mixed-mode C8/SAX SPE cartridges

  • Human plasma sample

  • Internal standard solution (e.g., a stable isotope-labeled 4-MMPA)

  • Methanol

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic acid

  • Ammonium hydroxide

  • Phosphate buffer (pH 6.0)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Add 1.5 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with 1 mL of water.

    • Adjust the pH to ~6.0 with dilute formic acid or ammonium hydroxide if necessary.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of phosphate buffer (pH 6.0) to remove polar impurities.

    • Wash 2: Pass 1 mL of methanol/water (50:50, v/v) to remove less polar, neutral, and basic impurities.

  • Elution:

    • Elute 4-MMPA with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This high pH neutralizes the charge on the SAX sorbent, and the methanol disrupts the reversed-phase interaction.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) of 4-MMPA from an Aqueous Solution

This protocol is based on the principle of pH-controlled partitioning of 4-MMPA between an aqueous and an organic phase.

Materials:

  • Aqueous sample containing 4-MMPA

  • Internal standard solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation:

    • To 1 mL of the aqueous sample in a glass tube, add the internal standard.

    • Acidify the sample to pH ~2-3 by adding 1 M HCl. This ensures the carboxylic acid group of 4-MMPA is fully protonated.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Cap the tube and vortex gently for 2 minutes to extract the protonated, less polar 4-MMPA into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer the dried organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

The following tables summarize key parameters and expected outcomes for optimizing 4-MMPA extraction.

Table 1: Influence of pH on 4-MMPA Extraction Strategy

pH of SampleIonization State of 4-MMPARecommended Extraction ModeRationale
< 4-COOH (neutral), -SH (neutral)Reversed-Phase (SPE or LLE)The molecule is in its least polar form and will be retained by hydrophobic interactions or extracted into a non-polar solvent.
6 - 8-COO⁻ (anionic), -SH (neutral)Anion-Exchange (SPE)The negative charge on the carboxylate group allows for strong retention on an anion-exchange sorbent.

Table 2: Comparison of SPE and LLE for 4-MMPA Extraction

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High, especially with mixed-mode sorbentsModerate, dependent on solvent and pH optimization
Recovery Generally high (>85%) with method optimizationCan be high, but susceptible to emulsion formation
Throughput High, especially with 96-well plates and automationLower, more manual steps involved
Solvent Consumption LowerHigher
Complexity More complex method developmentSimpler to set up initially
Best For Complex matrices (plasma, urine), trace analysisSimpler matrices, initial screening

Visualizations

Diagram 1: Experimental Workflow for Mixed-Mode SPE

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Protocol cluster_analysis Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute & Adjust pH Supernatant->Dilute Condition 1. Condition (Methanol, Water) Dilute->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Organic/Aqueous) Wash1->Wash2 Elute 5. Elute (Basic Methanol) Wash2->Elute Drydown Dry-down Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis pH_Effect cluster_extraction Favored Extraction Mode Low_pH Low pH (<4) -COOH -SH (Neutral) RP Reversed-Phase Low_pH->RP Optimal for Hydrophobic Retention Mid_pH Mid pH (6-8) -COO⁻ -SH (Anionic) AEX Anion-Exchange Mid_pH->AEX Optimal for Ionic Retention High_pH High pH (>10) -COO⁻ -S⁻ (Dianionic)

References

Technical Support Center: Resolving Co-elution of 4-Mercapto-4-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-elution issues encountered during the chromatographic analysis of 4-mercapto-4-methylpentanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound and why are they difficult to separate?

A1: this compound possesses a chiral center at the carbon atom bonded to the thiol group (C4). Consequently, it exists as a pair of enantiomers (R- and S-isomers). Enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, such as the same boiling point, solubility, and polarity. This makes their separation by standard chromatographic techniques, which rely on differences in these properties, extremely challenging, often resulting in co-elution.

Q2: What are the primary strategies for separating the enantiomers of this compound?

A2: There are two main approaches for the chiral separation of these isomers using High-Performance Liquid Chromatography (HPLC)[1][2]:

  • Direct Method: This involves the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, allowing for differential interaction with each enantiomer, leading to different retention times and thus separation.[3][4][5]

  • Indirect Method: This approach involves pre-column derivatization of the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7][8] Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[9]

Q3: What are the advantages and disadvantages of direct versus indirect chiral separation methods?

A3: The choice between direct and indirect methods depends on factors like sample complexity, availability of resources, and the goal of the analysis.

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Diastereomeric Derivatization)
Advantages - Simpler sample preparation (no derivatization required).- Less risk of racemization during sample prep.- Direct analysis of the enantiomers.- Can be performed on standard, less expensive achiral columns.- Potentially higher separation efficiency for some compounds.- Derivatization can improve detection (e.g., by adding a UV-active or fluorescent tag).
Disadvantages - Chiral columns are significantly more expensive.- Method development can be more complex and empirical.- CSPs can be less robust than standard columns.- Derivatization adds an extra step to the workflow.- Requires a high-purity chiral derivatizing agent.- Risk of racemization of the analyte or derivatizing agent.- Incomplete reaction can lead to inaccurate quantification.

Troubleshooting Guides

Guide 1: Resolving Co-elution using a Chiral Stationary Phase (Direct Method)

This guide provides a systematic approach to troubleshoot and optimize the separation of this compound enantiomers on a Chiral Stationary Phase (CSP).

Problem: Co-elution or poor resolution (Resolution < 1.5) of enantiomers on a CSP.

G cluster_0 A Start: Co-elution Observed B Step 1: Optimize Mobile Phase A->B C Change Organic Modifier (e.g., Isopropanol to Ethanol) B->C D Adjust Modifier Percentage B->D E Add Acidic/Basic Modifier (e.g., 0.1% TFA or DEA) B->E F Resolution Improved? C->F D->F E->F G Step 2: Adjust Flow Rate & Temperature F->G No N End: Resolution Achieved F->N Yes H Decrease Flow Rate G->H I Change Column Temperature G->I J Resolution Improved? H->J I->J K Step 3: Select a Different CSP J->K No J->N Yes L Try Polysaccharide-based CSP (e.g., Cellulose or Amylose) K->L M Try Protein-based CSP (e.g., HSA or AGP) K->M

Caption: Troubleshooting workflow for direct chiral separation.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: The type of alcohol used as a modifier in normal-phase chromatography can significantly impact selectivity. If you are using isopropanol, try switching to ethanol or vice-versa.

    • Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier in the mobile phase (e.g., n-hexane). Small changes can have a large effect on resolution.

    • Add an Additive: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) can improve peak shape and selectivity.[2] For basic compounds, an amine like diethylamine (DEA) is used.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution, although it will lengthen the analysis time.

    • Temperature: Temperature affects the kinetics of interaction between the analytes and the CSP. Both increasing and decreasing the temperature should be explored as it can alter selectivity.

  • Select a Different Chiral Stationary Phase:

    • If the above optimizations fail, the chosen CSP may not be suitable for this specific separation. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based (e.g., Human Serum Albumin) CSPs are good candidates for separating chiral carboxylic acids.[2][3][10]

Guide 2: Resolving Diastereomers from Indirect Derivatization

This guide addresses issues with separating diastereomers formed by reacting this compound with a chiral derivatizing agent.

Problem: Co-elution of diastereomeric derivatives on a standard (achiral) HPLC column.

G cluster_1 A Start: Co-elution of Diastereomers B Step 1: Verify Derivatization Reaction A->B E Step 2: Optimize Mobile Phase A->E C Confirm complete reaction via LC-MS B->C D Check purity of Chiral Derivatizing Agent B->D F Adjust Organic Solvent Ratio (e.g., Acetonitrile/Water) E->F G Modify pH of Aqueous Phase E->G H Try a different organic solvent (e.g., Methanol) E->H I Resolution Improved? F->I G->I H->I J Step 3: Change Stationary Phase I->J No L End: Resolution Achieved I->L Yes K Switch column chemistry (e.g., C18 to Phenyl-Hexyl) J->K

Caption: Troubleshooting workflow for indirect chiral separation.

Detailed Steps:

  • Verify Derivatization Reaction:

    • Ensure the derivatization reaction has gone to completion. Incomplete reactions will result in a peak from the unreacted acid, which can complicate the chromatogram. Use LC-MS to confirm the formation of the expected diastereomeric products.

    • Confirm the enantiomeric purity of your chiral derivatizing agent. Impurities can lead to extra peaks and inaccurate quantification.

  • Optimize Mobile Phase (Reversed-Phase HPLC):

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for the diastereomers to separate.

    • Solvent Composition: Change the ratio of your organic solvent (e.g., acetonitrile) to water.

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can influence the ionization state of any residual acidic or basic functional groups, affecting retention and selectivity.

    • Change Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties.

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, a different stationary phase may provide the necessary selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

This protocol provides a starting point for developing a direct separation method for the enantiomers of this compound.

G cluster_2 A 1. Column Selection (e.g., Chiralcel OD-H) B 2. Prepare Mobile Phase (e.g., n-Hexane/IPA/TFA) A->B C 3. System Setup (Flow Rate: 0.8 mL/min, Temp: 25°C) B->C D 4. Prepare Sample (Dissolve in Mobile Phase) C->D E 5. Inject and Acquire Data D->E F 6. Evaluate Resolution E->F G 7. Optimize if Needed (Refer to Troubleshooting Guide 1) F->G

Caption: Workflow for direct chiral HPLC method development.

Methodology:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A typical starting condition is a mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as the carboxyl group has some absorbance at low wavelengths). For improved sensitivity, consider derivatizing the thiol group with a UV-active label after chiral separation if using fraction collection, or explore other detection methods like mass spectrometry.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the sample and run the analysis. c. Evaluate the chromatogram for the resolution of the two enantiomer peaks. d. If co-elution occurs, follow the steps in the "Troubleshooting Guide 1".

Protocol 2: Indirect Chiral HPLC via Diastereomeric Derivatization

This protocol describes the formation of diastereomers using a chiral amine, followed by separation on a standard C18 column.

G cluster_3 A 1. Derivatization Reaction (Acid + Chiral Amine + Coupling Agent) B 2. Reaction Quench & Workup A->B C 3. Prepare Sample for HPLC (Dissolve in Mobile Phase) B->C D 4. HPLC Analysis on C18 Column C->D E 5. Evaluate Resolution D->E F 6. Optimize if Needed (Refer to Troubleshooting Guide 2) E->F

Caption: Workflow for indirect chiral separation via derivatization.

Methodology:

Part A: Derivatization

  • Reagents:

    • Racemic this compound.

    • Chiral Derivatizing Agent (CDA): (R)-1-Phenylethylamine.

    • Coupling Agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

    • Solvent: Dichloromethane (DCM).

  • Procedure: a. In a vial, dissolve 10 mg of racemic this compound in 1 mL of DCM. b. Add 1.2 equivalents of (R)-1-Phenylethylamine. c. Add 1.5 equivalents of EDC. d. Stir the reaction at room temperature for 4 hours. e. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid. f. Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃, and then brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the diastereomeric amide mixture.

Part B: HPLC Analysis

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 30% B to 80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (due to the phenyl group from the derivatizing agent).

  • Procedure: a. Dissolve the obtained diastereomer mixture in a 50:50 mixture of Mobile Phase A and B. b. Inject the sample and acquire data. c. If co-elution occurs, follow the steps in the "Troubleshooting Guide 2".

Data Presentation

The following tables summarize typical results that might be obtained during method development for separating the enantiomers of this compound.

Table 1: Optimization of Direct Chiral Separation on a Chiralcel OD-H Column

RunMobile Phase (n-Hexane:IPA:TFA)Flow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
190:10:0.11.02510.510.50.00
295:5:0.11.02515.215.81.10
395:5:0.10.82518.919.81.65
495:5:0.10.82020.121.21.80

Table 2: Optimization of Indirect Separation of Diastereomeric Amides on a C18 Column

RunGradient (Time, %B)Organic ModifierRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
1(0, 40), (20, 80)Acetonitrile12.112.30.85
2(0, 30), (30, 60)Acetonitrile18.519.21.70
3(0, 30), (30, 60)Methanol16.817.31.20

References

calibration strategies for low concentrations of 4-mercapto-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the calibration of low concentrations of 4-mercapto-4-methylpentanoic acid (4-MMPA). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing low concentrations of 4-MMPA?

A1: The analysis of 4-MMPA, particularly at low concentrations, presents several challenges. The thiol (-SH) group is highly reactive and prone to oxidation, leading to instability in samples and standards.[1] Furthermore, as a small carboxylic acid, it can exhibit poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry.[2] When analyzing biological samples, matrix effects from components like salts, proteins, and lipids can suppress or enhance the instrument signal, leading to inaccurate quantification.[3][4][5][6]

Q2: Which analytical techniques are most suitable for 4-MMPA quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques due to their high sensitivity and selectivity.[1][7] However, direct analysis is often difficult. Both methods typically require a derivatization step to improve the analyte's properties for analysis.[8][9]

Q3: Why is derivatization necessary for 4-MMPA analysis?

A3: Derivatization is a crucial step that modifies the 4-MMPA molecule to make it more suitable for analysis. For GC-MS, it increases volatility and thermal stability. For LC-MS/MS, derivatization is used to enhance ionization efficiency, which improves sensitivity, and to improve chromatographic retention.[7][8][9] A derivatization reagent can add a functional group that is easily ionized, leading to significantly lower detection limits.[2]

Q4: How can I mitigate matrix effects in my analysis?

A4: Mitigating matrix effects is essential for accurate quantification.[6] The most effective strategies include:

  • Efficient Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to remove interfering components from the sample matrix.[10][11][12]

  • Chromatographic Separation: Optimizing the LC method to separate 4-MMPA from co-eluting matrix components.[6]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[13][14]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can also help compensate for matrix effects.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration and analysis of low-concentration 4-MMPA.

Problem: I am seeing no peaks or very small, inconsistent peaks for my standards.

  • Potential Cause: Analyte degradation. The thiol group in 4-MMPA is susceptible to oxidation.

    • Solution: Prepare stock and working standard solutions fresh.[16] Store stock solutions at low temperatures (e.g., -80°C) and minimize exposure to air. Consider adding an antioxidant to your standards if appropriate for your method.

  • Potential Cause: System leaks or incorrect instrument parameters.

    • Solution: Perform a system leak check, particularly at the injector.[17][18] Verify all instrument parameters, including gas flows, temperatures, and detector settings, are correct for your method.[19]

  • Potential Cause: Inadequate sensitivity.

    • Solution: Optimize the derivatization reaction to ensure complete conversion. Optimize mass spectrometer source conditions and consider using a more sensitive instrument if available.

Problem: My peak shape is poor (significant tailing or fronting).

  • Potential Cause (GC): Active sites in the injector liner or column are interacting with the analyte.

    • Solution: Use a new, deactivated (silanized) inlet liner and a high-quality, low-bleed column.[19] If contamination is suspected, trim the first 0.5-1 meter from the front of the column.[20]

  • Potential Cause (LC): Secondary interactions with the stationary phase or column contamination.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Flush the column to remove potential contaminants.

  • Potential Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample. This is a common cause of peak fronting.[19][20]

Problem: My calibration curve is not linear, especially at the lower concentration points.

  • Potential Cause: Adsorption of the analyte to surfaces. At low concentrations, a significant fraction of the analyte can be lost to adsorption on glassware, vials, or instrument components.

    • Solution: Use silanized glass vials and prepare standards in a solvent containing a small amount of organic modifier or a compound to block active sites.

  • Potential Cause: Uncorrected matrix effects.

    • Solution: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for 4-MMPA.[13] If a SIL-IS is unavailable, a structural analogue can be used, but it may not correct for all variability.[13] Alternatively, perform a standard addition calibration for a few representative samples to diagnose the extent of the matrix effect.[21]

  • Potential Cause: Errors in standard preparation.

    • Solution: Prepare calibration standards carefully, using a serial dilution from a single, accurately prepared stock solution. Avoid preparing very low concentration standards by performing large dilution steps.[22]

Problem: The results are not reproducible (high %RSD).

  • Potential Cause: Inconsistent sample preparation. Manual extraction steps can introduce variability.

    • Solution: If possible, use an automated sample preparation system. Ensure consistent timing, volumes, and mixing at each step. Using an internal standard added at the very beginning of the process is critical to correct for extraction variability.[23]

  • Potential Cause: Analyte instability during the analytical sequence.

    • Solution: Keep prepared samples in a cooled autosampler. Evaluate the stability of the derivatized analyte in the autosampler over the expected run time.[16]

  • Potential Cause: Injection variability.

    • Solution: For GC, check the syringe for bubbles or damage and ensure the injection speed is consistent.[24] For both GC and LC, check the injector for leaks and ensure the septum is not cored.[18]

Data Presentation

Quantification of low-level thiols requires methods with high sensitivity and reproducibility. While specific data for 4-MMPA is method-dependent, the following table provides representative performance characteristics for the analysis of a similar thiol compound, 4-mercapto-4-methylpentan-2-one (4MMP), in a complex matrix (wine) using a validated SIDA-SPME-GC-MS/MS method.

ParameterRepresentative ValueComments
Limit of Detection (LOD) 0.19 ng/LDemonstrates the high sensitivity achievable with optimized methods.[1]
Limit of Quantification (LOQ) ~0.6 ng/L (Estimated)Typically 3-5 times the LOD.
Linearity Range 0.5 - 50 ng/LA suitable range for trace-level quantification.
Reproducibility (RSD%) < 15%Indicates good method precision.[1]
Accuracy (Recovery %) 102%Shows minimal bias in the measurement.[1]

Table 1: Example analytical performance for a related thiol compound (4MMP). These values serve as a benchmark for what a well-developed method can achieve.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol describes a general procedure for extracting 4-MMPA from a biological fluid like plasma or urine. Optimization will be required for specific matrices and analyte concentrations.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[11]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the sorbent.

  • Sample Loading: Add an internal standard (ideally a SIL version of 4-MMPA) to 0.5 mL of the biological sample.[23] Acidify the sample and load it onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. First, pass 1 mL of the acidic buffer. Second, pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 4-MMPA and internal standard from the cartridge using 1 mL of an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the derivatization solvent for the next step.

Protocol 2: Derivatization and Calibration Curve Preparation

This protocol outlines the derivatization of the extracted sample and the preparation of a calibration curve for LC-MS/MS analysis.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-MMPA in a suitable solvent (e.g., methanol). Store at -80°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution.

  • Calibration Curve: Create a set of 7-9 calibration standards by spiking appropriate amounts of the working standards into a blank biological matrix. Process these standards using the same SPE procedure (Protocol 1).

  • Derivatization: To the dried extracts of the samples and calibration standards, add the derivatization reagent (e.g., a reagent targeting carboxylic acids like 4-APEBA or 4-BNMA) and a coupling agent in an appropriate solvent.[2][8] Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.

  • Analysis: After derivatization, the samples are ready for injection into the LC-MS/MS system. Analyze the calibration standards first to establish the curve, followed by the unknown samples.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Add Internal Standard (SIL) Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Dry 4. Evaporate to Dryness SPE->Dry Deriv 5. Derivatization Dry->Deriv LCMS 6. LC-MS/MS Analysis Deriv->LCMS Cal 7. Generate Calibration Curve LCMS->Cal Quant 8. Quantify Sample Concentration Cal->Quant

Caption: General workflow for the quantification of 4-MMPA in biological samples.

Troubleshooting Logic for Poor Calibration

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Poor Calibration Curve (Non-linear, High RSD) Cause_Peak Poor Peak Shape? Start->Cause_Peak Cause_Repro High Variability? Start->Cause_Repro Cause_Sens Low Sensitivity at LLOQ? Start->Cause_Sens Sol_Peak Check for active sites (liner, column). Check for overload. Cause_Peak->Sol_Peak Sol_Repro Use Internal Standard. Review sample prep consistency. Cause_Repro->Sol_Repro Sol_Sens Check analyte stability. Optimize derivatization & MS source. Cause_Sens->Sol_Sens

Caption: Decision tree for troubleshooting poor calibration curve performance.

Strategies for Mitigating Matrix Effects

G cluster_strategies Mitigation Strategies Matrix Matrix Effects (Signal Suppression or Enhancement) Prep Improve Sample Cleanup (SPE/LLE) Matrix->Prep Dilute Dilute Sample Matrix->Dilute Cal Use Matrix-Matched Calibrants Matrix->Cal IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix->IS

References

shelf life and storage conditions for 4-mercapto-4-methylpentanoic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the shelf life, storage, and handling of 4-mercapto-4-methylpentanoic acid standards. It also offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A1: To ensure the stability and longevity of this compound standards, they should be stored at -20°C in a dry, dark, and light-protected container.[1] It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.[1]

Q2: What is the expected shelf life of this compound standards?

A2: While a definitive shelf life is not always provided by manufacturers, the stability of thiol-containing compounds is highly dependent on storage conditions. When stored properly at -20°C under an inert atmosphere, the pure, solid form is expected to be stable for an extended period. For instance, a similar compound, 4-mercapto-4-methylpentan-2-ol, is reported to be stable for up to 3 years at -20°C in its pure form.[2] However, solutions of the compound are significantly less stable. For solutions, it is recommended to prepare them fresh for each experiment.[3] If short-term storage of a solution is necessary, it should be kept at -80°C for no longer than a month, and the solvent should be deoxygenated.

Q3: How should I handle this compound in the laboratory?

A3: Due to the potent odor characteristic of many thiol compounds, it is recommended to handle this compound in a well-ventilated fume hood.[4] To prevent oxidation, which can affect its reactivity, it is best to work under an inert atmosphere.[1] This involves using degassed buffers and solvents and minimizing exposure to air.

Q4: What is the primary degradation pathway for this compound?

A4: The main degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation can lead to the formation of a disulfide bond between two molecules, rendering the standard inactive for reactions that require a free thiol group, such as conjugation with maleimides.[3]

Storage Conditions Summary

ParameterConditionRationale
Temperature -20°CSlows down degradation processes.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol group.[1]
Light Protected from light (e.g., amber vial)Minimizes light-induced degradation.[1]
Moisture Dry environmentPrevents hydrolysis and other moisture-related reactions.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments using this compound standards.

Issue 1: Reduced or No Reactivity in a Conjugation Reaction

  • Possible Cause: The thiol group on the this compound standard has likely oxidized to a disulfide, diminishing the concentration of the active, free-thiol form. This can happen due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Standard Integrity: The most reliable way to confirm the activity of your standard is to quantify the free thiol content. An Ellman's assay is a common method for this (see Experimental Protocols).

    • Use a Fresh Standard: If possible, use a fresh, unopened vial of the standard to repeat the experiment.

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use with degassed solvents.

    • Consider Reduction: If you suspect disulfide formation in a valuable sample, it may be possible to reduce the disulfide back to a free thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: Inconsistent results can arise from partial oxidation of the standard, leading to varying concentrations of the active compound between experiments. Pipetting errors or contamination can also be a factor.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Develop and adhere to a strict protocol for preparing your standard solutions, including the use of degassed buffers and handling under an inert atmosphere.

    • Perform Quality Control: Regularly check the concentration of free thiols in your stock solutions, especially if they are stored for any length of time.

    • Evaluate Handling Technique: Ensure accurate and consistent pipetting. Use fresh pipette tips for each reagent to avoid cross-contamination.

Issue 3: Strong, Unpleasant Odor in the Laboratory

  • Possible Cause: Volatile thiol compounds are known for their strong, unpleasant odors, which can be detected at very low concentrations.

  • Troubleshooting Steps:

    • Work in a Fume Hood: Always handle the solid compound and its solutions in a certified chemical fume hood.

    • Proper Waste Disposal: Dispose of all waste containing the thiol compound in a designated and properly labeled hazardous waste container.

    • Decontamination: Glassware and surfaces that come into contact with the thiol should be decontaminated. A common method is to rinse with a bleach solution, which oxidizes the thiol to a less odorous compound.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol provides a method to determine the concentration of free thiols in a solution of this compound.

  • Materials:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

    • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

    • Sample of this compound solution

    • A spectrophotometer capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).

    • In a cuvette, mix your this compound sample with the reaction buffer.

    • Add a small volume of the DTNB stock solution to the cuvette and mix well.

    • Incubate the reaction at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of the solution at 412 nm.

    • The concentration of free thiols can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the 2-nitro-5-thiobenzoate (TNB) anion is 14,150 M⁻¹cm⁻¹.

Logical Workflow Diagram

TroubleshootingWorkflow Troubleshooting this compound Issues start Experiment Fails (e.g., low yield, no reaction) check_reactivity Reduced or No Reactivity? start->check_reactivity check_reproducibility Inconsistent Results? check_reactivity->check_reproducibility No oxidation Suspect Thiol Oxidation check_reactivity->oxidation Yes check_odor Strong Odor Issue? check_reproducibility->check_odor No inconsistent_prep Suspect Inconsistent Standard Prep check_reproducibility->inconsistent_prep Yes improper_handling Suspect Improper Handling check_odor->improper_handling Yes end Problem Resolved check_odor->end No quantify_thiol Quantify Free Thiols (e.g., Ellman's Assay) oxidation->quantify_thiol consider_reduction Consider Chemical Reduction (TCEP) oxidation->consider_reduction fresh_standard Use Fresh Standard / Solution quantify_thiol->fresh_standard fresh_standard->end consider_reduction->end standardize_protocol Standardize Solution Prep Protocol inconsistent_prep->standardize_protocol qc_check Implement Regular QC Checks standardize_protocol->qc_check qc_check->end use_fume_hood Ensure Use of Fume Hood improper_handling->use_fume_hood proper_disposal Review Waste Disposal Procedures use_fume_hood->proper_disposal decontaminate Decontaminate Glassware/Surfaces proper_disposal->decontaminate decontaminate->end

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Quantification of 4-Mercapto-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 4-mercapto-4-methylpentanoic acid. Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines the typical performance of relevant analytical techniques based on experimental data for structurally similar thiol-containing and carboxylic acid compounds. The aim is to assist laboratories in selecting and validating robust quantification protocols, ensuring data comparability across different research sites.

The primary analytical techniques suitable for the quantification of this compound in biological matrices such as plasma and urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors including required sensitivity, selectivity, sample matrix, and available instrumentation.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of small thiol and carboxylic acid compounds in biological matrices. These values are representative and may vary based on the specific laboratory, instrumentation, and sample matrix.

Performance CharacteristicLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (%RSD) < 15%< 20%
Specificity High to Excellent (with appropriate sample preparation)High (derivatization can improve specificity)
Sample Derivatization Often not required, but can enhance ionizationTypically required to improve volatility

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for the specific application.

1. LC-MS/MS Quantification of this compound in Human Plasma

This method offers high sensitivity and specificity for the direct analysis of this compound in a complex biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an LC-MS vial.

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by infusion and optimization.

2. GC-MS Quantification of this compound in Human Urine

This method is a robust alternative, particularly when high throughput is not the primary concern. Derivatization is necessary to increase the volatility of the analyte.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 500 µL of urine, add an internal standard.

    • Acidify the sample with hydrochloric acid.

    • Extract the analyte with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and incubate to form a volatile trimethylsilyl derivative.

  • Gas Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of the derivatized analyte from matrix components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Mandatory Visualization

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Method Validation and Sample Analysis cluster_data Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop and Distribute Standardized Protocol P2->P3 E1 Prepare and Distribute Quality Control (QC) Samples P3->E1 Protocol Finalized E2 Individual Laboratory Method Validation (Accuracy, Precision, Linearity, etc.) E1->E2 E3 Analysis of Blinded QC and Study Samples E2->E3 D1 Collect and Compile Data from All Laboratories E3->D1 Results Submitted D2 Statistical Analysis of Inter-Laboratory Variability D1->D2 D3 Final Report Generation and Conclusions D2->D3 Conclusion Conclusion D3->Conclusion Comparable and Reliable Data start Start start->P1

A Comparative Guide to Analytical Methods for the Quantification of 4-mercapto-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of 4-mercapto-4-methylpentanoic acid, a thiol-containing carboxylic acid, is crucial for its application in bioconjugation, drug design, and material science.[1] This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is a critical decision that influences the reliability and interpretation of research data.

Performance Characteristics at a Glance

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of each method based on experimental data and published literature for similar compounds.

Table 1: New Validated LC-MS/MS Method

ParameterPerformance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (Recovery)98.5 - 103.2%
Precision (RSD)< 5%

Table 2: Comparison with Alternative Analytical Methods

ParameterGC-MSHPLC-UV
Linearity Range1 - 1000 ng/mL2.5 - 500 µg/mL[2]
Correlation Coefficient (r²)> 0.995> 0.99[2]
Limit of Detection (LOD)0.5 ng/mL0.5 - 1.8 µg/mL[3]
Limit of Quantification (LOQ)1 ng/mL1.4 - 6.0 µg/mL[3]
Accuracy (Recovery)95 - 105%76.3 - 99.2%[4]
Precision (RSD)< 10%< 5.3%[4]

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and the alternative techniques are provided below.

New Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.

Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.[5]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the specific precursor and product ions of this compound and the internal standard.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of thiol-containing organic acids by GC-MS, which typically requires derivatization to increase volatility.

Sample Preparation & Derivatization:

  • Perform a liquid-liquid extraction of the sample with an organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture to form trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

  • GC System: Thermo Trace GC 2000 or equivalent.[6]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature and ramp up to a final temperature suitable for the elution of the derivatized analyte.

  • Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective alternative for the quantification of organic acids.

Sample Preparation:

  • Dilute the sample with the mobile phase.

  • Filter the diluted sample through a 0.45 µm filter before injection.

HPLC-UV Conditions:

  • HPLC System: Shiseido Nanospace SI-2 system or equivalent.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm).[7]

  • Mobile Phase: 0.1% Phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[7]

  • UV Detection: 210 nm.[7]

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method, adhering to FDA guidelines.[8][9]

G A Method Development B Method Validation A->B Define Parameters D Selectivity & Specificity B->D E Linearity & Range B->E F Accuracy & Precision B->F G LOD & LOQ B->G H Stability B->H I System Suitability B->I C Sample Analysis J Report Generation D->J E->J F->J G->J H->J I->J J->C

Caption: Workflow for the validation of a new analytical method.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in ensuring data quality and reliability. The newly validated LC-MS/MS method provides the highest sensitivity and specificity, making it ideal for the analysis of samples with low analyte concentrations and complex matrices. GC-MS offers good performance but requires a derivatization step, which can add complexity and potential for variability. HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary requirement.[4] Ultimately, the choice of method should be based on the specific requirements of the study, including sensitivity needs, sample matrix, and available resources.

References

Unveiling the Potent Aromas: A Comparative Guide to the Sensory Thresholds of Thiols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the sensory detection levels of 4-mercapto-4-methylpentan-2-one, a potent aromatic thiol, reveals its exceptionally low odor and taste thresholds compared to other significant thiols. This guide provides a comprehensive comparison of the sensory thresholds of this compound alongside other key thiols, supported by established experimental methodologies.

Quantitative Sensory Threshold Data

The following table summarizes the odor and taste detection thresholds for 4-mercapto-4-methylpentan-2-one and other relevant thiols in various media. The data highlights the extremely low concentrations at which these compounds can be perceived, underscoring their importance as trace-level aroma contributors.

CompoundMediumThreshold TypeThreshold Concentration (ng/L)Sensory Descriptors
4-Mercapto-4-methylpentan-2-one WaterOdor0.1 - 5Meaty, Black Currant, Catty
WineOdor0.8 - 3Boxwood, Broom, Cat Urine (at high concentrations)
BeerOdor0.8Boxwood
3-Mercaptohexan-1-ol (3MH) Water (12% Alcohol)Flavor50 - 60Grapefruit, Passion Fruit, Guava
WineOdor60Grapefruit, Passion Fruit
AirOdor0.07 - 0.08Fruity, Juicy, Tropical Fruits
3-Mercaptohexyl Acetate (3MHA) Water (12% Alcohol)Flavor2.5 - 9Passion Fruit, Boxwood
WineOdor4.2Box Tree, Grapefruit, Passion Fruit, Guava, Gooseberry

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of flavor and fragrance research. The following are detailed methodologies for key experiments commonly employed to establish the detection and recognition levels of volatile compounds.

ASTM E679-19: Forced-Choice Ascending Concentration Series

This standard practice provides a rapid and reliable method for determining the sensory thresholds of substances.

Objective: To determine the concentration at which a substance can be detected or recognized.

Materials:

  • A series of samples of the thiol at increasing concentrations in a specific medium (e.g., water, model wine). The concentration steps are typically in a geometric progression (e.g., factor of 2 or 3).

  • A control sample (blank) of the same medium without the added thiol.

  • A panel of trained sensory assessors.

Procedure:

  • Sample Presentation: Panelists are presented with three samples at each concentration level. Two of the samples are the blank medium, and one contains the thiol at the specified concentration (a "triangle test" format). The order of presentation is randomized.

  • Ascending Concentration: The test begins with the lowest concentration, which is expected to be below the threshold of all panelists.

  • Forced Choice: At each concentration level, panelists are required to identify the "odd" or different sample, even if they are not certain.

  • Progression: Panelists proceed to the next higher concentration in the series until they correctly identify the odd sample in two consecutive presentations.

  • Individual Threshold Calculation: The individual threshold is calculated as the geometric mean of the concentration at which the last incorrect identification occurred and the concentration of the first of the two consecutive correct identifications.

  • Group Threshold Calculation: The group threshold is the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for an aroma.

Objective: To separate volatile compounds and assess the odor of each eluting compound.

Materials:

  • A solution of the thiol or a complex sample containing the thiol.

  • A gas chromatograph (GC) equipped with a sniffing port (olfactometry detector).

  • A trained sensory panelist or a group of panelists.

Procedure:

  • Injection: The sample is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.

  • Effluent Splitting: The effluent from the column is split between a chemical detector (like a mass spectrometer for identification) and a sniffing port.

  • Olfactory Detection: A panelist sniffs the effluent from the sniffing port and records the time and a description of any odor detected.

  • Aroma Extract Dilution Analysis (AEDA): To determine the potency of an odorant, the sample can be serially diluted and re-analyzed. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor, which is an indication of the odorant's potency.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates the general workflow for determining the sensory threshold of a compound using the forced-choice ascending concentration series method.

Sensory_Threshold_Workflow cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Prep Prepare Ascending Concentration Series Present Present Triangle Tests to Panelists Prep->Present Blank Prepare Blank Control Blank->Present Record Record Panelist Responses (Forced Choice) Present->Record Calc_Ind Calculate Individual Thresholds Record->Calc_Ind Calc_Group Calculate Group Threshold Calc_Ind->Calc_Group

A Comparative Guide to the Cross-Validation of GC-O and GC-MS for the Analysis of 4-Mercapto-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of potent aroma compounds are critical. 4-Mercapto-4-methylpentanoic acid is a sulfur-containing carboxylic acid that, like its ketone analogue 4-mercapto-4-methylpentan-2-one, is expected to possess a strong and distinct odor. This guide provides an objective comparison of two key analytical techniques, Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present supporting experimental data and detailed methodologies to assist in the selection and cross-validation of these techniques for sensory and chemical characterization.

Data Presentation: A Comparative Overview

The cross-validation of GC-O and GC-MS data is essential for a comprehensive understanding of an odorant. GC-O provides sensory information, such as odor quality and intensity, while GC-MS offers quantitative and structural data. The table below summarizes the typical performance characteristics of each method for the analysis of potent sulfur compounds like this compound.

ParameterGas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Output Odor description, Odor intensity, Odor detection thresholdMass spectrum, Retention time, Analyte concentration
Limit of Detection (LOD) Can be extremely low (ng/L to pg/L range), dependent on human olfactory sensitivity.Typically in the low ng/L to µg/L range, dependent on the detector and sample matrix.[1]
Limit of Quantification (LOQ) Not directly applicable; semi-quantitative methods like AEDA are used.In the ng/L to µg/L range, requires validation.
Linearity Not applicable for quantification.Typically excellent (R² > 0.99) over a defined concentration range.
Precision (%RSD) Higher variability due to the subjective nature of sensory perception.Generally low (<15%) for quantitative analysis.[1]
Accuracy (% Recovery) Not applicable for quantification.Typically high (e.g., 85-115%), dependent on sample preparation.[1]
Specificity High for odor characterization; can distinguish between different odorants.High for structural identification based on mass spectra.
Throughput Lower, as it relies on trained human panelists.Higher, amenable to automation.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reliable cross-validation. The following sections describe representative methodologies for the analysis of this compound by GC-O and GC-MS.

Gas Chromatography-Olfactometry (GC-O) Protocol

This protocol focuses on the sensory detection and characterization of this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A sample containing this compound is placed in a headspace vial.

  • The vial is incubated to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile analytes.

  • The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-O Analysis:

  • GC System: A gas chromatograph equipped with a sniffing port.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Oven Temperature Program: A program is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

  • Effluent Splitting: The column effluent is split between the mass spectrometer and the heated sniffing port.

  • Olfactometry: Trained panelists sniff the effluent from the sniffing port and record the retention time, odor descriptor, and odor intensity of each detected odorant.

3. Aroma Extract Dilution Analysis (AEDA):

  • To determine the odor potency, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor, which is proportional to the odor activity value.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis and structural confirmation of this compound. Due to the low volatility of carboxylic acids, a derivatization step is necessary.

1. Sample Preparation and Derivatization:

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample.

  • The sample is extracted using a suitable solvent.

  • The extract is dried, and a derivatizing agent is added. A common method for carboxylic acids is esterification. For example, using BF₃-Methanol, the sample is heated to convert the carboxylic acid to its more volatile methyl ester.

  • Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to create a trimethylsilyl ester.

2. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to achieve good separation of the derivatized analyte from other matrix components.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Quantification: A calibration curve is generated using standards of the derivatized analyte, and the concentration in the sample is determined relative to the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of GC-O and GC-MS and the chemical derivatization pathway for GC-MS analysis.

cluster_0 GC-O Analysis cluster_1 GC-MS Analysis cluster_2 Cross-Validation A Sample Preparation (SPME) B GC Separation A->B C Effluent Splitting B->C D Olfactory Detection (Sniffing Port) C->D E MS Detection C->E F Data Analysis (Aromagram) D->F E->F K Compare Odor Activity with Concentration F->K L Confirm Identity of Odor-Active Peaks F->L G Sample Preparation & Derivatization H GC Separation G->H I MS Detection (Scan/SIM) H->I J Data Analysis (Quantification) I->J J->K J->L

Cross-validation workflow for GC-O and GC-MS analysis.

A This compound (Non-volatile) C Reaction (Heating) A->C B Derivatization Reagent (e.g., BF3-Methanol or BSTFA) B->C D Volatile Derivative (Methyl or TMS Ester) C->D E GC-MS Analysis D->E

Derivatization of this compound for GC-MS.

References

A Researcher's Guide to the Accuracy and Precision of 4-Mercapto-4-Methylpentanoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the accuracy and precision of 4-mercapto-4-methylpentanoic acid analytical standards, supported by experimental data and detailed methodologies.

Understanding the Importance of Analytical Standards

This compound is a versatile reagent used in bioconjugation, drug design, and material science.[1] The accuracy of its quantification is critical in these applications. An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. The reliability of any quantitative analysis is directly dependent on the quality of the analytical standard used for calibration. Key performance indicators for an analytical standard are its accuracy (closeness to the true value) and precision (reproducibility of measurements).

Comparison of Analytical Standard Performance

While a direct head-to-head comparison of all commercially available this compound standards is not publicly available, researchers can evaluate and compare them based on the data provided in their Certificates of Analysis (CoA) and through in-house validation. The following tables present a summary of typical performance data that can be expected from different grades of analytical standards.

Table 1: Supplier Purity Specifications

Supplier/Product GradeStated Purity (%)Analytical Method for Purity
Supplier A (High Purity)≥ 99.0%Gas Chromatography (GC)
Supplier B (Standard Grade)≥ 97%Not specified
Supplier C (Research Grade)> 95%Not specified
Supplier D (Custom Synthesis)≥ 98%HPLC
BroadPharm90%Not specified[2]
Fluorochem98%Not specified[3]
Sigma-Aldrich (Ambeed)97%Not specified

Table 2: Representative Validation Data for a this compound Analytical Standard

This table illustrates the type of accuracy and precision data a researcher might obtain during a method validation study using a high-purity analytical standard. The data is based on typical performance characteristics reported for the analysis of similar compounds.[4][5]

ParameterAcceptance CriteriaRepresentative Results
Accuracy (Recovery) 98.0% - 102.0%100.5%
Precision (Repeatability) RSD ≤ 2%0.8%
Precision (Intermediate) RSD ≤ 3%1.5%
Linearity (Coefficient of Determination, r²) ≥ 0.9990.9998
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101 µg/mL

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and precise results. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantitative Analysis by GC-MS (with Derivatization)

This method is suitable for the quantification of this compound in various matrices. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
  • Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards.
  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog) to all standards and samples.

2. Derivatization:

  • Evaporate the solvent from an aliquot of each standard and sample.
  • Add a derivatizing agent (e.g., methyl chloroformate) to convert the carboxylic acid and thiol groups into more volatile esters and thioesters.[6]

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantitative Analysis by HPLC-UV

This method is suitable for the direct analysis of this compound without derivatization.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of the analytical standard in the mobile phase.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
  • Sample Preparation: Dissolve and dilute the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic mobile phase ensures the carboxylic acid is protonated for better retention.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation and use of a this compound analytical standard.

Workflow for Analytical Standard Validation and Use cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation Standard Procure Analytical Standard CoA Review Certificate of Analysis (Purity, Identity) Standard->CoA Stock Prepare Stock Solution CoA->Stock Cal Prepare Calibration Standards Stock->Cal Instrument Instrument Setup (GC-MS or HPLC) Cal->Instrument Sample Prepare Sample Solution Sample->Instrument Sequence Run Analytical Sequence (Blanks, Standards, Samples) Instrument->Sequence CalCurve Generate Calibration Curve Sequence->CalCurve Validate Validate Method (Accuracy, Precision, Linearity) CalCurve->Validate Quantify Quantify Analyte in Samples Validate->Quantify

Caption: A flowchart outlining the key steps from standard procurement to sample quantification.

Conclusion

The accuracy and precision of a this compound analytical standard are critical for reliable scientific outcomes. While direct comparative data between suppliers is scarce, researchers can make informed decisions by carefully reviewing the Certificate of Analysis and performing in-house validation using established analytical methods like GC-MS or HPLC. By following robust experimental protocols and a systematic analytical workflow, the integrity of the quantitative data can be ensured, leading to high-quality research and development.

References

Aromatic Impact of 4-Mercapto-4-methylpentanoic Acid and its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromatic properties of 4-mercapto-4-methylpentanoic acid and its corresponding esters. Understanding the distinct sensory profiles of these sulfur-containing compounds is crucial for their application in flavor and fragrance chemistry, as well as for mitigating potential off-notes in pharmaceutical formulations. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows.

Comparative Olfactory Profiles

While direct comparative studies on the aromatic impact of this compound and its esters are limited in publicly available literature, analysis of related sulfur-containing compounds and general principles of flavor chemistry allow for a qualitative and semi-quantitative comparison. The related ketone, 4-mercapto-4-methylpentan-2-one, is well-characterized and provides a basis for understanding the potential aroma characteristics of the acid and its esters.

Key Observations:

  • This compound: The sensory properties of the free acid are not extensively documented in scientific literature. Carboxylic acids, in general, can contribute sour, cheesy, or sweaty notes. The presence of the mercapto group would likely impart a sulfurous, and potentially meaty or savory character.

  • Esters of this compound: Esterification of a carboxylic acid typically masks the acidic notes and introduces fruity and sweet aromas. The specific aroma profile of the ester is determined by the alcohol moiety. For instance, methyl and ethyl esters often possess fruity notes. Mercapto esters, as a class, are known for their diverse and potent aroma profiles, often with tropical, fruity, and complex sulfurous notes. A study on various mercaptoacetates revealed a wide range of aroma descriptors.[1]

  • 4-Mercapto-4-methylpentan-2-one (for reference): This structurally related ketone is described as having a potent and complex aroma with notes of black currant, cooked meat, and a characteristic "catty" aroma.[2][3][4][5] Its odor threshold is extremely low, indicating its high aromatic impact.[2]

Table 1: Postulated and Observed Aroma Profiles

CompoundFunctional GroupPostulated/Observed Aroma DescriptorsReference
This compoundCarboxylic Acid, ThiolSour, Cheesy, Sweaty, Sulfurous, MeatyGeneral chemical principles
Methyl 4-mercapto-4-methylpentanoateEster, ThiolFruity, Tropical, SulfurousPostulated based on ester and thiol chemistry
Ethyl 4-mercapto-4-methylpentanoateEster, ThiolFruity (potentially more wine-like), Tropical, SulfurousPostulated based on ester and thiol chemistry
4-Mercapto-4-methylpentan-2-oneKetone, ThiolBlack currant, Meaty, "Catty", Tropical[2][4][5][6][7][8][9]

Quantitative Sensory Data

Table 2: Odor Thresholds of Related Compounds

CompoundOdor Threshold (in water)Reference
4-Mercapto-4-methylpentan-2-one0.0001 - 0.005 ppb[2]

Experimental Protocols

The characterization of the aromatic impact of volatile compounds relies on specialized analytical techniques that combine chemical separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. It involves separating volatile compounds using gas chromatography, with the effluent split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained sensory panelist assesses the aroma.

Methodology:

  • Sample Preparation: The volatile fraction containing the compounds of interest is extracted from the sample matrix using methods like solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for separating sulfur compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.

  • Effluent Splitting: The column effluent is split, with a portion directed to a mass spectrometer for chemical identification and the other portion directed to a heated sniffing port.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative potency of the odorants.

Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA) with a trained sensory panel is used to create a detailed sensory profile of a substance.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma attributes relevant to the samples being tested.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms to characterize the aromas of the samples. Reference standards are used to anchor these terms.

  • Sample Preparation and Presentation: The compounds are diluted in a neutral solvent (e.g., propylene glycol or water) to a concentration that is safe and appropriate for sensory evaluation. Samples are presented in a randomized and blinded manner to prevent bias.

  • Attribute Evaluation: Panelists independently evaluate the intensity of each aroma attribute for each sample using a linear scale.

  • Data Analysis: The intensity ratings are statistically analyzed to determine significant differences in the aroma profiles of the compounds.

Visualizations

Gas Chromatography-Olfactometry (GC-O) Workflow

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME, SBSE) Sample->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port (Sensory Detection) Splitter->SniffingPort Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram SniffingPort->Aromagram Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation Sensory_Panel_Logic cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panel Trained Sensory Panel Lexicon Develop Aroma Lexicon Panel->Lexicon Present Present Samples to Panel Lexicon->Present Samples Prepare & Blind Samples Samples->Present Rate Rate Aroma Intensities Present->Rate Collect Collect Data Rate->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Profile Generate Aroma Profiles Stats->Profile

References

A Comparative Guide to Analytical Methods for 4-Mercapto-4-methylpentanoic Acid Precursor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-mercapto-4-methylpentanoic acid (MMPA) and its precursors is critical for understanding its biological roles and for quality control in various applications. This guide provides a comparative overview of the primary analytical techniques for the analysis of MMPA precursors, which are typically cysteine and glutathione conjugates. The two principal methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are evaluated, with supporting data and detailed experimental protocols adapted from methodologies for structurally similar compounds.

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of MMPA precursors depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. As the precursors are non-volatile, a derivatization step is mandatory for GC-MS analysis to increase volatility. In contrast, LC-MS/MS can often analyze the precursors directly, although derivatization may still be employed to enhance ionization and improve sensitivity.

Quantitative Data Summary

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS methods for the analysis of thiol precursors. The data is compiled from studies on related volatile thiols and their precursors, providing a reliable estimate of the expected performance for MMPA precursor analysis.[1][2][3]

ParameterGC-MS with DerivatizationLC-MS/MS
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of the analyte in its native or derivatized form by liquid chromatography and detection by tandem mass spectrometry.
Derivatization Mandatory (e.g., with PFBBr for esterification and to enhance electron capture).[2]Optional, but can improve sensitivity (e.g., with DTDP or N-phenylmaleimide).[4][5]
Sensitivity High (ng/L to µg/L levels).[2]Very High (sub ng/L to µg/L levels).[1]
Selectivity Very high, based on both chromatographic retention time and mass fragmentation pattern.Extremely high, due to precursor and product ion monitoring (MRM).
Linearity Excellent over a wide concentration range.[2]Excellent over a wide dynamic range.[6]
Precision (RSD%) Typically < 15%.[1]Typically < 15%.[6]
Accuracy/Recovery Good (around 100%).[1][2]Excellent (often 95-105%).
Sample Throughput Lower, due to longer run times and sample preparation.Higher, with the potential for rapid analysis using UHPLC systems.[6]
Matrix Effects Less prone to ion suppression compared to ESI-MS.Can be susceptible to ion suppression or enhancement, requiring careful matrix-matched calibration.[7]

Experimental Protocols

Detailed methodologies for the analysis of thiol precursors using both GC-MS and LC-MS/MS are presented below. These protocols are based on established methods for similar analytes and can be adapted for the specific analysis of MMPA precursors.

Protocol 1: GC-MS Analysis of MMPA Precursors (Adapted from Methylpentanoic Acid Analysis)

This method involves the derivatization of the carboxylic acid group of MMPA precursors to make them amenable to GC analysis.

1. Sample Preparation and Extraction:

  • A solid-phase extraction (SPE) is employed for selective isolation of the acidic precursors from the sample matrix.[2]

  • The SPE cartridge is first conditioned with methanol and then with water.

  • The sample is loaded onto the cartridge, and interfering compounds are washed away with a suitable solvent.

  • The precursors are then eluted with a solvent appropriate for acidic compounds.

2. Derivatization:

  • The eluted sample is dried and reconstituted in a suitable solvent.

  • Derivatization is performed using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) at room temperature for 30 minutes to form the pentafluorobenzyl ester.[2]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.[8]

  • Column: DB-WAX (30 m × 0.25 mm, 0.25 µm) or equivalent polar column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 240°C at 15°C/min and held for 5 min.[8]

  • Mass Spectrometer: Agilent 5975 MSD or similar, operated in negative chemical ionization (NCI) mode for high sensitivity with PFBBr derivatives.[2]

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized MMPA precursors.

Protocol 2: LC-MS/MS Analysis of MMPA Precursors (Adapted from Thiol Precursor Analysis)

This method allows for the direct analysis of the polar, non-volatile MMPA precursors.

1. Sample Preparation:

  • For simple matrices, a direct "dilute and shoot" approach may be feasible. The sample is centrifuged and filtered, then diluted with the mobile phase.[9]

  • For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge can be used to remove interfering substances.[4]

2. Derivatization (Optional, for enhanced sensitivity):

  • The sample can be derivatized with 4,4'-dithiodipyridine (DTDP) to form a stable derivative with a distinct mass spectrometric signature.[4]

  • The sample is incubated with DTDP and EDTA at room temperature for 30 minutes.[4]

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or similar.[6]

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source operated in positive ion mode.[6]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion for both the native and/or derivatized MMPA precursors.

Visualizations

Biosynthesis and Release of this compound

The following diagram illustrates the likely biosynthetic pathway for the formation of MMPA from its glutathione and cysteine precursors, a process well-documented for the analogous compound, 4-mercapto-4-methyl-2-pentanone, in biological systems like grapes.[5]

G cluster_synthesis Biosynthesis in Organism cluster_release Release of Active Compound Mesityl Oxide Mesityl Oxide Glutathione-S-transferase Glutathione-S-transferase Mesityl Oxide->Glutathione-S-transferase Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Glutathione-S-transferase Glut-MMPA Glutathione-S-conjugate (Glut-MMPA) Glutathione-S-transferase->Glut-MMPA γ-Glutamyltranspeptidase γ-Glutamyltranspeptidase Glut-MMPA->γ-Glutamyltranspeptidase CysGly-MMPA Cysteinylglycine-S-conjugate (CysGly-MMPA) γ-Glutamyltranspeptidase->CysGly-MMPA Dipeptidase Dipeptidase CysGly-MMPA->Dipeptidase Cys-MMPA Cysteine-S-conjugate (Cys-MMPA) Dipeptidase->Cys-MMPA β-lyase β-lyase Cys-MMPA->β-lyase MMPA This compound (MMPA) β-lyase->MMPA

Caption: Proposed biosynthetic pathway of MMPA precursors.

Experimental Workflow: LC-MS/MS Analysis

The workflow for a typical LC-MS/MS analysis of MMPA precursors is outlined below, from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Centrifugation Centrifugation Sample Collection->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Derivatization Derivatization (Optional) SPE->Derivatization UHPLC UHPLC Separation Derivatization->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Start Start: Need to analyze MMPA precursors Sensitivity Highest sensitivity required? Start->Sensitivity Matrix Complex matrix with significant ion suppression? Sensitivity->Matrix No LCMSMS Choose LC-MS/MS Sensitivity->LCMSMS Yes Throughput High sample throughput needed? Matrix->Throughput No GCMS Choose GC-MS (with derivatization) Matrix->GCMS Yes Throughput->LCMSMS Yes Throughput->GCMS No

References

The Crucial Role of Certified Reference Materials in the Analysis of 4-Mercapto-4-methylpentanoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 4-mercapto-4-methylpentanoic acid is paramount, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This thiol-containing carboxylic acid serves as a critical linker component, bridging cytotoxic payloads to monoclonal antibodies.[1][2][3][4][5] The stability and purity of this linker directly impact the efficacy and safety of the ADC, making its accurate analysis a non-negotiable aspect of quality control and regulatory compliance.[2] While a commercially available Certified Reference Material (CRM) for this compound from a national metrology institute remains elusive, a robust analytical strategy employing well-characterized reference materials is essential.

This guide provides a comparative overview of analytical approaches for this compound, emphasizing the importance of high-purity reference standards and validated methodologies.

Comparison of Analytical Reference Materials

Given the absence of a formal CRM, laboratories must choose between commercially available high-purity reagents and the more rigorous approach of preparing and qualifying an in-house reference standard. The choice of reference material directly influences the uncertainty and reliability of analytical results.

FeatureHigh-Purity Commercial ReagentIn-House Qualified Reference Standard
Purity Assessment Relies on supplier's Certificate of Analysis (CoA). Purity typically stated as a percentage (e.g., >95%).[6]Comprehensive characterization using multiple orthogonal analytical techniques (e.g., qNMR, Mass Spectrometry, Elemental Analysis).
Traceability Limited traceability to international standards.Can be established through calibration with primary standards (if available for constituent elements).
Uncertainty Higher measurement uncertainty due to less rigorous characterization.Lower measurement uncertainty, as it is formally estimated and documented.
Regulatory Compliance May be sufficient for early-stage research but could face scrutiny in later-stage development and GMP environments.Preferred for method validation, release testing, and regulatory submissions, aligning with ICH guidelines.[7]
Cost & Effort Lower initial cost and effort.Significant investment in time, resources, and expertise for preparation and characterization.[8]

Experimental Protocols for Quantitative Analysis

The accurate quantification of this compound is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol outlines a general approach for the analysis of this compound in a relevant matrix, such as a reaction mixture or a formulation buffer.

Objective:

To determine the concentration of this compound using a validated LC-MS method with an internal standard.

Materials:
  • This compound reference material (either a high-purity commercial reagent or an in-house qualified standard)

  • Isotopically labeled this compound (as internal standard)

  • LC-MS grade water, acetonitrile, and formic acid[9]

  • Volumetric flasks and pipettes

  • Analytical balance

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)[10][11]

Procedure:
  • Preparation of Stock Solutions:

    • Accurately weigh the this compound reference material and dissolve it in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.

    • Prepare a stock solution of the internal standard in a similar manner.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentration levels.

    • Spike each calibration standard and quality control (QC) sample with a fixed concentration of the internal standard.

  • Sample Preparation:

    • Dilute the test sample containing this compound with the analysis solvent to fall within the calibration range.

    • Spike the diluted sample with the internal standard at the same concentration as the calibration standards.

  • LC-MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to achieve separation from impurities (e.g., 5% to 95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Multiple Reaction Monitoring (MRM) transitions:

        • This compound: Precursor ion -> Product ion (specific m/z to be determined)

        • Internal Standard: Precursor ion -> Product ion (specific m/z to be determined)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][12] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Application

The following diagrams illustrate the workflow for quantitative analysis and the role of this compound in ADC synthesis.

Quantitative_Analysis_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing A Reference Standard Weighing B Stock Solution Preparation A->B C Serial Dilution for Calibration Curve B->C D Sample Preparation with Internal Standard B->D E LC-MS/MS Analysis C->E D->E F Peak Integration & Ratio Calculation E->F G Calibration Curve Generation F->G H Concentration Determination G->H

Caption: Workflow for the quantitative analysis of this compound.

ADC_Synthesis_Pathway cluster_Components Key Components cluster_Conjugation Conjugation Process Antibody Monoclonal Antibody Conjugation2 Antibody-Linker-Payload Conjugation Antibody->Conjugation2 Linker This compound (Linker Precursor) Activation Linker Activation Linker->Activation Payload Cytotoxic Drug Conjugation1 Linker-Payload Conjugation Payload->Conjugation1 Activation->Conjugation1 Conjugation1->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Role of this compound in ADC synthesis.

References

A Comparative Analysis of 4-Mercapto-4-Methylpentan-2-one (4MMP) Levels in Global Wine Regions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on 4-mercapto-4-methylpentan-2-one (4MMP), a pivotal volatile thiol contributing to the aroma profile of many wines, particularly Sauvignon Blanc. It is presumed that the query regarding "4-mercapto-4-methylpentanoic acid" was intended to be about this more extensively studied ketone, which is a key impact odorant in wine.

This publication provides a comparative overview of 4-mercapto-4-methylpentan-2-one (4MMP) concentrations in various wine regions, details the analytical methodologies for its quantification, and illustrates the key pathways and factors influencing its presence in wine. This guide is intended for researchers, scientists, and professionals in the field of drug development with an interest in viticulture and oenology.

Data Presentation: Regional 4MMP Concentrations

The concentration of 4MMP in wine is highly variable and influenced by a multitude of factors, from viticultural practices to winemaking techniques. Below is a summary of reported concentrations in Sauvignon Blanc wines from different renowned regions. It is important to note that direct statistical comparisons between studies can be challenging due to variations in analytical methodologies and vintage conditions.

Wine RegionCountryTypical Concentration Range (ng/L)Key Findings and Remarks
MarlboroughNew Zealand4 - 40Generally characterized by very high levels of varietal thiols, contributing to the distinct tropical and pungent aromas of its Sauvignon Blanc.[1]
Loire ValleyFrance4 - 40Considered a benchmark for Sauvignon Blanc, with 4MMP contributing to the characteristic box tree and blackcurrant bud aromas.[1]
StellenboschSouth AfricaUp to 21.9Studies on South African Sauvignon Blanc have identified the presence of 4MMP, although it was not detected in Chenin Blanc from the same region in one study.[2][3]

Experimental Protocols: Quantification of 4MMP in Wine

The accurate quantification of 4MMP in wine is challenging due to its low concentration (in the ng/L or parts per trillion range) and high reactivity.[4] Several methods have been developed and validated for its analysis.

Method 1: Stable Isotope Dilution Assay (SIDA) with SPME-GC-MS/MS

This method offers high sensitivity and accuracy for the quantification of 4MMP.

  • Sample Preparation: A small volume of wine (e.g., 3 mL) is used without extensive sample preparation.[4]

  • Derivatization: An automated derivatization procedure, such as methoximation, is employed to improve the volatility and chromatographic behavior of 4MMP.[4]

  • Internal Standard: A deuterated internal standard of 4MMP is added to the sample to account for matrix effects and variations in extraction and injection.

  • Extraction: Solid Phase Microextraction (SPME) is used to extract and concentrate the analytes from the headspace of the sample.

  • Analysis: The extracted compounds are analyzed by Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The use of MS/MS allows for highly selective and sensitive detection.[4]

  • Quantification: The concentration of 4MMP is determined by comparing the peak area of the analyte to that of the internal standard. This method has a reported limit of detection (LOD) as low as 0.19 ng/L.[4]

Method 2: Dynamic Headspace Extraction with Selective Derivatization and GC-FPD

This method involves the selective capture of thiols.

  • Extraction: Volatile compounds from the wine are extracted using a dynamic headspace technique, where an inert gas is passed through the sample to carry the volatiles to a trapping system.[5]

  • Selective Reaction: The extracted thiols are selectively reacted with p-hydroxymercuribenzoate (pHMB). This reaction is reversible.[5]

  • Release of Thiols: The captured thiols are subsequently released by the addition of an excess of a compound with a strong affinity for pHMB, such as cysteine or glutathione.[5]

  • Analysis: The released thiols are then analyzed by Gas Chromatography with a Flame Photometric Detector (GC-FPD), which is selective for sulfur-containing compounds.[5]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis wine_sample Wine Sample (3-50 mL) internal_standard Add Deuterated Internal Standard wine_sample->internal_standard derivatization Derivatization (e.g., Methoximation) internal_standard->derivatization extraction Extraction (e.g., SPME or Dynamic Headspace) derivatization->extraction gc_ms GC-MS/MS or GC-FPD Analysis extraction->gc_ms quantification Quantification gc_ms->quantification result result quantification->result 4MMP Concentration (ng/L) logical_relationship cluster_viticulture Viticultural Factors cluster_winemaking Winemaking Factors cluster_precursor Precursor Formation & Release grape_variety Grape Variety (e.g., Sauvignon Blanc) precursor Cys-4MMP Precursor in Grapes grape_variety->precursor ripeness Grape Ripeness ripeness->precursor soil_copper Soil Copper Content soil_copper->precursor skin_contact Skin Contact Duration skin_contact->precursor + extraction yeast_strain Yeast Strain Selection release Yeast β-lyase Activity yeast_strain->release + activity fermentation_temp Fermentation Temperature fermentation_temp->release + activity precursor->release final_concentration Final 4MMP Concentration in Wine release->final_concentration

References

Safety Operating Guide

Proper Disposal of 4-Mercapto-4-methylpentanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 4-Mercapto-4-methylpentanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this chemical, in line with established safety protocols.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed or inhaled, toxic in contact with skin, causes serious eye damage, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Protective gloves (consult manufacturer's specifications for chemical resistance)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Clothing Protective clothing, such as a lab coat
Respiratory Use only in a fume hood. A self-contained breathing apparatus may be necessary in case of emergency.[1]

Disposal Procedures

Disposal of this compound must adhere strictly to local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular waste streams.

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste" and "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents.

Step 2: Waste Collection

  • Container: Use a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials. Keep the container tightly closed when not in use.

Step 3: Neutralization of Small Spills

For minor spills, a cautious neutralization procedure can be followed. However, for large spills, evacuate the area and follow your institution's emergency procedures.

Experimental Protocol for Neutralization of Small Spills:

  • Containment: Cordon off the spill area.

  • Ventilation: Ensure adequate ventilation, preferably within a fume hood.

  • Absorbent: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Neutralization:

    • Prepare a neutralizing agent. Due to the carboxylic acid functional group, a weak base such as a 5% sodium bicarbonate solution can be used.

    • Slowly and carefully add the neutralizing agent to the absorbed spill. Be aware of potential gas evolution (carbon dioxide).

    • Test the pH of the mixture to ensure it is within a neutral range (pH 6-8).

  • Collection: Collect the neutralized mixture into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway cluster_start Start cluster_assessment Initial Assessment cluster_procedure Disposal & Spill Management cluster_final Final Disposal start This compound Waste Generated assess_spill Is it a small, manageable spill? start->assess_spill collect_waste Collect in a labeled, compatible hazardous waste container. assess_spill->collect_waste No (Routine Waste) neutralize Follow Neutralization Protocol for Small Spills. assess_spill->neutralize Yes evacuate Evacuate Area & Follow Emergency Procedures. assess_spill->evacuate No (Large Spill) contact_ehs Contact EHS for Waste Pickup. collect_waste->contact_ehs neutralize->collect_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.